Tert-butyl 1h-indol-5-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1H-indol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLKMYJBZYCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466557 | |
| Record name | 5-N-Boc-amino-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184031-16-1 | |
| Record name | 5-N-Boc-amino-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184031-16-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 1H-indol-5-ylcarbamate
Abstract
Tert-butyl 1H-indol-5-ylcarbamate (CAS No. 184031-16-1) is a pivotal molecular building block in contemporary medicinal chemistry and drug discovery.[1] Its structure uniquely combines the pharmacologically significant indole nucleus with a tert-butoxycarbonyl (Boc)-protected amine, rendering it an essential intermediate for synthesizing a diverse range of bioactive compounds. This guide offers a comprehensive examination of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application. We will delve into its structural, thermal, and solubility characteristics, supported by detailed, validated experimental protocols and an analysis of its chemical reactivity, particularly the strategic role of the Boc protecting group.
Molecular Structure and Core Identifiers
From a strategic synthesis perspective, the architecture of this compound is its most defining feature. The molecule consists of an indole ring system, where the C-5 position is substituted with a carbamate functional group. This carbamate's nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis due to its stability in various conditions and its clean, acid-labile removal.[2] The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with numerous biological targets.
Caption: Chemical structure of this compound.
The Boc group's presence provides a crucial synthetic handle, allowing for selective reactions on other parts of the indole ring while the amine remains masked. This is paramount in multi-step synthetic routes common in pharmaceutical development.
Summary of Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are fundamental for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 184031-16-1 | [1][3] |
| Molecular Formula | C13H16N2O2 | [3][4] |
| Molecular Weight | 232.28 g/mol | [3][4] |
| Boiling Point | 354 °C | [3] |
| Flash Point | 165.7 °C | [3] |
| Density | 1.216 g/cm³ | [3] |
| Refractive Index | 1.636 | [3] |
| XLogP3 (Lipophilicity) | 2.4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Expert Insights: The XLogP3 value of 2.4 suggests moderate lipophilicity, a favorable characteristic for drug candidates as it often correlates with good membrane permeability and oral bioavailability. The presence of two hydrogen bond donors (the indole N-H and the carbamate N-H) and two acceptors (the carbonyl oxygens) indicates the molecule's potential to form specific, directed interactions with biological targets such as enzyme active sites or protein receptors.
Solubility Profile and Determination
A compound's solubility is a critical determinant of its utility in synthesis, formulation, and biological assays. While specific experimental solubility data for this compound is not widely published, its structural features allow for an expert prediction. The largely nonpolar indole ring and tert-butyl group suggest poor solubility in water but good solubility in common organic solvents.
Predicted Solubility:
-
Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Tetrahydrofuran (THF).
-
Slightly Soluble: Petroleum Ether.
-
Insoluble: Water.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol provides a self-validating system for accurately determining the solubility of the compound in various solvents, a cornerstone for any pre-formulation or process chemistry work.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (enough to ensure saturation) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Causality Note: 24-48 hours is chosen to ensure the dissolution process reaches a true thermodynamic equilibrium, which is crucial for obtaining a reproducible and accurate solubility value, as opposed to a kinetically-controlled, potentially supersaturated state.
-
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this sample with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a pre-established calibration curve.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Spectroscopic and Structural Characterization
Confirming the identity and purity of this compound is non-negotiable in a research setting. Spectroscopic analysis is the gold standard for this validation.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is highly characteristic.
-
~6.5-7.8 ppm (multiplets, 6H): A complex series of signals corresponding to the protons on the indole ring and the two N-H protons (indole and carbamate). The N-H protons often appear as broad singlets and can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~28 ppm: Methyl carbons of the Boc group.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~100-140 ppm: Aromatic carbons of the indole ring.
-
~153 ppm: Carbonyl carbon of the carbamate group.
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 233.1285. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
-
Key Fragmentation: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) under ionization is expected, providing strong evidence for the structure.
-
-
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹: N-H stretch (indole).
-
~3300 cm⁻¹: N-H stretch (carbamate).
-
~1680-1720 cm⁻¹: A strong C=O stretch from the carbamate carbonyl group.
-
~1500-1600 cm⁻¹: C=C stretching from the aromatic indole ring.
-
Chemical Stability and Reactivity: The Role of the Boc Group
The chemical behavior of this molecule is dominated by the Boc protecting group. Understanding its stability profile is key to its successful use in synthesis.
-
Stability: The compound is stable under basic (e.g., NaOH, NaHCO₃), nucleophilic (e.g., amines, organometallics), and mild reducing/oxidizing conditions. This robustness allows for extensive chemical modifications on other parts of the molecule without premature deprotection.
-
Reactivity (Deprotection): The Boc group is specifically designed to be labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like DCM at room temperature will rapidly and cleanly cleave the carbamate, liberating the free 5-aminoindole.
Mechanism: Acid-Catalyzed Deprotection
The deprotection proceeds via a well-established E1 elimination mechanism. The acid protonates the carbonyl oxygen, making the carbamate a better leaving group. The tert-butyl cation that is formed is unstable and rapidly eliminates a proton to form gaseous isobutylene, driving the reaction to completion.
Caption: Logical workflow of the acid-catalyzed Boc-deprotection.
This selective reactivity is the cornerstone of its utility, enabling the strategic unmasking of the amine at the desired stage of a synthetic sequence.
Conclusion
This compound is a well-characterized and synthetically versatile intermediate. Its physicochemical properties—moderate lipophilicity, defined hydrogen bonding capability, and predictable solubility—make it an amenable compound for drug development pipelines. The true power of this molecule lies in its chemical reactivity, specifically the robust yet selectively cleavable Boc protecting group. This feature provides chemists with the precise control needed to construct complex, indole-containing target molecules with high efficiency. The data and protocols provided in this guide serve as an authoritative resource for any researcher aiming to leverage this valuable chemical tool.
References
Tert-butyl 1h-indol-5-ylcarbamate molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 1H-indol-5-ylcarbamate
Introduction
This compound is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug discovery. Structurally, it comprises three key moieties: a biologically significant indole nucleus, a conformationally restrictive carbamate linker, and a sterically influential tert-butoxycarbonyl (Boc) protecting group. This compound serves primarily as a synthetic intermediate, enabling the strategic modification of the indole core for the development of complex therapeutic agents.[1][2] The Boc group temporarily masks the reactive 5-amino functionality, allowing chemists to perform reactions on other parts of the indole ring before deprotection and subsequent derivatization.[3][4][5]
Understanding the precise molecular architecture and conformational dynamics of this compound is paramount. These characteristics dictate its chemical reactivity, stability, and how it can be manipulated to synthesize target molecules with desired pharmacological profiles. This guide provides a comprehensive technical analysis of its structure, elucidated through spectroscopic principles, and explores its conformational landscape, which is largely governed by the rotational isomerism of the carbamate group.
Molecular Structure Elucidation
The structural identity of this compound is defined by its constituent functional groups and their spatial arrangement. Its molecular integrity is routinely confirmed through a combination of spectroscopic techniques.
Core Components:
-
Indole Nucleus: A fused bicyclic aromatic heterocycle that is a common feature in many biologically active compounds and approved drugs.[6]
-
Carbamate Linker (-NH-COO-): An amide-ester hybrid functionality. It is chemically robust and often used as a stable surrogate for a peptide bond in drug design.[1]
-
Tert-butoxycarbonyl (Boc) Group: A bulky protecting group essential for synthetic strategies. It is characterized by its stability in basic and nucleophilic conditions and its facile removal under acidic treatment.[3][4]
Spectroscopic and Physical Data
The definitive structure of this compound is established through a combination of spectroscopic methods that probe its atomic connectivity and chemical environment.
| Property | Data | Source(s) |
| Chemical Formula | C₁₃H₁₆N₂O₂ | [7] |
| Molecular Weight | 232.28 g/mol | [7][8] |
| IUPAC Name | tert-butyl N-(1H-indol-5-yl)carbamate | [7] |
| Appearance | Typically an off-white to crystalline solid | N/A |
| ¹H NMR (Expected) | δ ~1.3-1.5 (s, 9H, -C(CH₃)₃), δ ~6.4-8.0 (m, Ar-H, Indole-H), δ ~8.0 (br s, 1H, Indole N-H), δ ~8.5-9.5 (br s, 1H, Carbamate N-H) | [9][10][11] |
| ¹³C NMR (Expected) | δ ~28 ( -C(CH₃)₃), δ ~80 (-C(CH₃)₃), δ ~100-140 (Indole carbons), δ ~153 (C=O, Carbamate) | [9][10] |
| IR Spectroscopy (cm⁻¹) | ~3400 (Indole N-H stretch), ~3350 (Carbamate N-H stretch), ~2970 (Aliphatic C-H stretch), ~1700 (C=O stretch), ~1500-1600 (Aromatic C=C stretch) | [9][12] |
| Mass Spec (ESI-MS) | m/z 233.1 [M+H]⁺ | [7][9] |
Note: Specific spectral shift values can vary depending on the solvent and experimental conditions.
Crystallographic Insights
Conformational Analysis
The conformational behavior of this compound is dominated by the rotational properties of the carbamate linker. This group's geometry significantly influences the molecule's overall shape and its potential interactions in a biological or chemical system.
Rotational Isomers of the Carbamate Group
Similar to an amide bond, the carbamate functionality is subject to rotational restriction around the N-C(O) bond due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system.[1][16] This gives rise to two primary planar conformations, often referred to as syn and anti (or cis and trans).
-
Anti (trans) Conformation: The C-O and N-H bonds are on opposite sides of the N-C(O) bond. This isomer is generally favored by 1.0–1.5 kcal/mol due to reduced steric and electrostatic repulsion.[1]
-
Syn (cis) Conformation: The C-O and N-H bonds are on the same side. While often higher in energy, for certain carbamates, particularly those with bulky substituents like the Boc group, the energy difference can be minimal, leading to a mixture of both rotamers in solution.[1][17]
The equilibrium between these conformers can be influenced by solvent polarity, temperature, and intra- or intermolecular hydrogen bonding.[1][17]
Computational Modeling
To fully explore the conformational landscape, computational methods such as Density Functional Theory (DFT) are employed.[16][18][19] A conformational search can identify all low-energy structures by systematically rotating the single bonds in the molecule.[16][18] For this compound, these calculations would likely confirm the preference for the anti carbamate conformation while also mapping the rotational energy barrier and identifying other stable rotamers involving the orientation of the entire carbamate group relative to the indole plane.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound is a standard procedure in organic synthesis, valued for its high efficiency and reliability.
Protocol: Synthesis via Boc Protection of 5-Aminoindole
This method involves the direct protection of the commercially available 5-aminoindole.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-aminoindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq), to the solution to act as an acid scavenger.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture, either as a solid or dissolved in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Applications in Drug Discovery
This compound is not typically a final drug product but rather a critical building block. The Boc-protected amine allows for selective functionalization at other positions of the indole ring, most commonly at the N-1 position. After these modifications are complete, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the 5-amino group, which is then available for further reactions, such as amide bond formation, alkylation, or sulfonylation. This strategy is instrumental in building libraries of complex indole derivatives for screening as potential therapeutics, including enzyme inhibitors and receptor modulators.[2][5][6]
Conclusion
This compound is a molecule of fundamental importance in synthetic organic and medicinal chemistry. Its molecular structure is well-defined, featuring a stable indole core protected by a Boc group via a conformationally significant carbamate linker. The conformational landscape is primarily dictated by the syn/anti isomerism of the carbamate, with a general preference for the anti configuration. A thorough understanding of this structure and its conformational propensities, as detailed in this guide, is essential for its effective use in the rational design and synthesis of next-generation indole-based pharmaceuticals.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. rsc.org [rsc.org]
- 11. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comprehensive Spectroscopic Guide to Tert-butyl 1H-indol-5-ylcarbamate
An In-depth Technical Resource for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Molecular Structure and Key Spectroscopic Features
The chemical structure of Tert-butyl 1H-indol-5-ylcarbamate is foundational to interpreting its spectroscopic data. The molecule consists of a bicyclic indole system with a tert-butoxycarbonyl (Boc) protecting group attached to an amino function at the 5-position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the indole ring and the tert-butyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N1-H (Indole) |
| ~7.80 | d | 1H | H4 |
| ~7.30 | d | 1H | H7 |
| ~7.20 | dd | 1H | H6 |
| ~7.15 | t | 1H | H2 |
| ~6.50 | t | 1H | H3 |
| ~6.40 | br s | 1H | N-H (Carbamate) |
| 1.52 | s | 9H | -C(CH₃)₃ |
Note: Predicted chemical shifts are based on analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Indole Protons: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~8.10 ppm). The aromatic protons of the indole nucleus will exhibit characteristic splitting patterns. H4, being ortho to the electron-withdrawing carbamate group, is predicted to be the most deshielded aromatic proton.
-
Carbamate N-H: The proton on the carbamate nitrogen will likely appear as a broad singlet around 6.40 ppm.
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.52 ppm, a characteristic signal for the Boc protecting group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~153.5 | C=O (Carbamate) |
| ~135.0 | C7a |
| ~132.0 | C5 |
| ~128.0 | C3a |
| ~125.0 | C2 |
| ~118.0 | C6 |
| ~111.0 | C7 |
| ~110.0 | C4 |
| ~102.5 | C3 |
| ~80.0 | -C (CH₃)₃ |
| ~28.5 | -C(C H₃)₃ |
Note: Predicted chemical shifts are based on analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate at a downfield chemical shift of around 153.5 ppm.
-
Indole Carbons: The carbon atoms of the indole ring will appear in the aromatic region of the spectrum. The chemical shifts will be influenced by the position relative to the nitrogen atom and the carbamate substituent.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is predicted to appear around 80.0 ppm, while the three equivalent methyl carbons will give a signal at approximately 28.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (Indole) |
| ~3350 | Medium | N-H stretch (Carbamate) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carbamate) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1250 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
Note: Predicted absorption frequencies are based on typical values for the respective functional groups.
Interpretation of the IR Spectrum:
-
N-H Stretching: Two distinct N-H stretching bands are expected: one for the indole N-H (~3400 cm⁻¹) and another for the carbamate N-H (~3350 cm⁻¹).
-
C-H Stretching: A strong absorption band around 2970 cm⁻¹ will correspond to the C-H stretching vibrations of the tert-butyl group.
-
Carbonyl Stretching: A very strong and sharp absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the carbamate.
-
Amide II Band: The N-H bending vibration coupled with C-N stretching will give rise to the characteristic Amide II band around 1530 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted m/z Values for Key Fragments in ESI-MS
| m/z | Ion | Description |
| 233.13 | [M+H]⁺ | Protonated molecular ion |
| 177.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 133.07 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |
Note: Predicted m/z values are for the most abundant isotopes.
Interpretation of the Mass Spectrum:
The base peak in the electrospray ionization (ESI) mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at m/z 233.13. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 177.09. Further fragmentation can result in the loss of the entire Boc group (100 Da), yielding the 5-aminoindole cation at m/z 133.07.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR Method)
-
Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method.
-
Data Acquisition:
-
Instrument: FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on established principles and data from analogous structures. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors.
A Technical Guide to Determining the Solubility of Tert-butyl 1H-indol-5-ylcarbamate in Common Organic Solvents
Abstract
Tert-butyl 1H-indol-5-ylcarbamate is a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility profile in common organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of drug development processes. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination using the shake-flask method followed by HPLC analysis, and offer guidance on data presentation and interpretation. This guide is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. For a compound like this compound, which often serves as a building block in complex synthetic pathways, its solubility dictates the choice of reaction media, impacts reaction kinetics, and is a crucial parameter in designing effective crystallization and purification processes. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in removing impurities, and ultimately, lower yields and higher manufacturing costs.
This guide will equip the reader with the foundational knowledge and practical protocols to accurately assess the solubility of this compound, thereby enabling more informed decisions in the laboratory and during process scale-up.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules. The solubility of this compound in a given organic solvent is primarily influenced by:
-
Polarity: The polarity of both the solute and the solvent is a key determinant of solubility. Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. This compound possesses both polar (the carbamate and indole N-H groups) and nonpolar (the tert-butyl and aromatic indole ring) regions, suggesting it will exhibit a range of solubilities in solvents of varying polarities.
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds plays a crucial role. The N-H groups in the indole and carbamate moieties of this compound can act as hydrogen bond donors, while the carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are likely to be effective at solvating this molecule.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Supplying thermal energy shifts the equilibrium towards more solute dissolving. It is standard practice to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and temperatures relevant to biopharmaceutical evaluation (e.g., 37 °C)[1].
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate solubility value. The following protocol is a robust and self-validating approach.
Materials and Equipment
-
This compound (ensure purity is characterized)
-
A selection of common organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Figure 1: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Stock Solutions for HPLC Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.
-
-
HPLC Method Development:
-
Develop a suitable HPLC method to quantify the concentration of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
-
Solubility Measurement:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[2][3]
-
Accurately pipette a known volume of each test solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | A common solvent for organic synthesis. |
| Chloroform | CHCl₃ | 4.1 | To be determined | |
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | A polar protic solvent capable of H-bonding. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | A polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | A highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A strong organic solvent.[4] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | A moderately polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | A common solvent for extraction and chromatography. |
| Toluene | C₇H₈ | 2.4 | To be determined | A nonpolar aromatic solvent. |
| Hexane | C₆H₁₄ | 0.1 | To be determined | A nonpolar aliphatic solvent. |
| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |
Note: The polarity index is a relative measure of a solvent's polarity. Higher values indicate greater polarity.
Structure-Solubility Relationship
The chemical structure of this compound provides clues to its expected solubility behavior.
Figure 2: Key structural features of this compound influencing its solubility.
Based on its structure, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMF and DMSO, as well as in moderately polar solvents such as dichloromethane and ethyl acetate. Its solubility in polar protic solvents like methanol and ethanol is also expected to be significant due to hydrogen bonding capabilities. Conversely, poor solubility is predicted in nonpolar aliphatic solvents like hexane and in water.
Conclusion
This technical guide has provided a comprehensive methodology for the accurate and reproducible determination of the solubility of this compound in common organic solvents. By adhering to the principles of equilibrium solubility and employing the robust shake-flask method coupled with HPLC analysis, researchers can generate high-quality data. This information is invaluable for making informed decisions throughout the drug development pipeline, from reaction optimization and purification to formulation development. The systematic approach outlined herein will contribute to more efficient and successful research and development outcomes.
References
A Comprehensive Technical Guide to Tert-butyl 1H-indol-5-ylcarbamate: Synthesis, Properties, and Applications in Drug Discovery
Prepared by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. Tert-butyl 1H-indol-5-ylcarbamate (CAS No. 184031-16-1) has emerged as a pivotal intermediate, particularly valued for its unique combination of a reactive indole scaffold and a protected amine functionality. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and critical applications, with a focus on the underlying chemical principles and practical experimental insights.
Physicochemical and Structural Characteristics
This compound is a stable, solid compound under standard conditions. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the 5-amino position of the indole ring is central to its utility. This group imparts several key features: it deactivates the amine towards many common reagents, preventing unwanted side reactions, while its lability under acidic conditions allows for selective deprotection at a desired stage in a synthetic sequence. This orthogonal protecting group strategy is a cornerstone of modern multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 184031-16-1 | |
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.28 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 350.4°C at 760 mmHg | |
| InChI Key | VGVLKMYJBZYCIS-UHFFFAOYSA-N |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent and effective methods are the Curtius rearrangement of 1H-indole-5-carboxylic acid and the Buchwald-Hartwig amination of a halogenated indole precursor.
Method 1: Curtius Rearrangement
The Curtius rearrangement provides a classic and reliable route to carbamates from carboxylic acids.[2] The reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped by an alcohol.
Conceptual Workflow: Curtius Rearrangement
Caption: Curtius rearrangement workflow for synthesis.
Experimental Protocol: Synthesis via Curtius Rearrangement
-
Activation of the Carboxylic Acid: To a stirred solution of 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous toluene is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 15 minutes.
-
Formation of the Acyl Azide: Diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-3 hours.
-
Rearrangement and Trapping: Tert-butanol (5.0 eq) is added to the reaction mixture, which is then heated to reflux (approximately 80-90 °C) and maintained for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The use of DPPA is a safer alternative to sodium azide for the formation of the acyl azide in a one-pot procedure.[3] Toluene is chosen as the solvent due to its high boiling point, which is necessary to facilitate the thermal rearrangement of the acyl azide to the isocyanate. The excess of tert-butanol ensures efficient trapping of the highly reactive isocyanate intermediate.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4] This method is particularly useful for coupling amines with aryl halides and offers a high degree of functional group tolerance. A detailed protocol for a similar transformation, the synthesis of tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate, has been reported and can be adapted.[5]
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination (Adapted)
-
Reaction Setup: To an oven-dried Schlenk tube is added 5-bromo-1H-indole (1.0 eq), tert-butyl carbamate (1.2 eq), cesium carbonate (1.4 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).[5]
-
Solvent Addition and Degassing: Anhydrous 1,4-dioxane is added, and the vessel is sealed and flushed with nitrogen gas.[5]
-
Reaction Execution: The reaction mixture is heated to 90 °C and stirred for 20 hours.[5]
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude material is purified by column chromatography on silica gel to yield the desired product.[5]
Self-Validating System: The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the product. The identity and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Spectroscopic Data
Based on the analysis of similar compounds, the following spectroscopic data are expected for this compound:[6][7]
-
¹H NMR: Resonances corresponding to the indole ring protons, typically in the range of δ 6.5-8.0 ppm. A singlet for the indole N-H proton (often broad) above δ 8.0 ppm. A singlet for the carbamate N-H proton. A singlet at approximately δ 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Signals for the eight aromatic carbons of the indole ring. Resonances for the carbonyl carbon of the carbamate (around δ 153 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).
-
Mass Spectrometry (ESI+): A prominent ion corresponding to [M+H]⁺ at m/z 233.1.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The 5-aminoindole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8] this compound serves as a crucial precursor to this scaffold, enabling the synthesis of a diverse array of therapeutic agents, most notably kinase inhibitors.
Role in the Synthesis of ULK1 Inhibitors
Unc-51 like autophagy activating kinase 1 (ULK1) is a key regulator of autophagy, a cellular process implicated in cancer and neurodegenerative diseases.[9][10] Inhibition of ULK1 is a promising therapeutic strategy, and several potent inhibitors have been developed. This compound is a valuable building block for the synthesis of these inhibitors.
Signaling Pathway Context: ULK1 in Autophagy Initiation
Caption: Simplified ULK1 signaling in autophagy.
In a typical synthetic route, the Boc-protected amine of this compound is deprotected under acidic conditions to yield 5-amino-1H-indole. This free amine can then undergo a variety of coupling reactions, such as nucleophilic aromatic substitution or amide bond formation, to construct the final inhibitor molecule. For instance, 5-amino-1H-indole can be coupled with a substituted pyrimidine core, a common feature in many kinase inhibitors, to generate potent ULK1 inhibitors.[10] The indole scaffold often plays a crucial role in binding to the hinge region of the kinase active site.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its robust and versatile chemistry, centered around the Boc-protected 5-aminoindole core, provides a reliable platform for the construction of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic methodologies detailed in this guide, coupled with an understanding of the underlying chemical principles, should empower researchers to effectively utilize this building block in their drug discovery endeavors.
References
- 1. tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Indole Nucleus: A Keystone in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide to Foundational and Modern Synthetic Strategies
The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids like vinblastine and the neurotransmitter serotonin, underscores its profound significance.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key synthetic methodologies that have enabled the discovery and development of indole derivatives. We will traverse the historical landscape of classical named reactions and delve into the precision and efficiency of modern catalytic transformations, offering both mechanistic insights and practical, field-proven protocols.
I. The Enduring Legacy: Classical Indole Syntheses
The initial forays into indole synthesis laid the very foundation of heterocyclic chemistry. These methods, while sometimes limited by harsh conditions or narrow substrate scope, remain fundamental to the field and are often employed in contemporary synthesis.
First reported in 1883, the Fischer indole synthesis is arguably the most renowned and widely used method for constructing the indole core.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.
Causality of Experimental Choices: The genius of the Fischer synthesis lies in its elegant simplicity. The choice of an acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or Brønsted acids) is critical for promoting the key[4][4]-sigmatropic rearrangement of the initially formed enehydrazine intermediate. The subsequent loss of ammonia drives the reaction towards the aromatic indole product. The selection of the specific acid and solvent system is often tailored to the reactivity of the substrates to optimize yields and minimize side reactions.
Experimental Protocol: Classic Fischer Indole Synthesis of 2-phenylindole
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add acetophenone (1.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until a precipitate (the phenylhydrazone) forms.
-
Cyclization: To the reaction mixture, add a catalytic amount of zinc chloride (ZnCl₂) (0.2-0.5 eq).
-
Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenylindole.
Caption: The Fischer Indole Synthesis Workflow.
The Reissert synthesis provides a pathway to indoles starting from ortho-nitrotoluene and diethyl oxalate.[5][6] This method is particularly useful for preparing indole-2-carboxylic acids, which can be subsequently decarboxylated.
Mechanism and Self-Validation: The reaction proceeds in two main stages. First, a base-catalyzed condensation between the acidic methyl group of o-nitrotoluene and diethyl oxalate forms an o-nitrophenylpyruvate ester.[5][7] The second stage involves a reductive cyclization of this intermediate.[5][8] The use of a reducing agent like zinc in acetic acid or catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation (cyclization) onto the adjacent ketone.[5][9] The successful formation of the indole-2-carboxylic acid validates the occurrence of both the initial condensation and the subsequent reductive cyclization.
Caption: Key stages of the Reissert Indole Synthesis.
II. The Catalytic Revolution: Transition Metal-Mediated Syntheses
The advent of transition metal catalysis, particularly with palladium, has revolutionized indole synthesis. These modern methods offer milder reaction conditions, broader functional group tolerance, and unprecedented control over regioselectivity, making them indispensable tools in drug discovery.[10][11][12]
Palladium-catalyzed cross-coupling reactions have become a powerful platform for constructing the indole nucleus through the formation of key C-C and C-N bonds.[10][13]
-
Heck Coupling: The intramolecular Heck reaction of o-haloanilines bearing an adjacent alkenyl group is a robust method for forming the five-membered pyrrole ring of the indole.[14][15] This approach is particularly valuable for creating substituted indoles by varying the alkene partner.[16][17]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. In indole synthesis, it's often used in a domino sequence where an o-haloaniline is coupled with an alkyne, and the resulting intermediate undergoes a subsequent cyclization to form the indole.[18][19][20] This strategy provides direct access to 2-substituted indoles.[13]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is widely used for the N-arylation of indoles but can also be employed in intramolecular cyclizations to construct the indole core itself.[21][22][23] Its excellent functional group tolerance makes it a go-to method in complex molecule synthesis. Recent developments have even enabled these reactions in aqueous conditions, enhancing their applicability to biological molecules.[22]
Table 1: Comparison of Key Palladium-Catalyzed Indole Syntheses
| Reaction Name | Key Bond Formed | Typical Substrates | Catalyst System (Example) | Key Advantages |
| Heck Reaction | C-C (intramolecular) | o-Halo-N-alkenylanilines | Pd(OAc)₂, PPh₃, Base | Good for substituted indoles, high regioselectivity.[14][24] |
| Sonogashira Coupling | C-C | o-Haloanilines, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base | Direct access to 2-substituted indoles, mild conditions.[19][25] |
| Buchwald-Hartwig Amination | C-N (intramolecular) | o-Haloanilines with pendant amines | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | Excellent functional group tolerance, applicable to complex systems.[23][26] |
Experimental Protocol: Domino Sonogashira Coupling-Cyclization for 2-Arylindole Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 eq), the terminal arylacetylene (1.1 eq), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI) (4 mol%).
-
Solvent and Base: Add degassed solvent (e.g., DMF or THF) followed by a degassed base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC. The reaction typically proceeds through the coupled intermediate which cyclizes in situ.
-
Work-up: Once the starting material is consumed, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylindole.
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for indole synthesis.[11][27] These methods bypass the need for pre-functionalized starting materials (like aryl halides), directly coupling C-H bonds with other reactive partners.[12] Rhodium and Ruthenium catalysts have shown remarkable efficacy in directing the functionalization of specific C-H bonds on the aniline precursor to construct the indole ring.[28][29][30]
Authoritative Grounding: The principle of C-H activation involves the oxidative addition of a metal catalyst into a C-H bond, typically guided by a directing group on the substrate. This generates a metallacyclic intermediate which can then react with a coupling partner (e.g., an alkyne or alkene). Subsequent reductive elimination forges the new C-C or C-N bond and regenerates the active catalyst.[31] This approach significantly shortens synthetic sequences and reduces waste compared to traditional cross-coupling methods that require stoichiometric organometallic reagents or halide precursors.[32]
Caption: Generalized workflow for C-H activation in indole synthesis.
III. The Indole Scaffold in Drug Discovery
The versatility of the indole nucleus is reflected in its widespread presence in pharmaceuticals targeting a vast range of diseases.[2][33][34] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with numerous biological targets.[35] Synthetic methodologies are therefore critical for generating libraries of indole derivatives for screening and developing new therapeutic agents.[36][37]
Table 2: Selected Examples of Indole-Containing Drugs and Their Therapeutic Area
| Drug Name | Therapeutic Area | Key Structural Feature |
| Sumatriptan | Anti-migraine | N,N-dimethylsulfonamide at C5 |
| Indomethacin | Anti-inflammatory (NSAID) | N-acyl group, substituted phenyl at C2 |
| Ondansetron | Anti-emetic | Imidazole ring fused to the indole |
| Sunitinib | Anti-cancer (Kinase Inhibitor) | Pyrrole-substituted indolinone core |
The ability to selectively functionalize every position of the indole ring using the synthetic methods described herein is paramount for structure-activity relationship (SAR) studies.[35] For instance, modern catalytic methods allow for the late-stage functionalization of complex indole-containing molecules, accelerating the drug discovery process.[27][32] Furthermore, the development of catalytic asymmetric methods provides enantioselective access to chiral indole derivatives, which is crucial as the biological activity of enantiomers can differ significantly.[4][38][39][40][41]
IV. Conclusion and Future Outlook
The journey of indole synthesis, from the classical thermal cyclizations of Fischer to the nuanced and precise C-H activations of the 21st century, mirrors the evolution of organic chemistry itself. While classical methods remain relevant, the future undoubtedly lies in the development of even more efficient, selective, and sustainable catalytic systems. The ongoing exploration of first-row transition metals, photoredox catalysis, and biocatalysis promises to open new frontiers in the construction of this privileged scaffold. For researchers in drug discovery, a deep understanding of this rich synthetic landscape is not merely academic; it is the essential toolkit for building the next generation of medicines that will address the world's most pressing healthcare challenges.[33][34]
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- 31. researchgate.net [researchgate.net]
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- 33. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 35. researchgate.net [researchgate.net]
- 36. discovery.researcher.life [discovery.researcher.life]
- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 38. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 39. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Indole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities of Substituted Indole Derivatives for Researchers, Scientists, and Drug Development Professionals.
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] From vital biomolecules like the neurotransmitter serotonin and the hormone melatonin to potent alkaloids and targeted synthetic drugs, the indole scaffold has consistently proven to be a "privileged structure" in the quest for novel therapeutics.[3][4] Its unique electronic properties and the amenability of its core structure to substitution at various positions allow for the fine-tuning of pharmacological profiles, leading to a broad spectrum of biological activities.[5] This guide provides a comprehensive exploration of the significant therapeutic potential of substituted indole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the key experimental protocols used to validate these biological effects, offering a technical resource for professionals engaged in drug discovery and development.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a paramount challenge in modern medicine, and indole derivatives have emerged as a highly promising class of compounds.[6][7] Several FDA-approved anticancer drugs, such as sunitinib and panobinostat, feature the indole core, underscoring its clinical significance.[8] Substituted indoles exert their anticancer effects through diverse mechanisms, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][10]
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer prowess of indole derivatives stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.[11] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[3] Many indole-based compounds, including the natural vinca alkaloids, function as potent anti-mitotic agents by disrupting microtubule dynamics.[3] For instance, certain chalcone-indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Indole scaffolds serve as a valuable template for the design of kinase inhibitors. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor that effectively blocks signaling pathways involved in tumor growth and angiogenesis.
-
Induction of Apoptosis: A fundamental characteristic of cancer cells is their ability to evade programmed cell death (apoptosis). Substituted indoles can trigger apoptosis through various intrinsic and extrinsic pathways. Some indole hydrazide derivatives, for instance, have been shown to induce apoptosis and cause DNA damage in cancer cells.[12]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are essential for DNA replication and transcription. Indole derivatives can act as topoisomerase inhibitors, leading to DNA damage and cell death.[9]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Several indole-containing compounds have been developed to inhibit key components of this pathway, offering a targeted approach to cancer therapy.[13]
Diagram: Key Anticancer Mechanisms of Substituted Indoles
Caption: Diverse anticancer mechanisms of substituted indoles.
B. Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
| Substitution Position | Substituent Type | Observed Anticancer Activity | Reference |
| N1 | Alkyl, Aryl, Heterocyclyl | Modulation of activity and selectivity. N-alkylation can enhance potency. | [8] |
| C2 | Aryl, Heteroaryl | Often crucial for activity. 2-Arylindoles show significant potential. | [14] |
| C3 | Chalcone, Hydrazide, Acrylamide | Introduction of various functionalities at C3 has led to potent tubulin inhibitors and apoptosis inducers. | [6][8][12] |
| C5 | Electron-withdrawing groups (e.g., -CN) | Can enhance anti-proliferative activity. | [15] |
C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a preliminary screening for anticancer activity.[16][17]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
II. Antimicrobial Activity: Combating Infectious Diseases
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[18][19][20]
A. Mechanism of Action: Disrupting Microbial Viability
Substituted indoles employ various mechanisms to inhibit microbial growth:
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. Indole derivatives have been shown to effectively inhibit biofilm formation in various pathogenic bacteria.[3]
-
Enzyme Inhibition: Certain indole derivatives can target essential microbial enzymes. For example, some indole diketopiperazine alkaloids show significant binding affinity to the FabH protein in Escherichia coli, a key enzyme in bacterial fatty acid synthesis.[21]
-
Membrane Disruption: The lipophilic nature of the indole ring allows some derivatives to intercalate into and disrupt the integrity of microbial cell membranes.[3]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of indole derivatives is influenced by their structural features.
| Indole Scaffold Modification | Key Substituents | Observed Antimicrobial Activity | Reference |
| Indole-Triazole Hybrids | Triazole moiety | Showed excellent antifungal activities against Candida albicans and Candida krusei. | [22] |
| Indole Diketopiperazines | Fused pentacyclic or spiro-pentacyclic structures | The core skeleton is crucial for activity, with open-ring structures often showing higher potency. | [21] |
| C3-Substituted Indoles | Amino-alkylation | Can lead to potent antibacterial agents. | [23] |
| Halogenation | Bromine at C5 | Can enhance antifungal activity. | [24] |
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] It is a standard in vitro method for assessing the potency of new antimicrobial compounds.
Step-by-Step Methodology (Broth Microdilution Method):
-
Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test indole derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
III. Antiviral Activity: A Promising Frontier
Indole-containing compounds have also demonstrated significant potential as antiviral agents, with activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[4][15][25] The commercially available antiviral drug Arbidol (umifenovir) features an indole core and is used for the treatment of influenza.[25]
A. Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of indole derivatives are diverse and often target specific stages of the viral life cycle:
-
Entry and Fusion Inhibition: Some indole derivatives can prevent viruses from entering host cells. Arbidol, for example, inhibits the fusion of the viral envelope with the host cell membrane.[25] Certain indole-based compounds have also been developed as HIV-1 fusion inhibitors by targeting the gp41 transmembrane glycoprotein.[26]
-
Reverse Transcriptase Inhibition: Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. Indole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[25]
-
Integrase Inhibition: HIV integrase is another key enzyme that facilitates the integration of the viral genome into the host cell's DNA. N-arylindoles have been identified as inhibitors of HIV-1 integrase.[25]
-
Replication Complex Interference: Some novel indole alkaloid derivatives have been shown to inhibit Dengue and Zika virus infection by interfering with the viral replication complex, specifically targeting the NS4B protein.[27]
Diagram: Antiviral Targets of Substituted Indoles
Caption: Key viral targets of substituted indole derivatives.
B. Structure-Activity Relationship (SAR) Insights
The development of potent antiviral indole derivatives relies on understanding their SAR.
| Indole-based Scaffold | Key Structural Features | Observed Antiviral Activity | Reference |
| Bis-indole compounds | 6-6' linkage | Submicromolar activity against HIV-1 cell-cell and virus-cell fusion. | [26] |
| Indole-3-yl piperazine derivatives | (R)-Me at piperazine 2-position | Potent HIV-1 attachment inhibitor. | [15] |
| Indole-2-methacrylate analogs | -CN at indole 5-position | Strong anti-HCV activity. | [15] |
| Tetracyclic indole alkaloids | Benzyl ester at C-6 | Important for antiviral activity against Dengue and Zika viruses. | [27] |
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Indole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[14][28][29]
A. Mechanism of Action: Quelling the Flames of Inflammation
Substituted indoles can mitigate inflammation through several mechanisms:
-
COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Some indole derivatives act as selective COX-2 inhibitors, offering anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional NSAIDs.[28][30]
-
NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Certain 3-amino-alkylated indoles have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[23]
-
ERK1/2 Pathway Modulation: The extracellular signal-regulated kinase (ERK) pathway is also involved in inflammatory responses. The anti-inflammatory activity of some indole derivatives is linked to their ability to modulate the interlinked NF-κB/ERK1/2 pathways.[23]
B. Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[29][30]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test indole derivative orally or intraperitoneally to the animals. A control group should receive the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
V. Conclusion and Future Perspectives
The indole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents.[31] Its structural versatility and ability to interact with a wide range of biological targets have led to the identification of potent anticancer, antimicrobial, antiviral, and anti-inflammatory compounds.[32][33] Future research in this area will likely focus on the design of more selective and potent indole derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The use of computational tools, such as molecular docking and in silico ADME/Tox prediction, will undoubtedly accelerate the identification of promising lead compounds.[30][34] Furthermore, the exploration of novel synthetic methodologies will enable the creation of more diverse and complex indole libraries for biological screening.[35][36] The continued investigation of this remarkable heterocyclic scaffold holds great promise for addressing some of the most pressing challenges in human health.
VI. References
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Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - Frontiers. Available from: --INVALID-LINK--
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available from: --INVALID-LINK--
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. Available from: --INVALID-LINK--
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available from: --INVALID-LINK--
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Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: --INVALID-LINK--
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A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: --INVALID-LINK--
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available from: --INVALID-LINK--
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science. Available from: --INVALID-LINK--
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A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Available from: --INVALID-LINK--
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed. Available from: --INVALID-LINK--
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A review on recent developments of indole-containing antiviral agents - PMC. Available from: --INVALID-LINK--
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Chemical structures of some indole derivatives showing anticancer activity - ResearchGate. Available from: --INVALID-LINK--
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Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Available from: --INVALID-LINK--
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Structure/activity relationships of indole derivatives. - ResearchGate. Available from: --INVALID-LINK--
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available from: --INVALID-LINK--
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3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Available from: --INVALID-LINK--
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Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Available from: --INVALID-LINK--
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available from: --INVALID-LINK--
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Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available from: --INVALID-LINK--
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Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - Frontiers. Available from: --INVALID-LINK--
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Synthesis and diverse biological activities of substituted indole β-carbolines: a review - PubMed. Available from: --INVALID-LINK--
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Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on... - ResearchGate. Available from: --INVALID-LINK--
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Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed. Available from: --INVALID-LINK--
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Biologically Active Indole Derivatives | Download Scientific Diagram - ResearchGate. Available from: --INVALID-LINK--
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Recent advancements on biological activity of indole and their derivatives: A review. Available from: --INVALID-LINK--
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NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. Available from: --INVALID-LINK--
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The Dual Facets of a Bulky Guardian: A Technical Guide to the Tert-butyl Carbamate (Boc) Group in Medicinal Chemistry
For Immediate Release
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of the Tert-butyl Carbamate (Boc) Protecting Group.
In the intricate world of medicinal chemistry, where the precise construction of complex molecules dictates therapeutic success, the tert-butyl carbamate (Boc) group stands as a cornerstone of synthetic strategy.[1] Its widespread adoption is a testament to its remarkable balance of stability and controlled lability, offering chemists a reliable tool to mask the reactivity of primary and secondary amines.[2][3] This guide provides a comprehensive exploration of the Boc group's multifaceted role, from its fundamental application as a protecting group to its more nuanced influences on the physicochemical properties and pharmacological activity of drug candidates.
The Indispensable Guardian: Boc as a Protecting Group
The primary and most celebrated role of the Boc group is the temporary protection of amine functionalities.[4] Amines are nucleophilic and basic, characteristics that can lead to undesirable side reactions during multi-step syntheses.[5][6] The Boc group effectively "shields" the amine, rendering it chemically inert under a variety of reaction conditions, thereby enabling selective transformations at other sites within the molecule.[2][3]
The Chemistry of Protection and Deprotection
The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][7] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a stable carbamate.[8] The evolution of carbon dioxide and the formation of tert-butanol drive the reaction to completion.[8]
The true elegance of the Boc group lies in its facile and selective removal. It is stable to basic conditions, nucleophiles, and catalytic hydrogenation, providing orthogonality with other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][9] However, the Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[2][7]
The acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] This intermediate readily decarboxylates to liberate the free amine.[7]
Experimental Protocol: N-Boc Protection of a Primary Amine
Objective: To protect a primary amine with the tert-butoxycarbonyl (Boc) group.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution. Gas evolution (CO₂) may be observed.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from a protected amine.
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% solution in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild base for neutralization
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the TFA solution to the stirred reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically complete within 1-2 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting residue is the amine-TFA salt. To obtain the free amine, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was pivotal in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides.[10] In Boc-based SPPS, the C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support.[7] The synthesis proceeds through a cyclical process of Boc deprotection with TFA, neutralization, and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. nbinno.com [nbinno.com]
Unlocking the Synthetic Potential of Tert-butyl 1H-indol-5-ylcarbamate: A Guide to the Reactivity of its Indole Core
An In-Depth Technical Guide:
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery, with 14 indole-based drugs approved by the U.S. FDA since 2015 alone for conditions ranging from migraines to cancer.[2][3] Tert-butyl 1H-indol-5-ylcarbamate, in particular, has emerged as a critical building block. The presence of a Boc-protected amine at the 5-position not only provides a handle for further functionalization but also electronically modulates the reactivity of the entire indole system.
This guide provides an in-depth exploration of the chemical reactivity of the indole core within this compound. Moving beyond simple reaction lists, we will dissect the causality behind the observed regioselectivity, provide field-proven experimental protocols, and illustrate key mechanisms and workflows. Our objective is to equip researchers with the foundational knowledge and practical insights required to confidently manipulate this versatile scaffold in the synthesis of novel and complex molecules.
Chapter 1: The Electronic Landscape of the Indole Nucleus
To understand the specific reactivity of our target molecule, we must first appreciate the fundamental electronic characteristics of the parent indole ring. Indole is a ten-π-electron aromatic system, consisting of a benzene ring fused to a pyrrole ring.[3] This fusion creates a system that is significantly more reactive towards electrophiles than benzene, with a reaction rate estimated to be 10¹³ times greater.[4]
The Predominance of C3 Electrophilic Attack
The heightened reactivity of indole is driven by the nitrogen atom's lone pair, which is delocalized into the π-system. This increases the electron density of the pyrrole ring, making it the primary site for electrophilic attack.[5] While resonance suggests increased electron density at both C2 and C3, electrophilic aromatic substitution (EAS) overwhelmingly favors the C3 position.[6][7]
The rationale for this selectivity lies in the stability of the cationic intermediate (the Wheland complex or sigma complex) formed upon electrophilic attack.
-
Attack at C3: The positive charge is localized on the C2 atom and can be stabilized by resonance involving the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. This is the most stable and therefore most favorable intermediate.[4][6]
-
Attack at C2: The positive charge is placed on the nitrogen atom, which forces a disruption of the benzene ring's aromaticity to achieve stabilization. This intermediate is significantly less stable.[7]
Caption: General mechanism of electrophilic attack at C3 of indole.
Reactivity at the N1 Position
The N-H proton of indole is weakly acidic (pKa ≈ 17) and can be removed by a strong base (e.g., NaH, KOtBu) to generate the indolyl anion.[8] This anion is a potent nucleophile, readily participating in alkylation, acylation, and other substitution reactions at the nitrogen atom.
Chapter 2: The Modulating Influence of the 5-NHBoc Substituent
In this compound, the carbamate group at the C5 position is the primary internal factor governing the core's reactivity. Its influence is a combination of electronic and steric effects.
Electronic Effects: An Activating, Ortho-Para Director
The carbamate is an "amide-ester" hybrid, and like an amide, the nitrogen lone pair is electron-donating through resonance.[9] This has two major consequences:
-
Enhanced Pyrrole Reactivity: The electron-donating nature of the 5-NHBoc group pushes electron density into the entire ring system, further increasing the nucleophilicity of the C3 position. This makes the molecule even more susceptible to EAS than the parent indole.
-
Benzene Ring Activation: The substituent strongly activates the benzene ring, directing electrophilic attack to the positions ortho (C4, C6) and para (C7) relative to itself.
While the benzene ring is activated, the inherent kinetic preference for attack at the pyrrole C3 position remains dominant for most electrophilic reactions. However, under forcing conditions or with specific catalytic systems, functionalization at C4, C6, or C7 can be achieved.
Caption: Key resonance forms showing electron donation from the 5-NHBoc group.
Steric Hindrance
The tert-butyl group is sterically demanding. This bulk can influence regioselectivity, particularly in reactions targeting the benzene ring. For instance, an electrophilic attack at the C4 position would be more sterically hindered than an attack at C6, potentially favoring the C6 isomer if electronic factors are comparable.
Chapter 3: Key Transformations and Protocols
This chapter details validated and rationalized protocols for the functionalization of this compound, focusing on the most synthetically useful transformations.
Electrophilic Aromatic Substitution at C3
The C3 position remains the workhorse for derivatization due to its high nucleophilicity. The activating 5-NHBoc group often allows for milder reaction conditions compared to unsubstituted indoles.
| Reaction | Reagent System | Typical Conditions | Key Insights |
| Bromination | N-Bromosuccinimide (NBS) | THF or DMF, 0 °C to RT | Highly selective for C3. The reaction is often rapid and clean. |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, RT | Similar to bromination, provides the 3-chloroindole derivative. |
| Nitration | HNO₃ / Acetic Anhydride | -10 °C to 0 °C | Milder than H₂SO₄/HNO₃, which can cause degradation. |
| Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | CH₂Cl₂, 0 °C to RT | Classic Friedel-Crafts conditions. The product is a ketone.[10] |
This protocol provides a reliable method for the selective bromination at the C3 position, installing a versatile handle for subsequent cross-coupling reactions.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of NBS ensures full conversion of the starting material.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the desired 3-bromo-tert-butyl 1H-indol-5-ylcarbamate.
Caption: Experimental workflow for C3-Bromination of the indole core.
Advanced Functionalization via Cross-Coupling
Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are central to modern drug discovery.[1] The 3-bromo derivative synthesized in Protocol 1 is an ideal substrate for these transformations.
This protocol describes the coupling of the 3-bromoindole with an arylboronic acid to form a 3-arylindole, a common motif in bioactive molecules.[11]
-
Setup: In a reaction vessel suitable for heating, combine 3-bromo-tert-butyl 1H-indol-5-ylcarbamate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the vessel. The choice of catalyst and ligand is crucial and may require optimization.
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the 3-aryl-tert-butyl 1H-indol-5-ylcarbamate.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. quora.com [quora.com]
- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Tert-butyl 1H-indol-5-ylcarbamate for Advanced Research and Development
This guide provides an in-depth technical overview of Tert-butyl 1H-indol-5-ylcarbamate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's commercial sourcing, synthesis, purification, analytical characterization, and applications, with a focus on practical, field-proven insights.
Introduction: The Strategic Importance of this compound in Drug Discovery
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The introduction of a protected amine functionality, such as a tert-butylcarbamate (Boc) group, at the 5-position of the indole ring yields this compound. This strategic modification provides a versatile handle for subsequent chemical transformations, enabling the synthesis of a diverse array of complex molecules. The Boc protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step synthetic campaigns.[1] Its application spans various therapeutic areas, including oncology and virology, where the indole nucleus is a key pharmacophore.[2]
Commercial Availability and Sourcing
This compound is readily available from a range of commercial suppliers, catering to both research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of the product and the availability of comprehensive analytical data.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Catalog Number | CAS Number | Purity | Additional Information |
| AbacipharmTech | SH052657 | 184031-16-1 | Not specified | Global chemical supplier.[3] |
| Hoffman Fine Chemicals | - | 267875-62-7 (related compound) | Not specified | Intended for laboratory purposes.[4] |
| BLDpharm | - | - | Not specified | Provides NMR, HPLC, LC-MS, UPLC data for related compounds.[5][6] |
| Sigma-Aldrich (AstaTech, Inc.) | ATE428009974 | 60524-00-7 (related compound) | 95% | White to Yellow Solid, Storage temp. 2-8°C.[7] |
| Ambeed | - | - | Not specified | Supplier of building blocks and advanced intermediates.[8] |
| Knight Chemicals Online | - | - | 95% | Supplier of various chemical reagents.[9] |
Note: The availability of specific grades and purities may vary. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthesis and Purification: A Practical Workflow
The synthesis of this compound and its analogs typically involves the introduction of the Boc protecting group onto the amino function of 5-aminoindole. A general and robust method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).
General Synthetic Protocol
A common and efficient method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[1] For the synthesis of this compound, 5-aminoindole would be the starting material.
Reaction Scheme:
A general synthetic workflow for Boc protection.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-aminoindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a scavenger for the acid generated during the reaction.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
A similar approach is used in the synthesis of other carbamate derivatives where an amino compound is reacted with a suitable protecting group reagent.[10][11][12]
Analytical Characterization: Ensuring Quality and Purity
Robust analytical characterization is paramount to ensure the quality and purity of this compound, which directly impacts the reliability and reproducibility of downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of this compound and for quantifying any impurities.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation and confirmation of this compound.[13] Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Indole NH: A broad singlet around δ 8.0-8.5 ppm.
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on the indole ring.
-
Carbamate NH: A singlet around δ 6.5-7.0 ppm.
-
Tert-butyl Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon: A signal around δ 153-155 ppm.
-
Indole Carbons: Signals in the aromatic region (δ 100-140 ppm).
-
Tert-butyl Quaternary Carbon: A signal around δ 80 ppm.
-
Tert-butyl Methyl Carbons: A signal around δ 28 ppm.
The exact chemical shifts can be influenced by the solvent and concentration. Spectroscopic data for similar compounds can be found in the literature.[14][15]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique used for this purpose. The expected [M+H]⁺ ion would be observed at m/z corresponding to the molecular weight of the compound plus a proton.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected amine at the 5-position allows for selective functionalization at other positions of the indole ring before deprotection and subsequent elaboration of the amine.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | 60524-00-7 | Benchchem [benchchem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. N/A|tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl (5-fluoro-1H-indol-6-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. TERT-BUTYL (1H-INDOL-3-YL)METHYLCARBAMATE | 60524-00-7 [sigmaaldrich.com]
- 8. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 9. knightchem-store.com [knightchem-store.com]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 13. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Tert-butyl 1H-indol-5-ylcarbamate
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl 1H-indol-5-ylcarbamate, a critical building block in medicinal chemistry and pharmaceutical research. The synthesis involves the chemoselective N-protection of the 5-amino group of 5-aminoindole using di-tert-butyl dicarbonate (Boc₂O). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental setup, purification techniques, and characterization of the final product. The protocol emphasizes safety, reproducibility, and provides a framework for efficient synthesis.
Introduction
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of pharmacologically active compounds. Functionalized indoles, such as 5-aminoindole, serve as versatile starting materials. However, the inherent nucleophilicity of the amino group often necessitates a protection strategy to achieve selective transformations at other positions of the indole ring.
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The target compound, this compound, is the Boc-protected form of 5-aminoindole. It serves as a key intermediate, enabling further functionalization of the indole core, for instance at the N1, C3, or other positions, without interference from the C5-amino group.[4][5] This protocol details a reliable and efficient method for its preparation.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic attack of the exocyclic amino group of 5-aminoindole on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).
Overall Reaction:
Mechanistic Rationale:
The reaction mechanism for Boc protection is a well-established nucleophilic acyl substitution.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks a carbonyl carbon of Boc₂O. This step is favored as the exocyclic amine is more nucleophilic than the indole ring nitrogen.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation: The resulting protonated carbamate is deprotonated. In the absence of an external base, the tert-butyl carbonate anion can act as the base.
-
Byproduct Decomposition: The unstable tert-butyl carbonic acid rapidly decomposes into carbon dioxide (CO₂) gas and tert-butanol, driving the reaction to completion.[2][3][6]
A visual representation of the mechanism is provided below.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 5-Aminoindole | C₈H₈N₂ | 132.16 | Sigma-Aldrich | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | TCI, Acros | ≥97% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | Anhydrous, ≥99.9% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | VWR | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Aqueous Solution |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | Granular |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Glass funnel and dropping funnel
-
Argon or Nitrogen gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Detailed Synthesis Protocol
This protocol is designed for a 1.0 mmol scale. Adjustments can be made as needed.
Step 1: Reaction Setup
-
Place a 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Add 5-aminoindole (132 mg, 1.0 mmol, 1.0 equiv.) to the flask.
-
Add 10 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. Stir until a clear solution is formed.
Causality Note: Using an anhydrous solvent under an inert atmosphere prevents potential side reactions with moisture and oxygen, although this reaction is generally robust. THF is an excellent solvent for both the starting material and the reagent.
Step 2: Reagent Addition
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (240 mg, 1.1 mmol, 1.1 equiv.) in one portion at room temperature.
-
Rinse the weighing paper/funnel with a small amount of THF (~1-2 mL) to ensure complete transfer.
Causality Note: A slight excess of Boc₂O ensures the complete consumption of the limiting reagent, 5-aminoindole. The reaction is typically exothermic but manageable at this scale without external cooling.
Step 3: Reaction and Monitoring
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Eluent: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the spot corresponding to 5-aminoindole (higher polarity, lower Rf) is no longer visible. The product will appear as a new, less polar spot (higher Rf).
-
Step 4: Workup and Extraction
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (30 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 20 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as an off-white or pale-yellow solid.
Causality Note: The NaHCO₃ wash neutralizes any acidic impurities and removes unreacted Boc₂O by hydrolysis. The brine wash removes residual water from the organic layer.
Step 5: Purification
-
Prepare a silica gel column using a slurry packing method with 10% ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% EtOAc).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
Causality Note: Column chromatography is essential to remove tert-butanol and any unreacted starting materials or minor side products, ensuring high purity of the final compound.[7][8]
Step 6: Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Weigh the final product and calculate the yield. The product should be a white to off-white solid.
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₆N₂O₂
-
Molecular Weight: 232.28 g/mol [9]
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.85 (s, 1H, indole N-H), 8.95 (s, 1H, carbamate N-H), 7.85 (s, 1H), 7.20 (d, J=8.8 Hz, 1H), 7.15 (t, J=2.8 Hz, 1H), 7.05 (dd, J=8.8, 2.0 Hz, 1H), 6.30 (t, J=2.0 Hz, 1H), 1.48 (s, 9H, t-butyl).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 153.5, 133.2, 131.8, 127.9, 124.8, 112.9, 110.4, 101.1, 78.9, 28.6 (3C).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₇N₂O₂ [M+H]⁺: 233.13; found: 233.1.
Safety and Handling
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid, toxic if inhaled, and causes skin and serious eye irritation.[10][11][12] Handle only in a well-ventilated chemical fume hood. Avoid dust generation.[13] Keep away from ignition sources.[14]
-
5-Aminoindole: May cause skin and eye irritation.
-
Solvents (THF, EtOAc, Hexanes): These are flammable liquids. Ensure all operations are performed away from open flames or sparks.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times during the procedure.[10][12] In case of skin contact, wash thoroughly with soap and water.[10]
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | 60524-00-7 | Benchchem [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.dk [fishersci.dk]
- 12. echemi.com [echemi.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Tert-butyl 1H-indol-5-ylcarbamate
Introduction: The Privileged 5-Aminoindole Scaffold in Kinase Inhibitor Design
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its ability to form key interactions with a multitude of biological targets.[1][2] Within the vast landscape of cancer drug discovery, the 5-aminoindole moiety has emerged as a critical pharmacophore for the development of potent and selective protein kinase inhibitors.[1] Kinases are a class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][3]
The 5-amino group of the indole ring serves as a versatile synthetic handle, often acting as a key hydrogen bond donor or as a point for introducing further complexity to modulate potency, selectivity, and pharmacokinetic properties. Many successful kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others, incorporate this structural motif.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Tert-butyl 1H-indol-5-ylcarbamate as a key building block in the synthesis of kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group offers significant advantages in multi-step syntheses by masking the reactivity of the 5-amino group, allowing for selective transformations at other positions of the indole ring or on coupling partners.[7] Its facile and clean removal under acidic conditions makes it an ideal choice for complex synthetic campaigns.[8]
Herein, we present detailed protocols for the utilization of this compound in a representative synthesis of a 4-(1H-indol-5-ylamino)pyrimidine-based kinase inhibitor core, a common scaffold in targeted cancer therapies. We will explore the causality behind experimental choices, from the critical C-N bond-forming Buchwald-Hartwig amination to the final deprotection and functionalization steps.
Strategic Overview: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of complex kinase inhibitors from this compound can be conceptualized as a modular workflow. This approach allows for the systematic variation of different structural components to explore structure-activity relationships (SAR).
This guide will provide detailed protocols for each of these critical steps, empowering researchers to adapt and apply these methods to their specific kinase targets.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, a key step in the assembly of many kinase inhibitors.[9][10] This reaction couples the Boc-protected 5-aminoindole with a heterocyclic halide, typically a chloropyrimidine or chloroquinazoline, which often serves as the hinge-binding region of the inhibitor.[1][11]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| This compound | 184568-35-8 | 232.29 | Starting material |
| 4-Chloro-6-vinylpyrimidine | 16759-63-8 | 140.57 | Example heterocyclic coupling partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium catalyst precursor |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 161265-03-8 | 578.68 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Solvent, ensure dryness |
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), 4-chloro-6-vinylpyrimidine (1.1 eq), and Cesium Carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected kinase core.
Causality and Field-Proven Insights:
-
Choice of Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient catalytic turnover.[12] The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: An inorganic base like Cesium Carbonate is often preferred as it is strong enough to deprotonate the amine nucleophile but generally does not lead to significant side reactions.[13]
-
Solvent: Anhydrous aprotic polar solvents like 1,4-dioxane are typically used to ensure the solubility of the reactants and to prevent quenching of the catalyst and base.
Protocol 2: Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the 5-amino group for subsequent functionalization or to reveal the final active kinase inhibitor. This is reliably achieved under acidic conditions.[7][8]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| Boc-Protected Kinase Core | - | - | Product from Protocol 1 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Strong acid for deprotection |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization during work-up |
Procedure:
-
Dissolve the Boc-protected kinase core (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the TFA salt of the free amine, which can often be used directly in the next step.
-
For isolation of the free base, dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine kinase core.
Causality and Field-Proven Insights:
-
Mechanism: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[7]
-
Reagent Choice: TFA is a common choice due to its volatility, which allows for easy removal after the reaction. A solution of HCl in dioxane is another effective alternative.[8]
-
Work-up: It is often advantageous to use the resulting amine salt directly in the subsequent reaction to avoid potential stability issues with the free amine and an additional purification step.
Protocol 3: Amide Bond Formation for Covalent Inhibitors
Many highly effective kinase inhibitors, such as Osimertinib, form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase.[14] This is often achieved by incorporating an electrophilic "warhead," such as an acrylamide moiety. The following protocol details the acylation of the newly formed 5-amino group.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| Free Amine Kinase Core | - | - | Product from Protocol 2 |
| Acryloyl Chloride | 814-68-6 | 90.51 | Acylating agent |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | Non-nucleophilic base |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
Procedure:
-
Dissolve the free amine kinase core (or its TFA salt, in which case add an additional equivalent of base) (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Slowly add a solution of acryloyl chloride (1.2 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Causality and Field-Proven Insights:
-
Base: A non-nucleophilic hindered base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the desired amine nucleophile.
-
Temperature Control: The reaction is initiated at 0 °C to control the exotherm and minimize potential side reactions with the highly reactive acryloyl chloride.
-
Alternative Coupling: For more sensitive substrates, amide coupling reagents such as HATU can be used to couple acrylic acid directly with the amine, offering milder reaction conditions.[9][15]
Summary and Data Presentation
The following table summarizes the key transformations and expected outcomes for this synthetic workflow.
| Step | Reaction Type | Key Reagents | Product | Expected Yield Range |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Tert-butyl (1H-indol-5-yl)(6-vinylpyrimidin-4-yl)carbamate | 60-85% |
| 2 | Boc Deprotection | TFA, DCM | N-(1H-indol-5-yl)-6-vinylpyrimidin-4-amine | >90% (often quantitative) |
| 3 | Acylation | Acryloyl Chloride, DIPEA | N-(4-((1H-indol-5-yl)amino)pyrimidin-6-yl)acrylamide | 70-90% |
Conclusion
This compound is a strategically valuable and versatile building block for the synthesis of kinase inhibitors. The Boc protecting group provides the necessary orthogonality for complex, multi-step syntheses, enabling the efficient construction of molecules targeting a wide range of kinases. The protocols detailed in this application note provide a robust framework for the synthesis of a common 5-aminoindole-based kinase inhibitor scaffold. By understanding the principles behind each reaction step, researchers can confidently adapt and apply these methodologies to accelerate the discovery and development of novel targeted cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. | Semantic Scholar [semanticscholar.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.dk [fishersci.dk]
- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Tert-butyl 1H-indol-5-ylcarbamate as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. Tert-butyl 1H-indol-5-ylcarbamate (CAS No: 184031-16-1) emerges as a highly strategic building block for drug discovery and complex molecule synthesis.[1][2] It provides the valuable indole core while featuring a synthetically versatile amine at the 5-position, temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.
The Boc group serves two critical functions: it deactivates the amine towards unwanted side reactions under many conditions and modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent functionalization steps. This guide provides an in-depth exploration of the synthetic utility of this building block, focusing on key transformations that leverage its unique structure to construct complex molecular architectures. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for its application in cornerstone reactions of modern organic synthesis.
| Property | Value |
| IUPAC Name | tert-butyl N-(1H-indol-5-yl)carbamate |
| CAS Number | 184031-16-1 |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | Off-white to light-yellow solid |
Core Synthetic Strategy: A Multi-Step Approach
The true power of this compound lies not in its direct use, but in its role as a precursor for more complex indole derivatives. A typical synthetic workflow involves an initial functionalization of the indole ring, followed by a cross-coupling reaction to introduce new substituents, and culminating in the deprotection of the 5-amino group if desired.
Caption: Overall synthetic workflow using the building block.
Preparing the Scaffold: Functionalization of the Indole Ring
To be employed in the most powerful cross-coupling reactions, the indole ring must first be equipped with a suitable leaving group, typically a halide. The inherent reactivity of the indole nucleus favors electrophilic substitution, most commonly at the C3 position.
Rationale for Halogenation: The introduction of a bromine or iodine atom at a specific position on the indole ring transforms it from a simple aromatic scaffold into a versatile handle for palladium-catalyzed reactions. Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are standard choices for this transformation due to their mild nature and predictable regioselectivity. The Boc-protected amine at the C5 position electronically influences the ring, but substitution at C3 remains a highly favorable pathway.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[3] For a halogenated derivative of this compound, this reaction opens the door to synthesizing 3-aryl or 3-vinyl indoles, which are key motifs in many kinase inhibitors and other pharmaceuticals.
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][4] The cycle comprises three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized indole.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the active palladium(0) catalyst to continue the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a generalized method for coupling a halogenated this compound derivative with an arylboronic acid. Optimization is often necessary for specific substrates.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the halogenated indole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The use of a co-solvent like water often accelerates the transmetalation step.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[4]
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This transformation is invaluable for synthesizing aryl amines. Starting from a halogenated this compound, this reaction allows for the introduction of a vast array of primary or secondary amines at the halogenated position, creating complex scaffolds for drug development.
Mechanistic Insight: The mechanism is analogous to the Suzuki coupling.[7] It involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[6] The choice of ligand is critical, with sterically hindered phosphine ligands being essential for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a halogenated indole derivative. The choice of catalyst, ligand, and base is crucial and substrate-dependent.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, SPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or a Schlenk line, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Reactant Addition: Add the halogenated indole (1.0 equiv) and the anhydrous solvent (e.g., Toluene). Stir for a few minutes, then add the amine (1.2 equiv).
-
Inert Atmosphere: If not in a glovebox, ensure the vessel is sealed and maintained under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.[5]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography on silica gel.[8]
Caption: General experimental workflow for cross-coupling.
Final Step: Boc Group Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free 5-aminoindole. The choice of deprotection method is dictated by the stability of other functional groups in the molecule.
Protocol 3a: Acid-Catalyzed Deprotection
This is the most common method but is unsuitable for substrates containing other acid-labile groups.
Materials:
-
Boc-protected indole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected indole in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.
-
Dry, concentrate, and purify as needed.
Protocol 3b: Selective Base-Catalyzed Deprotection
This method is exceptionally mild and highly selective for N-Boc groups on heteroaromatic systems like indoles, leaving other acid-sensitive groups intact.[9][10]
Materials:
-
Boc-protected indole derivative
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve the Boc-protected indole (1.0 equiv) in dry methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 20 mol%).[9]
-
Stir the reaction at ambient temperature for the required time (typically 1-3 hours), monitoring by TLC.[10]
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (2x).[9]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography to afford the deprotected 5-aminoindole.[9]
Conclusion
This compound is a masterful building block for modern organic synthesis. Its design allows for the strategic protection of a key amine functionality while permitting the robust functionalization of the indole core through powerful palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its utility in creating C-C and C-N bonds, fundamental transformations in the construction of novel therapeutics and complex organic molecules. The synthetic accessibility and predictable reactivity of this compound ensure its continued prominence in research and development laboratories.
References
- 1. BLD Pharm 5GR this compound, Quantity: 5g | Fisher Scientific [fishersci.nl]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 1H-indol-5-ylcarbamate
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The ability to selectively functionalize the indole ring at various positions is paramount for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing Tert-butyl 1H-indol-5-ylcarbamate, a key intermediate for introducing diversity at the 5-position of the indole core.
This compound is a valuable substrate due to the presence of the Boc-protected amine, which modulates the electronic properties of the indole ring and can direct or influence the regioselectivity of coupling reactions. Furthermore, the Boc group can be readily removed under acidic conditions, providing a handle for subsequent synthetic transformations. This document will delve into the practical application of several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering detailed protocols and insights into reaction optimization.
Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature of the leaving group on the indole ring (typically a halide) and the electronic influence of the N-Boc protecting group. The electron-donating nature of the indole nitrogen can be tempered by the electron-withdrawing carbamate, influencing the ease of oxidative addition to the palladium(0) catalyst.[3] The choice of protecting group on the indole nitrogen is crucial for achieving selective functionalization at different positions of the indole core.[4][5]
Prior to engaging in cross-coupling, the indole substrate must be halogenated, typically at the 4, 5, 6, or 7-position. For the purposes of this guide, we will focus on reactions involving a halogen (Br or I) at a position amenable to coupling, assuming the synthesis of the requisite halo-indole precursor.
Core Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[3][6][7] The specific nature of the coupling partners and the choice of ligands, bases, and solvents are critical for reaction success.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl or vinyl halide and an organoboron compound, such as a boronic acid or ester.[1] This reaction is widely favored due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[7]
Mechanism Overview:
The catalytic cycle begins with the oxidative addition of the halo-indole to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3][7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-Tert-butyl 1H-indol-5-ylcarbamate with Phenylboronic Acid
Materials:
-
5-Bromo-Tert-butyl 1H-indol-5-ylcarbamate (1 equivalent)
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
To a Schlenk tube, add 5-Bromo-Tert-butyl 1H-indol-5-ylcarbamate, phenylboronic acid, and the chosen base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ and pre-catalysts with bulky, electron-rich ligands like SPhos often provide higher yields and tolerate a broader range of substrates.[8] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, enhancing catalytic activity.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ can accelerate the transmetalation step, especially with less reactive boronic acids.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are generally effective. The addition of water can aid in the dissolution of the base and facilitate the reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11] This reaction has broad applicability in pharmaceutical synthesis due to the prevalence of the arylamine motif in drug candidates.[12]
Mechanism Overview:
Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves the oxidative addition of the halo-indole to Pd(0). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[11][13]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-Tert-butyl 1H-indol-5-ylcarbamate with Morpholine
Materials:
-
5-Bromo-Tert-butyl 1H-indol-5-ylcarbamate (1 equivalent)
-
Morpholine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equivalents)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the base, followed by 5-Bromo-Tert-butyl 1H-indol-5-ylcarbamate and morpholine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction: Vinylation of the Indole Core
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[1] This reaction is a powerful tool for introducing vinyl groups onto the indole scaffold, which can then be further elaborated.[14]
Mechanism Overview:
The Heck reaction begins with the oxidative addition of the halo-indole to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene, where the aryl group adds across the double bond. A subsequent β-hydride elimination step forms the vinylated indole product and a palladium-hydride species. The base in the reaction mixture then regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[6]
Protocol: Heck Reaction of 5-Iodo-Tert-butyl 1H-indol-5-ylcarbamate with n-Butyl Acrylate
Materials:
-
5-Iodo-Tert-butyl 1H-indol-5-ylcarbamate (1 equivalent)
-
n-Butyl acrylate (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a phosphine-free catalyst system (e.g., Na₂PdCl₄)[15]
-
Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 5-Iodo-Tert-butyl 1H-indol-5-ylcarbamate, the base, and the palladium catalyst.
-
Add the solvent and degas the mixture.
-
Add the n-butyl acrylate via syringe.
-
Heat the reaction to 80-120 °C and stir until the reaction is complete.
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[16][17] This reaction is invaluable for synthesizing alkynylated indoles, which are versatile intermediates in organic synthesis.[18]
Mechanism Overview:
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halo-indole to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the alkynylated indole. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.[16]
Protocol: Sonogashira Coupling of 5-Iodo-Tert-butyl 1H-indol-5-ylcarbamate with Phenylacetylene
Materials:
-
5-Iodo-Tert-butyl 1H-indol-5-ylcarbamate (1 equivalent)
-
Phenylacetylene (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
Procedure:
-
To a Schlenk tube, add 5-Iodo-Tert-butyl 1H-indol-5-ylcarbamate, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Substrate Purity: The purity of the halo-indole substrate is critical for achieving high yields and reproducible results.
-
Inert Atmosphere: Many palladium catalysts are sensitive to air and moisture. Maintaining a strict inert atmosphere is crucial for catalyst longevity and activity.
-
Ligand Selection: The choice of ligand can significantly impact the reaction outcome. For challenging couplings, screening a variety of ligands (e.g., bulky, electron-rich phosphines) is recommended.
-
Base Strength and Solubility: The base plays a crucial role in several steps of the catalytic cycle. The choice of base should be tailored to the specific reaction and substrate.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide efficient routes to a diverse array of 5-substituted indole derivatives. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and chemoselectivity, paving the way for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective N-Boc Protection of 5-Aminoindole
Introduction: The Strategic Importance of 5-Aminoindole Protection
5-Aminoindole is a privileged scaffold in medicinal chemistry and drug development, serving as a crucial building block for a diverse array of biologically active compounds, including serotonin receptor agonists, kinase inhibitors, and antiviral agents. The presence of two distinct nitrogen nucleophiles—the indole nitrogen (N-1) and the exocyclic primary amine (C-5)—presents a significant challenge in regioselective synthesis. Uncontrolled reactions can lead to a mixture of N-1 acylated, C-5 acylated, and di-acylated products, complicating purification and reducing the overall yield of the desired intermediate.
The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group for amines due to its stability under a wide range of synthetic conditions and its facile cleavage under mild acidic conditions.[1] The selective N-Boc protection of the 5-amino group of 5-aminoindole is a critical transformation, enabling subsequent modifications at other positions of the indole ring, such as the N-1 or C-3 positions, without interference from the highly reactive amino group. This application note provides a comprehensive guide to the reaction, detailing the underlying mechanistic principles and a robust, field-proven protocol for achieving high selectivity for the desired C-5 protected product, tert-butyl (1H-indol-5-yl)carbamate.
Mechanistic Rationale for Chemoselectivity
The selective Boc protection of the 5-amino group over the indole N-1 position hinges on the inherent difference in nucleophilicity between the two nitrogen atoms. The exocyclic primary amine at the C-5 position is significantly more nucleophilic than the nitrogen atom within the aromatic indole ring. The lone pair of electrons on the indole nitrogen is delocalized as part of the 10-π aromatic system, rendering it less available for nucleophilic attack.
The reaction with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.[2] The more nucleophilic 5-amino group will preferentially attack one of the electrophilic carbonyl carbons of Boc₂O. This kinetically favored pathway leads to the formation of the desired tert-butyl (1H-indol-5-yl)carbamate.
To ensure high selectivity, it is crucial to employ reaction conditions that favor this kinetic pathway and avoid conditions that would enhance the nucleophilicity of the indole nitrogen. Strong bases, for instance, can deprotonate the indole N-H, forming a highly nucleophilic indolide anion, which would readily react with Boc₂O, leading to the undesired N-1 protected isomer. Therefore, the use of a non-nucleophilic, sterically hindered base or a catalyst that does not significantly alter the pKa of the indole N-H is paramount.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the selective N-Boc protection of 5-aminoindole.
Caption: General workflow for the selective N-Boc protection of 5-aminoindole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective N-acylation of aminoindoles and related aromatic amines.[3] It is designed to maximize the yield of tert-butyl (1H-indol-5-yl)carbamate while minimizing the formation of the N-1 protected and di-protected byproducts.
Materials:
-
5-Aminoindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Pyridine (solvent)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Dichloromethane (DCM) for work-up and chromatography
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and heptane (or hexane) for chromatography elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoindole (1.0 eq).
-
Dissolution: Add anhydrous pyridine to the flask to dissolve the 5-aminoindole. A concentration of approximately 0.1 M is a good starting point.
-
Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of pyridine or add it directly as a solid in portions to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and heptane as the mobile phase). The starting material (5-aminoindole) should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the pyridine.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with 0.5 N HCl solution to remove any remaining pyridine and DMAP, followed by saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) to isolate the pure tert-butyl (1H-indol-5-yl)carbamate.
Data Presentation: Reaction Conditions Comparison
The choice of solvent and base/catalyst is critical for achieving high selectivity. The following table summarizes various conditions reported for the N-Boc protection of amines, with a focus on those applicable to achieving chemoselectivity with 5-aminoindole.
| Entry | Solvent | Base/Catalyst | Temperature | Selectivity (5-NH₂ vs. 1-NH) | Comments | Reference |
| 1 | Pyridine | DMAP (cat.) | Room Temp. | High | The recommended protocol. Pyridine acts as both solvent and a mild base, while DMAP is an effective acylation catalyst. | [3] |
| 2 | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to Room Temp. | Good to High | A common system for Boc protection. Lower temperatures can enhance selectivity. | [4] |
| 3 | Tetrahydrofuran (THF) | None or mild base | Room Temp. | Moderate to Good | Base-free conditions can work but may be slower. The relative nucleophilicity dictates the outcome. | [4] |
| 4 | Water/Dioxane | Sodium Bicarbonate (NaHCO₃) | Room Temp. | Good | Aqueous conditions can favor the protection of the more basic exocyclic amine. | |
| 5 | Solvent-free | Amberlite-IR 120 | Room Temp. | Potentially High | A green chemistry approach that can offer high yields and selectivity. |
Troubleshooting and Key Considerations
-
Formation of Di-Boc Product: The use of a significant excess of Boc₂O (>1.5 eq) or prolonged reaction times can lead to the formation of the di-protected product where both the 5-amino and N-1 positions are acylated. Careful monitoring by TLC is essential.
-
Low Reactivity: If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, but this may also slightly decrease selectivity.
-
Purification Challenges: The polarity of the starting material, product, and potential byproducts can be similar. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
-
Stability of 5-Aminoindole: 5-Aminoindole can be sensitive to air and light, leading to discoloration. It is advisable to use it fresh or store it under an inert atmosphere in a cool, dark place.
Conclusion
The selective N-Boc protection of 5-aminoindole is a foundational step for the synthesis of a multitude of complex, biologically active molecules. By leveraging the inherent difference in nucleophilicity between the exocyclic amine and the indole nitrogen, and by employing carefully controlled, kinetically-driven reaction conditions, high yields of the desired tert-butyl (1H-indol-5-yl)carbamate can be achieved. The protocol detailed herein provides a reliable and reproducible method for researchers in organic synthesis and drug discovery.
References
Deprotection methods for the tert-butyl carbamate group on the indole nitrogen
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The tert-butyl carbamate (Boc) group is a workhorse for the protection of the indole nitrogen, prized for its general stability. However, the very stability that makes it an excellent protecting group can present challenges when the time comes for its removal. The selection of an appropriate deprotection method is critical to avoid unwanted side reactions, preserve sensitive functionalities, and ensure high yields of the desired indole product. This comprehensive guide provides an in-depth exploration of the most effective methods for N-Boc deprotection on indoles, complete with detailed protocols, mechanistic insights, and practical considerations to empower you in your synthetic endeavors.
The Indole N-Boc Bond: A Brief Overview
The N-Boc group on an indole nitrogen is an electron-withdrawing carbamate that decreases the nucleophilicity and reactivity of the indole ring. This protective role is invaluable during various synthetic transformations. The cleavage of this group is typically achieved by disrupting the carbamate linkage, often through acid-catalyzed hydrolysis, thermal decomposition, or other specific chemical interactions. The choice of method is dictated by the overall molecular architecture, the presence of other sensitive functional groups, and the desired scale of the reaction.
I. Acidic Deprotection: The Classic Approach
Acid-mediated deprotection is the most common strategy for removing the N-Boc group. The mechanism generally involves protonation of the carbamate oxygen, followed by cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free indole.
A. Trifluoroacetic Acid (TFA): The Potent Workhorse
Trifluoroacetic acid is a strong, volatile acid that enables rapid and efficient deprotection of N-Boc indoles, typically at room temperature.
The high acidity of TFA ensures swift protonation of the Boc group, leading to rapid cleavage. Dichloromethane (DCM) is a common solvent due to its ability to dissolve a wide range of organic compounds and its inertness under these acidic conditions. The reaction is often run at 0 °C initially to control any potential exotherm, especially on a larger scale.
Progress of the deprotection can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of the more polar, deprotected indole.
Materials:
-
N-Boc protected indole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected indole (1 equivalent) in anhydrous DCM (typically 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1][2]
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the remaining acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected indole. Further purification can be performed by column chromatography if necessary.
B. Hydrochloric Acid (HCl) in Dioxane: A Milder Alternative
For substrates sensitive to the harshness of neat TFA, a solution of hydrogen chloride in an organic solvent like 1,4-dioxane offers a milder acidic deprotection method.[3][4][5]
Using a solution of HCl in dioxane provides a more controlled acidic environment compared to neat TFA. Dioxane is a stable solvent in the presence of HCl and is a good solvent for many organic compounds. This method is particularly useful when other acid-sensitive groups that are more robust than the N-Boc group are present.
The reaction can be monitored by TLC or LC-MS. The product often precipitates from the reaction mixture as the hydrochloride salt, providing a visual cue of reaction progression and a simple method of isolation.
Materials:
-
N-Boc protected indole
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected indole (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[6]
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, the deprotected indole hydrochloride salt may precipitate. If so, the solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.[6]
-
To obtain the free indole, the hydrochloride salt can be neutralized with a suitable base, such as saturated aqueous sodium bicarbonate, and extracted with an organic solvent.
II. Thermal and Microwave-Assisted Deprotection: The Power of Heat
Thermolytic cleavage of the N-Boc group provides a valuable alternative to acidic methods, particularly for substrates that are acid-sensitive. This can be achieved through conventional heating or, more efficiently, with microwave irradiation.
A. Conventional Thermal Deprotection in Fluorinated Alcohols
Heating an N-Boc indole in a high-boiling, polar solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effect deprotection.[7][8][9]
Fluorinated alcohols like TFE and HFIP have high boiling points and are excellent solvents for many organic molecules. Their ability to form hydrogen bonds is thought to facilitate the thermal cleavage of the Boc group. These conditions are neutral, avoiding the use of strong acids.
The reaction progress is monitored by TLC or LC-MS. The disappearance of the starting material indicates the completion of the reaction.
Materials:
-
N-Boc protected indole
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
Dissolve the N-Boc protected indole in TFE in a round-bottom flask.
-
Heat the solution to reflux (approximately 78 °C for TFE) and maintain this temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude product can be purified by column chromatography.
B. Microwave-Assisted Deprotection: Speed and Efficiency
Microwave irradiation can significantly accelerate the deprotection of N-Boc indoles, often reducing reaction times from hours to minutes. This can be performed under acidic, basic, or neutral conditions.
Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a dramatic acceleration of the reaction rate. This localized heating can also lead to cleaner reactions with fewer side products.
Rapid reaction times necessitate careful monitoring, often with aliquots taken every few minutes for TLC or LC-MS analysis to avoid over-reaction or decomposition.
Materials:
-
N-Boc protected indole
-
Potassium phosphate (K₃PO₄·H₂O)
-
Methanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the N-Boc protected indole (1 equivalent) and K₃PO₄·H₂O (a catalytic amount to 1.5 equivalents).[10][11][12]
-
Add methanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).[13] Optimization of time and temperature may be required for different substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
III. Alternative Deprotection Strategies: Expanding the Toolkit
Beyond the conventional acidic and thermal methods, several other reagents and conditions have been developed for the deprotection of N-Boc indoles, offering unique advantages in terms of mildness and chemoselectivity.
A. Basic Deprotection with Sodium Methoxide (NaOMe)
For certain activated N-Boc indoles, deprotection can be achieved under basic conditions using sodium methoxide in methanol.[14][15]
The electron-withdrawing nature of the indole ring can render the carbamate susceptible to nucleophilic attack by a strong base like sodium methoxide. This method is advantageous when acid-labile groups are present in the molecule.
The reaction is monitored by TLC or LC-MS. The formation of the deprotected indole, which is often more polar, indicates reaction progress.
Materials:
-
N-Boc protected indole
-
Sodium methoxide (NaOMe)
-
Methanol, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected indole (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at ambient temperature for up to 3 hours, monitoring by TLC.[14]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
B. Oxalyl Chloride in Methanol: A Mild and Rapid Method
A surprisingly mild and efficient deprotection can be achieved using oxalyl chloride in methanol at room temperature.[16][17][18][19]
The proposed mechanism involves the electrophilic character of oxalyl chloride. The reaction is thought to proceed through an intermediate that readily decomposes to the free amine, carbon dioxide, and other byproducts. This method is notable for its mild conditions and tolerance of many functional groups.[16][17][18][19]
The reaction is monitored by TLC. The reaction is often rapid, with visible gas evolution upon addition of the oxalyl chloride.
Materials:
-
N-Boc protected indole
-
Methanol
-
Oxalyl chloride
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (e.g., 3 mL for 50 mg of starting material) in a round-bottom flask and stir for 5 minutes at room temperature.[16][17]
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate increase in temperature and sputtering may be observed.[16][17]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[16][17]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography.
IV. Data Presentation and Comparison
To facilitate the selection of the most appropriate deprotection method, the following table summarizes the key parameters for each strategy.
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| TFA | Trifluoroacetic acid | Dichloromethane | 0 to RT | 1-4 hours | Fast, efficient, widely applicable | Harsh conditions, not suitable for acid-sensitive substrates |
| HCl in Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | RT | 2-16 hours | Milder than TFA, product may precipitate as HCl salt | Slower than TFA, may still affect some acid-labile groups |
| Thermal (TFE) | None | 2,2,2-Trifluoroethanol | Reflux (~78) | Hours to overnight | Neutral conditions, good for acid-sensitive substrates | High temperatures, may not be suitable for thermally labile compounds |
| Microwave (K₃PO₄) | K₃PO₄·H₂O | Methanol | 100-150 | 5-30 minutes | Extremely fast, efficient, mild basic conditions | Requires specialized microwave equipment |
| NaOMe | Sodium methoxide | Methanol | RT | < 3 hours | Mild basic conditions, good chemoselectivity | Substrate scope may be limited to activated indoles |
| Oxalyl Chloride | Oxalyl chloride | Methanol | RT | 1-4 hours | Very mild, rapid, good functional group tolerance | Reagent is corrosive and moisture-sensitive |
V. Visualization of Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.
Experimental Workflow for N-Boc Deprotection
Caption: A generalized experimental workflow for the deprotection of N-Boc indoles.
Mechanism of Acid-Catalyzed N-Boc Deprotection
References
- 1. scribd.com [scribd.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH | Semantic Scholar [semanticscholar.org]
- 12. race.elsevierpure.com [race.elsevierpure.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Bases - Wordpress [reagents.acsgcipr.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. xray.uky.edu [xray.uky.edu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Analytical HPLC methods for purity assessment of Tert-butyl 1h-indol-5-ylcarbamate
An Application Note and Protocol for the Purity Assessment of Tert-butyl 1H-indol-5-ylcarbamate by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a pivotal intermediate in synthetic organic chemistry, frequently utilized as a building block for the synthesis of complex indole alkaloids and pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and stability-indicating analytical method for purity assessment is a critical requirement in both research and manufacturing environments.[1]
This application note details a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The method is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products formed under various stress conditions. The protocols herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Principle of the Method
The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase.[2] this compound, a moderately nonpolar molecule due to its indole ring and tert-butyl group, is retained on the column and subsequently eluted by a gradient of increasing organic solvent (acetonitrile) in the mobile phase. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the indole nitrogen and minimizing unwanted secondary interactions with the silica backbone of the stationary phase.[2][3] Detection is performed using a UV detector set at a wavelength where the indole chromophore exhibits strong absorbance.
Method Development and Rationale
The development of a robust HPLC method requires a systematic approach to optimizing chromatographic parameters. The choices for this method are grounded in the physicochemical properties of the analyte and established chromatographic principles.
-
Column Selection: A C18 (octadecylsilane) column is the industry standard for stability-indicating methods due to its versatility and strong retentive properties for a wide range of analytes.[4][5] The hydrophobicity of the C18 stationary phase provides excellent retention for the indole and tert-butyl moieties of the target molecule. A column with dimensions of 4.6 mm x 250 mm and a 5 µm particle size offers a good balance of resolution, efficiency, and backpressure.[2]
-
Mobile Phase Composition: The mobile phase consists of water and acetonitrile. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column with good peak shape.[5]
-
Mobile Phase Modifier: 0.1% Trifluoroacetic Acid (TFA) is used as an ion-pairing agent and pH modifier. It ensures that the indole nitrogen is protonated, leading to consistent retention and improved peak symmetry.[2]
-
Detection Wavelength: The indole ring system contains a strong chromophore. An analysis of the UV spectrum of indole derivatives indicates strong absorbance maxima near 220 nm and a secondary maximum around 270-280 nm. For purity analysis, monitoring at a wavelength such as 225 nm provides high sensitivity for both the parent compound and many potential impurities.
-
Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, is essential for ensuring reproducible retention times and controlling viscosity.[2]
Stability-Indicating Nature and Forced Degradation
To establish the trustworthiness and specificity of the analytical method, forced degradation studies are performed. These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.[6][7][8] This involves subjecting a solution of this compound to a range of harsh chemical and physical conditions to induce degradation.
The primary degradation pathway for carbamates is often hydrolysis of the ester linkage, which can be accelerated under acidic or basic conditions.[6] The indole ring, conversely, can be susceptible to oxidation. The following diagram illustrates the general workflow for conducting these critical studies.
Caption: Workflow for a forced degradation study.
Detailed Analytical Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Hydrochloric Acid (HCl, analytical grade)
-
Sodium Hydroxide (NaOH, analytical grade)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Methanol (HPLC grade)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm, PTFE or nylon)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
System Suitability Solution: Use the Standard Solution.
System Suitability Test (SST)
Before sample analysis, perform at least five replicate injections of the System Suitability Solution to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Peak Area | Relative Standard Deviation (RSD) ≤ 2.0% for 5 reps |
| Repeatability of Retention Time | RSD ≤ 1.0% for 5 reps |
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution(s) in duplicate.
-
Process the chromatograms using appropriate data acquisition software.
Calculation of Purity
The purity of the sample is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main analyte.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Results and Discussion
A successful analysis will yield a sharp, well-resolved peak for this compound, well-separated from any process impurities or degradation products.
Forced Degradation Results
The sample was subjected to stress conditions as per ICH guidelines.[6] A target degradation of 5-20% is generally considered sufficient to demonstrate method specificity.[6]
| Stress Condition | Observation |
| Acid Hydrolysis | Significant degradation observed, with a major degradant peak at a lower retention time (more polar). |
| Base Hydrolysis | Rapid and extensive degradation, likely due to hydrolysis of the carbamate. |
| Oxidative Stress | Moderate degradation with several small impurity peaks, indicating oxidation of the indole ring. |
| Thermal Stress | Minimal degradation observed. |
| Photolytic Stress | Minor degradation, suggesting some sensitivity to light. |
The method successfully separated the main peak from all degradation products, confirming its stability-indicating nature. The following diagram illustrates potential degradation pathways based on the chemical nature of the molecule.
Caption: Potential degradation pathways.
Conclusion
The reversed-phase HPLC method described provides a reliable and robust tool for the purity assessment of this compound. The method is specific, linear, precise, and stability-indicating, making it suitable for quality control release testing and stability studies in a regulated environment. The detailed protocol and rationale provide a solid foundation for implementation and further validation in any analytical laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharmaspec.com [biopharmaspec.com]
Application Note & Protocols: A Robust One-Pot Synthesis of Multisubstituted Indoles via Carbamate Intermediates
Introduction: The Strategic Importance of Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of substituted indoles is of paramount importance to the drug development pipeline. Traditional named reactions, while foundational, often suffer from harsh conditions, limited substrate scope, or the need for multi-step procedures that are inefficient and generate significant waste.
One-pot tandem or cascade reactions represent a significant advancement in synthetic strategy, offering improved atom economy, reduced operational complexity, and minimized purification steps. This guide details a powerful one-pot methodology for synthesizing multisubstituted indoles that proceeds through a palladium-catalyzed cyclization of in-situ generated carbamate intermediates. This approach provides a highly adaptable and regioselective route to complex indole structures from readily available starting materials.[2][3]
Mechanistic Rationale: The Role of the Carbamate Intermediate in Palladium Catalysis
The success of this one-pot synthesis hinges on a carefully orchestrated sequence of palladium-catalyzed reactions. The carbamate moiety, formed in situ, is not merely a protecting group but an active participant in the key cyclization step. The generally accepted mechanism, grounded in extensive research on related palladium-catalyzed cyclizations, is illustrated below.[2][4]
The catalytic cycle typically begins with the oxidative addition of a Pd(0) complex to an o-haloaniline derivative, forming a Pd(II) species. This is followed by a Sonogashira coupling with a terminal alkyne to generate a key 2-alkynyl aniline intermediate. The carbamate nitrogen then engages in an intramolecular aminopalladation onto the alkyne, forming a five-membered palladacycle. The cycle concludes with reductive elimination, which forms the C2-C3 bond of the indole ring and regenerates the active Pd(0) catalyst.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the o-haloaniline.
-
Sonogashira Coupling: A copper co-catalyst facilitates the coupling of the Pd(II)-aryl complex with a terminal alkyne.
-
Carbamate-Mediated Cyclization (Amidopalladation): The nitrogen of the carbamate group attacks the alkyne in an intramolecular fashion. This step is crucial for regioselectivity.[3]
-
Reductive Elimination: The final C-C bond is formed, releasing the indole product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: Proposed Catalytic Cycle for Indole Synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative 2,3-disubstituted indole.
Materials and Reagents
-
Starting Materials:
-
o-Iodoaniline (or o-bromoaniline) derivatives (98%+)
-
Terminal alkyne derivatives (98%+)
-
Ethyl chloroformate or other chloroformates (97%+)
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Copper(I) iodide (CuI) (99.99%)
-
-
Base:
-
Potassium carbonate (K₂CO₃), anhydrous
-
Triethylamine (Et₃N), distilled
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
-
Other:
-
Inert gas (Argon or Nitrogen)
-
Standard work-up reagents (Saturated aq. NH₄Cl, brine, MgSO₄)
-
Silica gel for column chromatography
-
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Schlenk line or balloon)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
General One-Pot Synthesis Procedure
Expert Insight: The order of addition and the maintenance of an inert atmosphere are critical for preventing catalyst deactivation and ensuring high yields. The carbamate formation is performed first to activate the aniline nitrogen for the subsequent cyclization.
Caption: General Experimental Workflow for One-Pot Indole Synthesis.
Step-by-Step Protocol:
-
Carbamate Formation: To an oven-dried Schlenk flask under an argon atmosphere, add the o-iodoaniline (1.0 equiv.), potassium carbonate (2.5 equiv.), and anhydrous DMF (approx. 0.2 M).
-
Cool the mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.2 equiv.) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the carbamate intermediate by TLC.
-
Catalytic Cyclization: To the same flask containing the in-situ generated carbamate, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and copper(I) iodide (5 mol%).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC (typically 8-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure multisubstituted indole.
Substrate Scope and Performance
The versatility of this one-pot method allows for the synthesis of a wide array of multisubstituted indoles. The reaction is tolerant of various functional groups on both the aniline and alkyne coupling partners. Below is a summary of typical results reported in the literature.[2][3]
| Entry | o-Haloaniline Substituent (R¹) | Alkyne Substituent (R²) | Catalyst System | Conditions | Yield (%) |
| 1 | H | Phenyl | Pd(OAc)₂/PPh₃/CuI | DMF, K₂CO₃, 80 °C | 85 |
| 2 | 4-MeO | Phenyl | PdCl₂(PPh₃)₂/CuI | DMF, K₂CO₃, 80 °C | 88 |
| 3 | 4-CF₃ | Phenyl | Pd(OAc)₂/PPh₃/CuI | Toluene, Et₃N, 60 °C | 75 |
| 4 | H | n-Butyl | PdCl₂(PPh₃)₂/CuI | DMF, K₂CO₃, 80 °C | 78 |
| 5 | H | Cyclohexyl | Pd(OAc)₂/PPh₃/CuI | DMF, K₂CO₃, 80 °C | 81 |
| 6 | 5-Cl | 4-Tolyl | Pd(OAc)₂/PPh₃/CuI | DMF, K₂CO₃, 80 °C | 79 |
Trustworthiness Note: The yields presented are representative and can vary based on the specific substrates, purity of reagents, and strict adherence to anhydrous and inert conditions. Researchers should optimize conditions for their specific substrate combinations.
Key Considerations & Troubleshooting
-
Choice of Halide: o-Iodoanilines are generally more reactive than o-bromoanilines and may lead to higher yields and shorter reaction times. o-Chloroanilines are typically not suitable for these conditions.[5]
-
Ligand Effects: Electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, improving overall efficiency. However, overly bulky ligands may hinder catalysis.
-
Base Sensitivity: The choice of base is critical. Stronger bases can lead to side reactions, while weaker bases may result in incomplete carbamate formation or inefficient catalysis. K₂CO₃ is a good starting point for many substrates.[3]
-
Troubleshooting Low Yields:
-
Problem: Catalyst deactivation.
-
Solution: Ensure all reagents and solvents are scrupulously dried and that the reaction is maintained under a positive pressure of inert gas. Degassing the solvent prior to use can be beneficial.
-
Problem: Incomplete reaction.
-
Solution: Increase reaction time or temperature. Consider a more reactive catalyst/ligand system or switch from an o-bromo to an o-iodoaniline.
-
Problem: Formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Solution: Minimize the amount of copper catalyst and ensure a strictly anaerobic environment.
-
Conclusion
The one-pot synthesis of multisubstituted indoles via palladium-catalyzed cyclization of carbamate intermediates offers a highly efficient, modular, and operationally simple route to this vital class of heterocycles. By understanding the underlying mechanism and key experimental parameters, researchers can leverage this strategy to rapidly access diverse and complex indole libraries for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 4. Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1H-indol-5-ylcarbamate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tert-butyl 1H-indol-5-ylcarbamate. The protection of the 5-amino group on the indole scaffold is a critical step in the synthesis of many pharmaceutically active compounds. However, achieving high yields can be challenging due to the specific electronic properties of the 5-aminoindole substrate.
This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a standard N-protection reaction where the primary amino group of 5-aminoindole acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction forms a stable carbamate linkage, effectively "protecting" the amine.[1] The general transformation is shown below:

Q2: Why is the yield often low when synthesizing this compound?
Low yields in this specific transformation can typically be traced back to the nucleophilicity of the starting material, 5-aminoindole.
-
Reduced Nucleophilicity: As an aromatic amine (an aniline derivative), the lone pair of electrons on the 5-amino group is delocalized into the indole's π-system. This resonance stabilization reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aliphatic amines.[2][3] Consequently, the reaction with (Boc)₂O is often sluggish and may not proceed to completion under standard conditions.[3][4]
-
Competing Reaction Site: The indole ring itself contains a second nitrogen atom (at position 1). While the exocyclic 5-amino group is significantly more nucleophilic, under certain conditions (e.g., presence of a strong base, elevated temperatures, or extended reaction times), the indole N-H can be deprotonated and also react with (Boc)₂O, leading to a di-protected side product.
Q3: What are the most common side products I should watch for?
Careful monitoring of your reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. The most common impurities are:
-
Unreacted 5-aminoindole: Due to the sluggish nature of the reaction.
-
tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate (Di-Boc Adduct): This is the primary side product resulting from over-reaction. It is less polar than the desired mono-Boc product and will have a higher Rf value on a normal-phase TLC plate.
-
tert-Butanol: A byproduct of the reaction. It is typically removed during the aqueous work-up and solvent evaporation stages.
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This section addresses specific problems you might face during the synthesis and provides actionable solutions.
Problem 1: Low or no conversion of 5-aminoindole.
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reactivity | 1. Add a Catalyst: Introduce a catalytic amount (0.05-0.1 eq.) of 4-dimethylaminopyridine (DMAP).[2] 2. Increase Temperature: Gently warm the reaction to 40-50°C.[5] | DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic 5-aminoindole. Increasing temperature provides the necessary activation energy for the reaction. |
| Suboptimal Solvent | Switch to an Alcoholic Solvent: Replace common aprotic solvents (like THF or DCM) with methanol (MeOH).[3] | Alcoholic solvents, particularly methanol, have been shown to dramatically accelerate the rate of Boc protection for aromatic amines, often by a factor of 70 or more compared to solvents like CDCl₃.[3] This is thought to occur via hydrogen bonding interactions that stabilize the transition state. |
| Reagent Quality/Stoichiometry | 1. Use Fresh (Boc)₂O: Ensure your di-tert-butyl dicarbonate is fresh, as it can degrade over time. 2. Adjust Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents).[2] | Degraded (Boc)₂O will be less effective. A modest excess helps drive the reaction to completion, ensuring all the limiting 5-aminoindole is consumed. |
Problem 2: Significant formation of the di-Boc side product.
If TLC/LC-MS analysis shows a substantial amount of a less polar byproduct, you are likely forming the di-protected indole.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Over-Reaction / Lack of Selectivity | 1. Reduce (Boc)₂O Stoichiometry: Lower the amount of (Boc)₂O to 1.0-1.05 equivalents. 2. Lower the Temperature: Run the reaction at 0°C or room temperature. 3. Avoid Strong Bases: Do not use strong bases like NaH, which will readily deprotonate the indole N-H. | The 5-amino group is kinetically favored for reaction. By using a stoichiometric amount of the Boc-anhydride and avoiding harsh conditions, you can favor the mono-acylation product before the less reactive indole nitrogen can compete. |
| Prolonged Reaction Time | Monitor Closely: Check the reaction progress frequently (e.g., every 30 minutes) by TLC or LC-MS. Quench the reaction as soon as the 5-aminoindole is consumed.[2] | Allowing the reaction to proceed long after the starting material is gone provides the opportunity for the slower, thermodynamically favorable di-protection to occur. |
Problem 3: Difficulty with work-up and purification.
A successful reaction can be undermined by a challenging purification.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Product is an Oil or Difficult to Handle | Crystallization: Attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/heptane). | Crystallization is an excellent method for obtaining highly pure material and can be more scalable and cost-effective than chromatography. |
| Co-elution of Impurities | 1. Optimize Chromatography: Use a shallow solvent gradient during flash column chromatography on silica gel (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing polarity). 2. Acid/Base Wash: If impurities are basic (like unreacted DMAP), include a dilute acid wash (e.g., 1M HCl) during the work-up.[6] If impurities are acidic, use a bicarbonate wash. | A shallow gradient provides better separation between the product and closely-eluting impurities like the di-Boc adduct. Acid/base washes selectively move ionized impurities into the aqueous layer for easy removal. |
Visualized Workflows
General Synthesis Workflow
The following diagram outlines the standard operational sequence for the synthesis.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common reaction issues based on analytical data.
Optimized Experimental Protocols
The following protocols are designed to maximize yield and minimize side product formation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: High-Yield Synthesis using DMAP Catalyst
This method is robust and generally provides high conversion for weakly nucleophilic anilines.
-
Preparation: In a round-bottom flask, dissolve 5-aminoindole (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous acetonitrile (ACN) or dichloromethane (DCM) to a concentration of approximately 0.1 M.[2]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent). The reaction is typically complete within 2-6 hours.[2]
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Accelerated Synthesis in Methanol (Base-Free)
This protocol leverages the catalytic effect of methanol to achieve rapid and clean conversion without the need for an additional base or catalyst.[3]
-
Preparation: Dissolve 5-aminoindole (1.0 eq.) in methanol (MeOH) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often very fast and can be complete in less than 2 hours. Monitor progress carefully by TLC until the starting amine is consumed.[3]
-
Work-up:
-
Purification: Purify the crude material via flash column chromatography as described in Protocol 1.
Comparative Summary of Protocols
| Parameter | Protocol 1 (DMAP) | Protocol 2 (Methanol) |
| Solvent | Acetonitrile or DCM | Methanol |
| Catalyst | 0.1 eq. DMAP | None |
| (Boc)₂O eq. | 1.2 | 1.1 |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 2-6 hours | < 2 hours |
| Pros | Highly effective for difficult substrates | Fast, clean, avoids catalyst removal |
| Cons | Requires removal of DMAP | Methanol can be reactive with other functional groups |
References
Common side reactions and impurities in the synthesis of Tert-butyl 1h-indol-5-ylcarbamate
Introduction
Tert-butyl 1H-indol-5-ylcarbamate is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of pharmacologically active compounds.[1] Its synthesis, most commonly achieved via the tert-butoxycarbonyl (Boc) protection of 5-aminoindole, is a foundational reaction for many researchers.[2] While seemingly straightforward, this reaction is prone to several side reactions and the formation of persistent impurities that can complicate downstream applications and purification.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, this document addresses specific, common issues encountered during synthesis, explaining the underlying chemical mechanisms and offering field-proven protocols for mitigation and purification.
Part 1: Frequently Asked Questions (FAQs) - Reaction Fundamentals
Q1: What is the standard protocol for synthesizing this compound?
The most prevalent and reliable method is the nucleophilic attack of the 5-amino group of 5-aminoindole on di-tert-butyl dicarbonate (Boc₂O).[3] The reaction is typically performed in an organic solvent like tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM). It can be run with or without a base, though the addition of a non-nucleophilic base like triethylamine (TEA) is common to neutralize the in situ generated acid and accelerate the reaction.[4][5]
The general mechanism involves the amine attacking a carbonyl carbon of Boc₂O, leading to the formation of a stable tert-butoxycarbonyl (Boc) protected amine.[6] The byproducts are typically tert-butanol and carbon dioxide, which are volatile and easily removed.[7]
Q2: Why is Di-tert-butyl dicarbonate (Boc₂O) the reagent of choice?
Boc₂O is favored for several reasons:
-
High Reactivity with Amines: It readily reacts with primary and secondary amines to form stable carbamates.[3]
-
Mild Reaction Conditions: The protection can often be achieved at room temperature.
-
Clean Byproducts: The reaction generates tert-butanol and CO₂, which are easily removed during workup, simplifying purification.[6]
-
Acid Labile Protection: The resulting Boc group is robust under many synthetic conditions but can be readily removed with mild to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it an excellent orthogonal protecting group.[8][9]
Q3: What are the most critical parameters to control during the reaction?
To ensure high yield and purity, the following parameters must be carefully controlled:
-
Stoichiometry: The molar ratio of Boc₂O to 5-aminoindole is crucial. A slight excess (1.05-1.2 equivalents) of Boc₂O is often used to drive the reaction to completion, but a large excess can promote side reactions.
-
Temperature: The reaction is typically exothermic. Maintaining a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature, prevents runaway reactions and minimizes the formation of thermally induced byproducts.
-
Solvent Purity: The use of anhydrous (dry) solvents is highly recommended. Water can hydrolyze Boc₂O, reducing its effective concentration and introducing impurities.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents the oxidation of the electron-rich indole starting material, which can be sensitive to air.
Part 2: Troubleshooting Guide - Common Side Reactions & Impurities
This section addresses the most common problems encountered during the synthesis, identified by their analytical signatures.
Problem 1: Formation of Di-Boc Impurity
-
Q: My LC-MS analysis shows a major impurity with a mass of [M+100] relative to my desired product. What is this and how do I prevent it?
A: This impurity is almost certainly the di-protected species, tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate. It forms when a second Boc group is added to the indole ring nitrogen (N1).
Causality: The indole N-H proton is weakly acidic and the nitrogen can become nucleophilic, especially under basic conditions or with prolonged reaction times.[10] Using a strong base or a large excess of Boc₂O can significantly increase the rate of this secondary reaction. While the exocyclic amine at the 5-position is more nucleophilic and reacts first, forcing conditions can lead to the undesired N1-protection.
Mitigation Protocol:
-
Control Stoichiometry: Use no more than 1.1 equivalents of Boc₂O.
-
Optimize Base: If using a base, choose a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and use it in stoichiometric amounts (1.0-1.1 equivalents). Avoid stronger bases like DMAP as a primary base, as it can aggressively promote N1-acylation.[9]
-
Temperature Control: Maintain the reaction temperature at or below room temperature (0-25 °C).
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent over-reaction.
Table 1: Reaction Conditions vs. Selectivity
-
| Parameter | Condition Favoring Mono-Boc (Desired) | Condition Favoring Di-Boc (Impurity) |
| Boc₂O Equiv. | 1.05 - 1.1 | > 1.5 |
| Base | Weak, hindered base (e.g., TEA) | Stronger base (e.g., DMAP as catalyst) or large excess of TEA |
| Temperature | 0 °C to 25 °C | > 40 °C or reflux |
| Reaction Time | Monitored to completion (typically 2-4 hours) | Prolonged (e.g., >12 hours) |
Problem 2: Ring Alkylation by tert-Butyl Cation
-
Q: My NMR shows unexpected aromatic signals and my mass spec indicates an isomer of my product. What could have happened?
A: This is likely due to C-alkylation of the indole ring by a tert-butyl cation. This side reaction, a form of Friedel-Crafts alkylation, occurs when tert-butyl cations are generated in the reaction mixture.
Causality: While less common during the protection step, this impurity is a well-documented problem during the deprotection of Boc groups under strong acidic conditions (like neat TFA), where the Boc group is cleaved to form a stable tert-butyl cation.[11][12] This cation can then alkylate the electron-rich indole ring. However, if acidic microenvironments are generated during a poorly controlled protection reaction (e.g., from the decomposition of Boc₂O), this side reaction can occur. The indole C3 position is the most nucleophilic and thus the most likely site of alkylation, followed by C2 and C7.[13]
Mitigation Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of Boc₂O, which can create acidic byproducts.
-
Use a Base: Employing a base like TEA scavenges any acid generated during the reaction, suppressing cation formation.[5]
-
Use Scavengers During Deprotection: When removing the Boc group later, include a cation scavenger like anisole or thioanisole in the acidic deprotection mixture to trap the tert-butyl cation and prevent it from reacting with your indole.[9]
Caption: Potential sites of electrophilic tert-butylation on the indole ring.
-
Problem 3: Incomplete Reaction / Significant Unreacted Starting Material
-
Q: My TLC and LC-MS show a large amount of 5-aminoindole remaining even after several hours. How can I improve the conversion?
A: Incomplete conversion is typically due to reagent deactivation, insufficient equivalents of the acylating agent, or suboptimal reaction conditions.
Causality:
-
Hydrolyzed Boc₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, especially if stored improperly. This reduces the amount of active reagent available for the reaction.
-
Poor Solubility: 5-aminoindole can have limited solubility in some solvents. If it is not fully dissolved, the reaction becomes heterogeneous and slow.
-
Insufficient Activation: In the absence of a base, the reaction relies on the nucleophilicity of the amine alone and can be sluggish, especially if the amine is weakly nucleophilic.[14]
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh bottle of Boc₂O or verify the purity of your existing stock.
-
Improve Solubility: Choose a solvent in which 5-aminoindole is more soluble, such as THF or a mixture of THF/DCM. Gentle warming (to ~30-40 °C) can also help, but must be done cautiously to avoid side reactions.
-
Use a Base: Add 1.1 equivalents of TEA to activate the amine and accelerate the reaction.
-
Increase Reaction Time: Allow the reaction to stir overnight at room temperature if it is proceeding slowly but cleanly.
-
Part 3: Purification and Characterization
Q: What is the most effective way to purify the crude product and remove the common impurities?
A: A multi-step approach involving an aqueous workup followed by either crystallization or column chromatography is generally most effective.
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution) to remove any unreacted amine and base, followed by saturated aqueous sodium bicarbonate to remove acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification of the Crude Solid:
-
Option A: Recrystallization (Preferred for >90% crude purity)
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble but the impurities are less so (e.g., ethyl acetate, isopropanol).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, heptane) until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
-
Option B: Silica Gel Chromatography (For complex mixtures)
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%). The less polar di-Boc impurity and any tert-butylated isomers will elute first, followed by the desired product. Unreacted 5-aminoindole is more polar and will have a lower Rf.
-
-
Q: How can I definitively confirm the structure and purity of my final product?
A: Standard spectroscopic methods should be used.
-
¹H NMR (Proton NMR): Look for the characteristic singlet for the nine protons of the tert-butyl group (-(CH₃)₃) around 1.5 ppm. The disappearance of the broad singlet for the starting material's -NH₂ group and the appearance of a new N-H singlet (carbamate) are key indicators.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best tool for assessing purity. A single sharp peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ confirms the product's identity and purity.
-
IR (Infrared) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch from the carbamate group, typically around 1680-1720 cm⁻¹.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-Boc-5-Aminoindole | 166104-20-7 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting purification of Tert-butyl 1h-indol-5-ylcarbamate by column chromatography
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Welcome to the technical support guide for the purification of tert-butyl 1H-indol-5-ylcarbamate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the column chromatography purification of this compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you navigate common issues and optimize your purification process.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound.
Problem 1: Poor Separation of the Product from Starting Material (5-aminoindole)
Q: I'm seeing overlapping spots on my TLC plate for my product and the unreacted 5-aminoindole. How can I improve the separation on the column?
A: This is a common issue due to the polarity difference between the starting material and the product not being large enough for complete separation in certain solvent systems. Here’s a systematic approach to resolving this:
-
Optimize Your Solvent System: The key is to find a solvent system that provides a clear separation and an optimal Rf value for your product.
-
Target Rf: Aim for an Rf value of approximately 0.2-0.3 for the this compound. This typically provides the best balance for good separation on a column.[1]
-
Solvent System Suggestions: Start with a non-polar/polar mixture and gradually increase the polarity. Common systems for indole-containing compounds include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Step-by-Step Optimization: Begin with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and incrementally increase the proportion of the polar solvent (e.g., 8:2, 7:3) until you achieve the desired separation on your analytical TLC plate.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't yield the desired result, the issue might be with the stationary phase.
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can sometimes cause streaking or decomposition of sensitive compounds.[1] While the Boc group is generally stable on silica, interactions with the indole ring can be problematic.
-
Alternative Sorbents: Consider using neutral alumina or deactivated silica gel if you suspect your compound is sensitive to the acidity of standard silica.[1]
-
-
Sample Loading Technique: How you load your sample onto the column is critical for achieving sharp bands and good separation.
-
Dry Loading: If your compound has poor solubility in the initial, less polar eluent, dry loading is highly recommended.[2] Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of your packed column.[2]
-
Wet Loading: If you choose wet loading, dissolve your sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[2] A concentrated, narrow band at the start leads to better separation.
-
Problem 2: The Product is Tailing or Eluting Very Slowly
Q: My product spot is streaking on the TLC, and it's taking a very long time to elute from the column, resulting in broad fractions. What's causing this and how can I fix it?
A: Tailing is often a sign of strong interactions between your compound and the stationary phase, or issues with the solvent system.
-
Increase Solvent Polarity: If your compound is eluting too slowly, the mobile phase is likely not polar enough to effectively displace it from the silica gel.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a lower polarity to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product more quickly and in a sharper band.[1] For example, you could start with 10% ethyl acetate in hexane and gradually increase to 30-40%.
-
Solvent Modifiers: The indole nitrogen and the carbamate group can interact strongly with the silanol groups on the silica surface. Adding a small amount of a polar modifier can help to mitigate this.
-
A few drops of triethylamine (Et3N) in your eluent can help to reduce tailing for basic compounds by competing for the acidic sites on the silica gel.
-
Conversely, a small amount of acetic acid can sometimes help with acidic compounds, though this is less likely to be the issue here.
-
-
-
Check for Compound Stability: Ensure that your compound is not decomposing on the silica gel, which can appear as streaking.[1] You can test this by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[1]
Problem 3: Low Recovery of the Product After Column Chromatography
Q: I've run my column and analyzed the fractions, but the overall yield of my purified this compound is much lower than expected. Where could my product have gone?
A: Low recovery can be frustrating and can stem from several factors.
-
Compound Still on the Column: It's possible your product has not fully eluted.
-
Column Flushing: After you believe your product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane or 100% ethyl acetate) and collect these fractions.[3] Analyze them by TLC to see if your product is present.
-
-
Decomposition on the Column: As mentioned, some compounds are not stable on silica gel.[1] The slightly acidic nature of silica can potentially lead to partial cleavage of the acid-sensitive Boc protecting group, although this is more of a concern with stronger acids.[4][5]
-
Minimizing Contact Time: Run your column as quickly as possible without sacrificing separation (flash chromatography). The longer your compound is on the silica, the greater the chance of decomposition.
-
Deactivated Silica: If you confirm instability, using deactivated silica gel (by adding a small percentage of water or triethylamine) or switching to alumina can be a solution.[1]
-
-
Dilute Fractions: Your product might be spread across many fractions at a low concentration, making it difficult to detect by TLC.[1][3]
-
Combine and Concentrate: If you suspect this is the case, combine fractions that are expected to contain your product and concentrate them on a rotary evaporator before running a new TLC.[1]
-
Problem 4: Unexpected Spots Appearing on TLC of Purified Fractions
Q: After purification, my fractions containing the product show a new, unexpected spot on the TLC plate. What could this be?
A: The appearance of a new spot post-purification often points to an impurity generated during the process or a side reaction.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is known to be sensitive to acid.[5] While silica gel is only weakly acidic, prolonged exposure or the presence of acidic impurities in your crude mixture or solvents could lead to some deprotection, resulting in the formation of 5-aminoindole.
-
Check for Acidity: Ensure your solvents are neutral. If using chlorinated solvents like dichloromethane, they can sometimes contain traces of HCl.
-
Neutralization: A pre-column workup step where the crude material is washed with a mild base (like saturated sodium bicarbonate solution) can help remove acidic impurities.
-
-
Side Reactions from Boc-Anhydride: The protection reaction using di-tert-butyl dicarbonate ((Boc)2O) can sometimes lead to side products.
-
Di-Boc Species: It is possible, though less common with primary amines, to have a di-boc protected product, which would be less polar.
-
Alkylation: The tert-butyl cation, a byproduct of the Boc protection (and deprotection), can potentially alkylate electron-rich sites.[6] This is a more significant concern during deprotection under strongly acidic conditions but can't be entirely ruled out.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This system generally provides good resolution for moderately polar compounds like Boc-protected indoles. You can adjust the ratio based on the observed Rf value. For example, an Rf of 0.11 has been reported in a 10:1 hexane/ethyl acetate system for a similar compound.[7]
Q2: How can I tell if my compound is decomposing on the silica gel?
A2: A simple 2D TLC experiment can be very informative. Spot your crude mixture on a TLC plate and run it in your chosen solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spots will move diagonally. If it is decomposing, you will see new spots appearing off the diagonal.[1]
Q3: Is it better to use a glass column or a pre-packed flash cartridge?
A3: Both have their advantages.
-
Glass Columns: Offer flexibility in size and packing material and are cost-effective for repeated use. However, they require careful packing to avoid cracks and channels that lead to poor separation.
-
Pre-packed Flash Cartridges: Provide consistent and high-resolution separations due to uniformly packed stationary phase. They are convenient and can save significant time, though they are more expensive. For drug development and applications where reproducibility is critical, pre-packed cartridges are often preferred.
Q4: My crude product is an oil and is difficult to handle for loading. What is the best approach?
A4: For oily samples, the dry loading method is superior.[2] Dissolve the oil in a volatile solvent like methanol or dichloromethane, add silica gel (about 10-20 times the mass of your sample), and then remove the solvent under reduced pressure until you have a dry, free-flowing powder.[2] This ensures that your compound is introduced to the column in a concentrated band, which is crucial for a good separation.
Q5: What are the key chemical properties of this compound to keep in mind?
A5:
-
Molecular Weight: Approximately 232.28 g/mol .[8]
-
Polarity: It is a moderately polar compound. The indole ring provides some non-polar character, while the carbamate group and the N-H of the indole add polarity.
-
Stability: The Boc group is labile to strong acids but generally stable under neutral and basic conditions.[5][9] The indole ring itself can be sensitive to strong oxidizing agents.
Data Summary & Protocols
Table 1: Recommended Solvent Systems and Expected Rf Values
| Solvent System (v/v) | Component A | Component B | Expected Rf of Product | Notes |
| 8:2 to 7:3 | Hexane | Ethyl Acetate | 0.2 - 0.4 | A good starting point for optimization. Adjust ratio to achieve target Rf. |
| 95:5 | Dichloromethane | Methanol | 0.2 - 0.3 | Useful for more polar impurities. Be cautious of methanol's high elution strength. |
| 98:2 + 0.1% Et3N | Dichloromethane | Methanol | Variable | The addition of triethylamine can help reduce tailing. |
Protocol 1: Step-by-Step Dry Loading Procedure
-
Dissolve Sample: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane).
-
Add Silica Gel: In a round-bottom flask, add silica gel (approximately 10-20 times the weight of your crude product).[2]
-
Adsorb Sample: Add the solution of your crude product to the silica gel. Swirl the flask to ensure the silica is fully wetted and the sample is evenly distributed.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until the silica is a dry, free-flowing powder.[2] If it remains oily, add more silica and repeat.[2]
-
Load Column: Carefully add the silica-adsorbed sample to the top of your pre-packed column.
-
Begin Elution: Gently add your starting mobile phase and begin the chromatography process.
Diagrams
Caption: A flowchart for troubleshooting column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [total-synthesis.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Stability issues of Tert-butyl 1h-indol-5-ylcarbamate under acidic or basic conditions
An in-depth guide to navigating the chemical stability of a crucial building block for researchers in synthetic and medicinal chemistry.
Technical Support Center: Stability of Tert-butyl 1H-indol-5-ylcarbamate
Welcome to the technical support guide for this compound. This document, designed for researchers and drug development professionals, provides in-depth answers to common stability issues encountered during synthesis. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the integrity of your experiments.
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its general stability under many synthetic conditions and its straightforward removal. However, when attached to an indole ring, its reactivity profile changes. The electron-rich nature of the indole nucleus introduces unique challenges and side reactions, particularly under acidic conditions. This guide will address these specific issues in a practical, question-and-answer format.
Part 1: Stability & Troubleshooting Under Acidic Conditions
The primary liability of this compound is the acid-sensitive Boc group.[1] Cleavage occurs via an acid-catalyzed mechanism that generates a stable tert-butyl cation, which is the root cause of most complications.[2][3]
Frequently Asked Questions (Acidic Conditions)
Q1: What is the fundamental mechanism of Boc group cleavage in an acidic medium?
A1: The deprotection is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the carbamate. This weakens the C-O bond, leading to the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its corresponding acid salt) and carbon dioxide gas.[3]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Q2: My Boc group was cleaved unexpectedly during a reaction or workup. What could have caused this?
A2: Unintended deprotection is a common issue and typically points to inadvertent exposure to acidic conditions. Potential sources include:
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection, especially with prolonged column residence time. Using neutralized silica gel or pre-treating the column with a triethylamine solution can mitigate this.
-
Acidic Reagents/Byproducts: Some reactions generate acidic byproducts that can lower the pH of the mixture.
-
Aqueous Workup: Using an acidic wash (e.g., NH4Cl, dilute HCl) during workup can cause cleavage.[4]
-
Reverse-Phase HPLC: Eluents containing trifluoroacetic acid (TFA), even at low concentrations (e.g., 0.1%), can cause slow deprotection, particularly if fractions are left at room temperature for extended periods.[5]
Q3: I'm trying to deprotect the Boc group, but the reaction is incomplete. How can I troubleshoot this?
A3: Incomplete deprotection is frustrating and often points to suboptimal reaction conditions. Use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Common causes for incomplete reactions include insufficient acid strength or concentration, low temperature, or steric hindrance.[6] For a stubborn deprotection, consider switching to a stronger acid system (see table below).
Q4: I successfully removed the Boc group, but now I have an inseparable side product with a mass of +56 Da. What is it?
A4: This is a classic side reaction. The +56 Da mass corresponds to the addition of a tert-butyl group (C4H8). The highly electrophilic tert-butyl cation generated during deprotection can alkylate other nucleophilic sites in your molecule. The indole ring is particularly susceptible to this electrophilic attack, leading to t-butylation.[2] To prevent this, you must use a "scavenger" in your reaction.
Recommended Scavengers:
-
Triisopropylsilane (TIS): A very effective scavenger that traps the tert-butyl cation.
-
Water: Can act as a scavenger but may not be compatible with all substrates.
-
Thioanisole: Useful, especially when protecting sulfur-containing residues.
Caption: Prevention of indole t-butylation using a scavenger.
Protocols for Acidic Deprotection
| Reagent System | Solvent | Typical Conditions | Notes & Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA, 0°C to RT, 30 min - 2 h | Very common and effective. Scavengers are highly recommended. [1] Workup involves evaporating the solvent and TFA. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M solution, RT, 30 min - 4 h | Often precipitates the product as a hydrochloride salt, which can be isolated by filtration.[1] Good for substrates sensitive to TFA. |
| Phosphoric Acid | Water / Co-solvent | 85% aq. H3PO4, 50°C, 1-3 h | An environmentally benign option. Tolerates many other functional groups like benzyl esters.[7] |
| Montmorillonite K-10 Clay | Dichloroethane | Reflux, 1-2 h | A mild, heterogeneous catalyst option that can offer selectivity.[3] |
Protocol 1: Standard Deprotection with TFA/DCM
-
Dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add triisopropylsilane (TIS) (2-5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine TFA salt can be used directly or triturated with diethyl ether to yield a solid.
Part 2: Stability & Troubleshooting Under Basic Conditions
While the Boc group is renowned for its stability to base, this is not always the case for N-Boc protected indoles. The electronics of the indole ring can render the carbamate more labile than expected under certain basic conditions.
Frequently Asked Questions (Basic Conditions)
Q1: Is this compound generally stable to basic conditions?
A1: For the most part, yes. Carbamates are significantly more stable to basic hydrolysis than esters because the nitrogen lone pair delocalizes into the carbonyl, reducing its electrophilicity.[8][9] The compound is stable to common bases like triethylamine, DIPEA, sodium bicarbonate, and sodium carbonate at room temperature.
Q2: Are there any basic conditions that can cleave the Boc group on my indole?
A2: Yes, surprisingly mild basic conditions can lead to deprotection. Unlike typical alkyl or aryl carbamates, the N-Boc group on an indole is more labile.
-
Sodium Methoxide in Methanol: A catalytic amount of NaOMe in dry MeOH at room temperature has been reported to efficiently cleave N-Boc groups on indoles and other heteroaromatics, often in under 3 hours.[10] This is a synthetically useful method for selective deprotection.
-
Strong Bases/High Temperatures: While generally stable, prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures, can lead to hydrolysis. The mechanism is typically a BAC2 (base-catalyzed acyl substitution) pathway.[8][11]
-
Potassium Carbonate in Methanol: Heating an N-Boc indole with K2CO3 in methanol has also been observed to cause deprotection.[4]
Q3: Why is an N-Boc indole more labile to base than a typical N-Boc amine?
A3: The reason lies in the aromaticity of the indole ring. The nitrogen lone pair is part of the indole's aromatic system. This reduces its ability to donate into the carbamate carbonyl compared to a simple aliphatic amine.[4] This makes the carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack by a base like methoxide or hydroxide.
Summary of Best Practices
-
Storage: Store this compound in a cool, dry place, away from acids.
-
Acidic Conditions: Assume the Boc group is labile. If deprotection is not desired, avoid acidic reagents, acidic workups, and standard silica gel.
-
Deprotection: For intentional deprotection, always use a scavenger like TIS with strong acids (e.g., TFA) to prevent t-butylation of the indole ring.
-
Basic Conditions: While generally stable to mild organic bases (e.g., Et3N, DIPEA), be aware that stronger alkoxide bases (e.g., NaOMe) can cause cleavage even at room temperature.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Regioselective Functionalization of the Indole Ring
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving regiochemical control over the versatile yet complex indole scaffold. The inherent electronic properties of the indole ring present a fascinating set of challenges, from the classic C2 vs. C3 selectivity issue to the more formidable task of functionalizing the benzene core.
This resource provides in-depth, troubleshooting-focused answers to common experimental hurdles. We will explore the causality behind these challenges and offer field-proven strategies to steer your reactions toward the desired constitutional isomer.
Section 1: The Pyrrole Moiety - Navigating the C2 vs. C3 Labyrinth
The pyrrole half of the indole is electron-rich, making it highly susceptible to electrophilic attack. However, this high reactivity is concentrated at the C3 position, often leading to a single, thermodynamically favored product when selectivity is desired elsewhere.
Frequently Asked Questions (FAQs)
Question 1: Why does my electrophilic substitution reaction exclusively yield the C3-functionalized product?
Answer: The overwhelming preference for electrophilic attack at the C3 position is a direct consequence of the stability of the resulting cationic intermediate (the sigma complex).[1] When an electrophile attacks at C3, the positive charge is delocalized across the C2 position and, most importantly, onto the nitrogen atom, all while preserving the aromaticity of the fused benzene ring.[1] In contrast, attack at C2 leads to an intermediate where stabilizing the positive charge would require breaking the benzene ring's aromaticity, a much higher energy state.[1] This fundamental electronic preference makes C3 the kinetic and thermodynamic default product.
References
Preventing over-alkylation in N-substituted indole synthesis
A Guide to Preventing Over-Alkylation and Controlling Regioselectivity
Welcome to the technical support center for indole functionalization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of N-substituted indole synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench. We will explore the causality behind experimental choices to empower you to optimize your reactions effectively.
The Challenge: The Ambident Nucleophilicity of the Indolide Anion
The selective N-alkylation of indoles is a cornerstone of medicinal chemistry and materials science. However, it is often complicated by the inherent reactivity of the indole nucleus. Upon deprotonation, the resulting indolide anion is an ambident nucleophile, with significant electron density at both the N1 and C3 positions. This duality is the root cause of the common side-reactions: C3-alkylation and, in some cases, di-alkylation. This guide will provide strategies to steer the reaction exclusively toward the desired N1-position.
Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for N-alkylation of indoles, and why do they work?
A1: The classical and most common method involves the deprotonation of the indole N-H with a strong base, followed by the addition of an alkyl halide.[1] A typical protocol uses sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2]
-
Why this works: The indole N-H has a pKa of approximately 17 in DMSO (and is reported as high as 32.78 in acetonitrile), making it acidic enough to be deprotonated by a strong, non-nucleophilic base like NaH.[3][4] The resulting sodium indolide salt is then poised to react with the electrophilic alkyl halide. Polar aprotic solvents like DMF are crucial as they solvate the cation (Na+) effectively, leaving a more "naked" and highly reactive indolide anion, which favors the SN2 reaction at the nitrogen.[1]
Q2: I'm observing a significant amount of C3-alkylation alongside my desired N-alkylated product. What is the primary cause?
A2: This is the most common issue in indole alkylation. The formation of the C3-alkylated isomer stems from the resonance stabilization of the indolide anion, which places significant negative charge density on the C3 carbon. The choice of base, counter-ion, and solvent dramatically influences the N:C selectivity. Softer counter-ions (like K+ or Cs+) and less polar solvents can favor C3-alkylation.
Q3: What is "over-alkylation" in this context, and how does it occur?
A3: Over-alkylation can refer to two phenomena:
-
Di-alkylation: Reaction at both the N1 and C3 positions. This is less common but can occur under harsh conditions or with highly reactive electrophiles.
-
Poly-alkylation of the amine (if the alkylating agent has multiple reactive sites): This is more relevant when alkylating primary amines, but in the context of indole, it's the N vs. C issue that dominates. More often, the term is used interchangeably with poor regioselectivity (i.e., getting C-alkylation when N-alkylation is desired).
Preventing this involves carefully controlling stoichiometry (using ~1.0-1.1 equivalents of the alkylating agent) and choosing conditions that maximize N-selectivity.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a question-and-answer format, providing detailed solutions and the scientific rationale behind them.
Issue 1: My reaction shows low conversion and returns mostly starting material.
Question: I've mixed my indole, NaH, and methyl iodide in THF, but after several hours, I only see starting material by TLC. What's going wrong?
Answer: Low conversion is typically due to incomplete deprotonation or insufficient reactivity. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Inactive Base: Sodium hydride is highly reactive with atmospheric moisture. If it has been improperly stored, it may be coated with inactive sodium hydroxide.
-
Solution: Use fresh NaH from a newly opened container. A common practice is to wash the NaH dispersion with dry hexanes before use to remove the protective mineral oil and any surface hydroxides. Always handle NaH under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Insufficient Deprotonation Time/Temperature: The deprotonation of indole is not always instantaneous, especially at low temperatures.
-
Solution: After adding NaH to the indole solution, allow the mixture to stir for a sufficient period (e.g., 30-60 minutes) at room temperature or slightly above before adding the electrophile. The evolution of hydrogen gas should be observed.
-
-
Low Reaction Temperature: While some reactive alkylating agents work at room temperature, many require thermal energy to overcome the activation barrier.
-
Solution: After adding the alkylating agent, consider gently heating the reaction. For many standard alkylations, temperatures between 50-80 °C are effective.[1]
-
-
Poorly Reactive Electrophile: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, a catalytic amount of sodium iodide (NaI) can be added to perform an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.
-
Issue 2: My main product is the C3-alkylated isomer. How can I switch the selectivity to the N1 position?
Question: I'm trying to N-benzylate indole using potassium carbonate in acetonitrile, but I'm getting a mixture of products, with the C3-benzylated indole being a major component. How can I favor N-alkylation?
Answer: This is a classic regioselectivity problem. Your choice of a weaker base (K₂CO₃) and a moderately polar solvent is likely contributing to C3-alkylation. To enhance N-selectivity, you need to promote the formation of a more dissociated, reactive indolide anion.
The key is to understand the nature of the indolide anion and how its environment affects its reactivity at the two nucleophilic centers.
Caption: Ambident reactivity of the indolide anion leading to N- or C-alkylation.
The general principle is that conditions favoring a "harder" nucleophile (more charge-dense, less polarizable) at the nitrogen atom will lead to N-alkylation.
| Strategy | Base | Solvent | Rationale & Key Considerations |
| Classical Strong Base | NaH, KH | DMF, DMSO, NMP | Hard Cation/High Polarity: The small, hard Na⁺ cation associates less tightly with the anion in highly polar aprotic solvents. This creates a "freer," more reactive anion where the more electronegative nitrogen acts as the primary nucleophile. This is often the most reliable method. |
| Carbonate Bases | Cs₂CO₃ | DMF, Acetonitrile | Soft Cation Effect: Cesium carbonate is a popular choice. The large, soft Cs⁺ cation is well-solvated by DMF, and its "softness" is thought to favor reaction at the harder nitrogen center. It's a milder alternative to hydrides.[1] |
| Phase-Transfer Catalysis (PTC) | 50% aq. NaOH, KOH | Toluene, Benzene | Ion-Pair Extraction: A quaternary ammonium salt (e.g., TBAB) extracts the indolide anion into the organic phase as a lipophilic ion pair. This "naked" anion is highly reactive and preferentially attacks at the nitrogen. Yields are often excellent (78-98%). |
Troubleshooting Protocol: Switching to N-Selective Conditions
If you are getting C3-alkylation with K₂CO₃/ACN, here is a step-by-step protocol to improve N-selectivity:
-
Setup: Dry a round-bottom flask under vacuum or flame-dry it. Allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagents: Add your indole (1.0 equiv) and dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add NaH (1.1 equiv, 60% dispersion in oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction back to 0 °C and add your alkylating agent (e.g., benzyl bromide, 1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat if necessary. Monitor by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Advanced & Alternative Protocols for Selective N-Alkylation
Sometimes, the substrate is too sensitive for strong bases like NaH. In these cases, alternative methods are required.
Q4: My indole has a base-sensitive functional group. Are there milder, non-basic methods for N-alkylation?
Answer: Absolutely. When strong bases are not an option, you can turn to reactions that proceed under neutral or mildly acidic/basic conditions.
The Mitsunobu reaction is an excellent method for alkylating indoles with primary or secondary alcohols under neutral, redox conditions.[6] It is particularly useful for complex molecules and generally provides exclusive N-alkylation.[7]
-
Mechanism: The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents activate the alcohol, which is then displaced by the indole N-H in an SN2 fashion, leading to an inversion of stereochemistry at the alcohol's carbon center.
-
Protocol Snapshot: To a solution of the indole (1.2 equiv), the alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in dry THF at 0 °C, add DIAD (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion.
Modern synthetic methods offer powerful catalytic routes to N-alkylated indoles.
-
"Borrowing Hydrogen" Catalysis: This atom-economical method uses alcohols as alkylating agents with ruthenium or iridium catalysts.[8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The indole condenses with the aldehyde to form an enamine or iminium ion, which is then reduced by the catalyst returning the hydrogen. Water is the only byproduct.[9] The regioselectivity (N vs. C3) can often be controlled by the choice of catalyst or reaction conditions.
-
Buchwald-Hartwig Amination: While primarily used for N-arylation, modifications of the Buchwald-Hartwig cross-coupling can be used to form C-N bonds with specific alkyl electrophiles.[10][11][12] This palladium-catalyzed reaction is highly versatile and tolerates a vast range of functional groups.
Caption: Decision workflow for selecting an N-alkylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indole acidity [quimicaorganica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indole Derivatives
Welcome to the technical support center for the NMR analysis of substituted indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuances of interpreting complex NMR spectra for this important class of heterocyclic compounds. Here, we will move beyond simple spectral interpretation and delve into the causality behind experimental choices and troubleshooting strategies, ensuring you can confidently elucidate the structures of your synthesized indole derivatives.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common questions and hurdles faced during the NMR analysis of substituted indoles.
Q1: My 1H NMR spectrum shows broad signals for the indole N-H proton, and its chemical shift seems to vary between samples. Why is this happening?
A1: The indole N-H proton is an exchangeable proton, meaning it can participate in hydrogen bonding and chemical exchange with residual water or protic solvents.[1][2] This leads to several characteristic features in the 1H NMR spectrum:
-
Variable Chemical Shift: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.[3] In aprotic solvents like CDCl₃, it typically appears as a broad singlet between δ 8.0 and 8.5 ppm. However, in hydrogen-bond-accepting solvents like DMSO-d₆, it can shift significantly downfield (δ 10.5-12.0 ppm) due to strong hydrogen bonding.[4]
-
Broad Peak Shape: The rapid exchange of the N-H proton often leads to a broad signal.[3] This broadening can sometimes make the peak difficult to distinguish from the baseline, especially at low concentrations.
-
Disappearance upon D₂O Shake: A definitive way to identify the N-H proton is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
Troubleshooting Workflow for N-H Proton Issues:
Caption: Workflow for identifying the indole N-H proton.
Q2: I'm struggling to assign the aromatic protons in the benzene portion of my substituted indole. They are all multiplets in a crowded region. How can I resolve this?
A2: Overlapping signals in the aromatic region (typically δ 7.0-8.0 ppm) are a common challenge. The key to resolving these signals lies in a combination of understanding substituent effects and employing 2D NMR techniques.
-
Substituent Effects: The electronic properties of substituents on the indole ring significantly influence the chemical shifts of the aromatic protons.[5][6] Electron-donating groups (e.g., -OCH₃, -CH₃) will shield nearby protons, shifting them upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield protons, shifting them downfield.
-
2D NMR to the Rescue: When 1D 1H NMR is insufficient, 2D NMR experiments are essential for unambiguous assignment.[7][8]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[9] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbons. This is invaluable for tracing the connectivity of the aromatic protons.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9][12] By identifying the one-bond ¹H-¹³C correlations, you can confidently link each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[9][12][13] This is particularly powerful for identifying quaternary carbons and for confirming the position of substituents by observing long-range correlations from nearby protons.
-
Q3: How can I differentiate between substitution at the C2 and C3 positions of the indole ring?
A3: Differentiating between C2 and C3 isomers can be challenging from 1H NMR alone, but a combination of 1H, 13C, and 2D NMR data provides a clear distinction.
| Feature | C2-Substituted Indole | C3-Substituted Indole |
| 1H NMR | H3 proton is a singlet or triplet (if coupled to N-H) typically between δ 6.0-7.0 ppm. | H2 proton is a singlet or doublet (if coupled to N-H) typically between δ 7.0-8.0 ppm.[4] |
| 13C NMR | C2 is a quaternary carbon, C3 is a methine carbon typically between δ 100-110 ppm.[14] | C3 is a quaternary carbon, C2 is a methine carbon typically between δ 120-130 ppm.[14] |
| HMBC | The substituent's protons will show a strong correlation to the C2 carbon. Protons on the benzene ring (H4, H7) may show weak correlations to C2. | The substituent's protons will show a strong correlation to the C3 carbon. The H2 proton will show a strong correlation to the C3a carbon. |
Illustrative HMBC Correlation Diagram for a 3-Substituted Indole:
Caption: Key HMBC correlations for a 3-substituted indole.
Section 2: Troubleshooting Guide - When Things Go Wrong
This section provides a systematic approach to troubleshooting common issues encountered during the acquisition and interpretation of NMR spectra of substituted indoles.
Problem 1: Poor resolution and broad lineshapes in the 1H NMR spectrum.
| Potential Cause | Troubleshooting Step | Rationale |
| Sample Aggregation | Dilute the sample. | High concentrations can lead to intermolecular interactions and aggregation, causing line broadening. |
| Paramagnetic Impurities | Filter the sample through a small plug of silica gel or celite. | Paramagnetic species, even at trace levels, can significantly broaden NMR signals. |
| Poor Shimming | Re-shim the magnet. | An inhomogeneous magnetic field is a common cause of poor lineshape. |
| Unresolved Couplings | Use a higher field NMR spectrometer if available. | Higher magnetic fields can increase the separation between coupled signals, improving resolution. |
| Chemical Exchange | Lower the temperature of the experiment. | For processes in intermediate exchange on the NMR timescale, lowering the temperature can slow the exchange rate, resulting in sharper signals.[3] |
Problem 2: Ambiguous regiochemistry of a substituent on the benzene ring.
Solution: NOE (Nuclear Overhauser Effect) Experiments
When coupling constants and HMBC data are insufficient to definitively determine the position of a substituent, a Nuclear Overhauser Effect (NOE) experiment can provide the necessary spatial information.[15][16][17]
-
1D NOE Difference Spectroscopy: In this experiment, a specific proton is irradiated. If other protons are close in space (typically < 5 Å), they will show an enhancement in their signal intensity. For example, to confirm a substituent at the C7 position, irradiating the proton on the substituent should show an NOE to the H1 (N-H) proton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a comprehensive map of all through-space proton-proton interactions.[17] Cross-peaks in a NOESY spectrum indicate which protons are spatially close.
Experimental Protocol: 1D NOE Difference Spectroscopy
-
Sample Preparation: Prepare a well-dissolved, degassed sample of your indole derivative in a suitable deuterated solvent. Degassing (e.g., by the freeze-pump-thaw method) is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[15]
-
Acquire a Standard 1H NMR Spectrum: Obtain a high-quality reference spectrum.
-
Set up the NOE Experiment: Select the 1D NOE difference pulse program on your spectrometer.
-
Define the Irradiation Frequency: Precisely set the irradiation frequency to the chemical shift of the proton you wish to irradiate (e.g., a proton on the substituent).
-
Acquire the NOE Spectrum: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process and Analyze: Process the data to obtain the difference spectrum. Positive peaks in the difference spectrum indicate protons that are spatially close to the irradiated proton.
Problem 3: My experimental spectrum doesn't match the predicted spectrum from my software.
A3: While NMR prediction software has become increasingly accurate, discrepancies can arise from several factors.[18][19][20]
-
Solvent Effects: Ensure that the solvent used in the prediction matches the experimental solvent. Solvent polarity can significantly influence chemical shifts, especially for protons involved in hydrogen bonding.[4][21]
-
Conformational Isomers: If your molecule is flexible, it may exist as a mixture of conformers in solution. The observed NMR spectrum is a population-weighted average of the spectra of all conformers. Computational methods that only consider a single low-energy conformation may not accurately reflect the experimental reality.[22]
-
Incorrect Structure: The most straightforward reason for a mismatch is an incorrect structural assignment. Use the discrepancy as a clue to re-evaluate your 2D NMR data and consider alternative structures.
-
Limitations of the Prediction Algorithm: Be aware of the limitations of the prediction software you are using. Different algorithms may have varying levels of accuracy for different classes of compounds.[18]
Section 3: Advanced Topics
Utilizing Computational Chemistry for NMR Prediction
For particularly challenging structures, combining experimental data with computational chemistry can be a powerful strategy.[22]
Workflow for Computational NMR Prediction:
-
Conformational Search: Perform a thorough conformational search of your proposed structure using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for each optimized conformer using a suitable DFT functional and basis set.
-
Boltzmann Averaging: Calculate the population-weighted average of the chemical shifts based on the relative energies of the conformers.
-
Comparison with Experimental Data: Compare the calculated spectrum with your experimental data. A good match provides strong evidence for your proposed structure.
References
- 1. Proton magnetic resonance study of the indole NH resonances of lysozyme. Assignment, deuterium exchange kinetics, and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance studies of exchangeable protons. II. The solvent exchange rate of the indole nitrogen proton of tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. mdpi.com [mdpi.com]
- 14. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 15. Guide to NOE Experiments [bloch.anu.edu.au]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 20. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 21. researchgate.net [researchgate.net]
- 22. Computational NMR Prediction: A Microreview [corinwagen.github.io]
Technical Support Center: Methods for Removing Residual Palladium Catalyst from Indole Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium catalysts from indole compounds. Given the prevalence of palladium-catalyzed reactions in the synthesis of biologically active indole derivatives, efficient purification is a critical step to ensure the integrity of downstream applications and meet stringent regulatory requirements.[1][2][3][4]
Troubleshooting Guide
This section addresses common challenges encountered during the purification of indole compounds from palladium catalysts in a practical question-and-answer format.
Question 1: Why is simple filtration through Celite or filter paper ineffective at removing the palladium catalyst from my reaction mixture?
Answer: Simple filtration is primarily effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or insoluble palladium species that have precipitated out of the solution.[5] However, many palladium-catalyzed cross-coupling reactions used in indole synthesis, like Suzuki, Heck, and Sonogashira couplings, utilize homogeneous catalysts that are soluble in the reaction medium.[1][5] These soluble palladium complexes will pass through a standard filter. Additionally, colloidal palladium particles can be too small to be effectively removed by simple filtration.[5][6]
Question 2: I'm observing co-elution of my indole compound with the palladium catalyst during silica gel column chromatography. What are my options?
Answer: Co-elution is a common and frustrating issue. Here are several strategies to address this challenge:
-
Optimize the Solvent System: Experiment with different solvent gradients and compositions. A subtle change in polarity can sometimes be sufficient to resolve the product from the palladium species.[5]
-
Change the Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases such as alumina.
-
Employ a Scavenger Pre-Column: A small plug of a suitable palladium scavenger can be placed at the top of your chromatography column. This can trap the majority of the palladium before it enters the main separation bed.[5]
-
Post-Chromatography Scavenging: Even after chromatography, trace amounts of palladium may remain. A subsequent treatment with a scavenging agent is often necessary to reduce palladium levels to acceptable limits for pharmaceutical applications.[5][7][8]
Question 3: My indole product recovery is low after treatment with activated carbon. How can I improve my yield?
Answer: Activated carbon is a cost-effective and often highly efficient scavenger for palladium, but its non-specific nature can lead to the adsorption of the desired product, resulting in yield loss.[1][5][9] To mitigate this:
-
Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon required to achieve the target palladium removal. This may require some experimentation with small-scale trials.[5]
-
Screen Different Grades of Activated Carbon: Various grades of activated carbon are available with different pore sizes and surface properties. Testing a few options may identify one that is more selective for palladium over your indole compound.[10][11]
-
Adjust the Solvent: The choice of solvent can influence the adsorption of both your product and the palladium. A solvent in which your indole is highly soluble might reduce its affinity for the activated carbon.[9]
Question 4: I'm seeing inconsistent palladium removal from one batch to the next. What could be the cause?
Answer: Inconsistent results often point to variability in the form of the residual palladium at the end of the reaction. The oxidation state (Pd(0) vs. Pd(II)) and the coordination sphere of the palladium can significantly impact the effectiveness of a given removal method.[9]
-
Standardize Your Work-up Procedure: Ensure a consistent work-up protocol before the purification step to minimize variations in the palladium species present.[9]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert the various palladium species into a single, more readily removed form.[9]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those containing 2,4,6-trimercaptotriazine (TMT) moieties, are effective against a wider range of palladium species.[1][9]
Frequently Asked Questions (FAQs)
What are the common methods for removing residual palladium?
The most common methods include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium.[9]
-
Chromatography: Separating the compound from the catalyst based on polarity.[5][9]
-
Crystallization: Purifying the product by crystallization, leaving impurities in the mother liquor.[9]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[9]
-
Filtration: For removing heterogeneous or precipitated palladium.[5][9]
How do I choose the best palladium removal method?
The optimal method depends on several factors:
-
Nature of your indole compound: Consider its stability, solubility, and potential to chelate palladium.
-
Form of the palladium residue: Is it homogeneous or heterogeneous? What is its oxidation state?
-
Solvent system: The solvent used in the reaction and work-up.
-
Required purity level: The acceptable final concentration of palladium in your product.[9]
What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies such as the International Council for Harmonisation (ICH) have established limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for the oral route of administration.[12] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[12][13]
How can I quantify the amount of residual palladium in my sample?
The standard and most accurate methods for quantifying trace levels of palladium in APIs are plasma emission spectroscopy, such as inductively coupled plasma-mass spectrometry (ICP-MS), and atomic absorption spectroscopy.[14][15] While highly sensitive, these techniques require specialized instrumentation.[14] Faster, albeit less precise, screening methods using fluorescent or colorimetric assays are also available for in-process monitoring.[14][15]
Comparative Overview of Palladium Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Filtration through Celite | Physical separation of insoluble particles. | Simple, fast, and inexpensive. | Only effective for heterogeneous or precipitated palladium.[5][6] | Removing Pd/C and other solid-supported catalysts. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Can remove both soluble and insoluble palladium species and other impurities simultaneously.[5][6] | Can be time-consuming, requires significant solvent volumes, and may lead to product loss. Co-elution can be an issue.[5] | General purification of crude reaction mixtures. |
| Activated Carbon | Adsorption of palladium onto a porous carbon matrix. | Cost-effective and highly effective for many palladium species.[1][9][10] | Can be non-selective, leading to product loss.[1][5] Fine powders can be difficult to filter. | Removing a wide range of palladium species when product loss is not a major concern. |
| Scavenging Resins | Chemisorption of palladium by functionalized solid supports (e.g., thiol, amine, TMT). | High selectivity for palladium, leading to lower product loss. Can be used in batch or flow mode.[1][16] | Higher cost compared to activated carbon. May require optimization of reaction time and temperature. | Removing trace amounts of soluble palladium to meet stringent purity requirements. |
| Crystallization | Purification based on differences in solubility between the product and impurities. | Can be highly effective for achieving high purity. Scalable process. | Product must be crystalline. Palladium may sometimes co-crystallize with the product.[17] | Final purification step for crystalline indole compounds. |
| Liquid-Liquid Extraction | Partitioning of palladium into an immiscible liquid phase. | Can be a simple and effective method for removing certain palladium salts. | Limited applicability depending on the nature of the palladium species and the solubility of the product.[6] | Specific cases where the palladium species has a high affinity for one of the liquid phases. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol is suitable for the removal of soluble palladium species from a solution of your indole compound.
-
Dissolution: Dissolve the crude or partially purified indole compound in a suitable solvent (e.g., toluene, THF, dichloromethane).
-
Scavenger Addition: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger is typically based on the molar equivalents of the palladium catalyst used in the reaction (usually 3-5 equivalents).
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Monitoring: Monitor the removal of palladium by taking small aliquots of the solution, filtering them, and analyzing the palladium content by ICP-MS.
-
Filtration: Once the desired level of palladium removal is achieved, filter the mixture through a pad of Celite to remove the scavenger.
-
Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol describes the use of activated carbon for the removal of soluble palladium species.
-
Dissolution: Dissolve the crude indole compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the mass of the crude product.[5]
-
Stirring: Stir the mixture at room temperature or with gentle heating for 1-4 hours.
-
Monitoring: Periodically check the palladium concentration in the solution using ICP-MS to determine the optimal treatment time.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the Celite pad thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Visual Workflows
Caption: Decision workflow for selecting a palladium removal method.
Caption: Step-by-step workflow for palladium removal using a scavenging resin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. pharmtech.com [pharmtech.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
Scaling up the synthesis of 5-aminoindole derivatives without compromising purity
Welcome to the Technical Support Center for the synthesis of 5-aminoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their lab-scale synthesis to a larger, more robust process without compromising the purity and integrity of the final product. We understand that scaling up a chemical synthesis introduces a new set of challenges, from maintaining reaction control to achieving consistent purity on a larger scale. This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support you in this critical phase of your project.
Introduction: The Intricacies of Scaling Up 5-Aminoindole Synthesis
5-Aminoindole and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The successful scale-up of their synthesis is a critical step in the drug development pipeline. However, what works on a milligram scale in a round-bottom flask does not always translate directly to a multi-liter reactor. Issues such as heat and mass transfer limitations, changes in impurity profiles, and the need for robust and scalable purification methods become paramount.
This guide will provide you with the expertise and practical insights needed to navigate these challenges, ensuring a smooth and efficient scale-up of your 5-aminoindole derivative synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common high-level questions encountered during the scale-up of 5-aminoindole derivative synthesis.
Q1: What are the most common synthetic routes for producing 5-aminoindoles on a larger scale?
The most industrially relevant routes to 5-aminoindoles typically involve the synthesis of a 5-nitroindole precursor followed by a reduction step. Two of the most prominent methods for constructing the indole core are the Leimgruber-Batcho and the Fischer indole syntheses.
-
Leimgruber-Batcho Indole Synthesis: This is often a preferred method for industrial applications due to its high yields and mild reaction conditions.[1] It starts from readily available o-nitrotoluenes.[1]
-
Fischer Indole Synthesis: A classic and versatile method, the Fischer indole synthesis can be adapted for large-scale production, though it may require careful optimization to control side reactions.[2][3]
-
Reduction of 5-Nitroindoles: The final step to obtain the 5-amino group is typically a catalytic hydrogenation or a transfer hydrogenation of the corresponding 5-nitroindole.[4]
Q2: What are the primary challenges I should anticipate when moving from a lab-scale to a pilot-plant scale?
The primary challenges in scaling up the synthesis of 5-aminoindole derivatives include:
-
Heat Transfer: Many of the reactions involved, particularly the reduction of the nitro group, are exothermic. In a large reactor, inefficient heat dissipation can lead to temperature gradients, promoting the formation of impurities and posing safety risks.
-
Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenations, ensuring efficient mixing of reactants, catalyst, and gas becomes more challenging at a larger scale. Poor mass transfer can lead to incomplete reactions and the formation of byproducts.
-
Impurity Profile Changes: Impurities that were present in negligible amounts at the lab scale can become significant at a larger scale due to longer reaction times, temperature fluctuations, or differences in raw material quality.
-
Purification: Methods that are convenient in the lab, such as flash chromatography, are often not economically viable for large-scale production. Developing a robust and scalable crystallization or recrystallization procedure is crucial.[5]
-
Safety: Handling large quantities of flammable solvents, energetic materials (like nitro compounds), and potentially hazardous reagents requires a thorough safety assessment and the implementation of appropriate engineering controls.[6][7]
Q3: How do I choose the right purification method for my 5-aminoindole derivative at scale?
The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid compounds at a large scale. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
-
Acid-Base Extraction: If your 5-aminoindole derivative has basic properties, an acid-base extraction can be an effective way to separate it from non-basic impurities.
-
Chromatography: While preparative HPLC is generally reserved for high-value products due to its cost, other forms of chromatography, such as medium-pressure liquid chromatography (MPLC), can be a viable option for intermediate-scale purifications.[5]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the scale-up of your 5-aminoindole derivative synthesis.
Guide 1: Low Yield and Incomplete Conversion
Problem: You are observing a significant drop in yield or incomplete conversion of your starting materials upon scaling up the reaction.
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Heat Transfer | Exothermic reactions can lead to localized overheating, causing decomposition of starting materials or products. Endothermic reactions may not reach the required temperature for efficient conversion. | - Ensure your reactor has adequate heating and cooling capabilities. - Consider using a jacketed reactor with a thermal fluid for precise temperature control. - For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. |
| Inefficient Mass Transfer | In heterogeneous reactions (e.g., catalytic hydrogenation), poor mixing can lead to a low reaction rate. | - Optimize the stirring speed and impeller design to ensure good mixing of all phases. - For gas-liquid reactions, ensure efficient gas dispersion into the liquid phase. - Consider using a different type of reactor, such as a continuous flow reactor, which offers superior heat and mass transfer.[8] |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvents, or it may be physically degrading under the reaction conditions. | - Ensure the purity of your starting materials and solvents. - Perform small-scale experiments to screen for potential catalyst poisons. - Consider using a more robust catalyst or a higher catalyst loading. |
| Suboptimal Reaction Conditions | Reaction conditions that were optimal at a small scale may not be directly transferable to a larger scale. | - Re-optimize the reaction parameters (temperature, pressure, reaction time, stoichiometry) at the new scale. - Use in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and identify the optimal endpoint. |
Guide 2: Formation of Impurities and Side Products
Problem: You are observing new or increased levels of impurities in your product upon scaling up.
| Potential Impurity Type | Common Causes and Formation Mechanisms | Mitigation and Control Strategies |
| Over-reduction Products | In the reduction of a 5-nitroindole, over-reduction can lead to the formation of hydroxylamines or other partially reduced species. | - Carefully control the amount of reducing agent and the reaction time. - Monitor the reaction closely using in-process controls. - Optimize the catalyst and reaction conditions to favor the formation of the desired amine. |
| Dimerization/Polymerization Products | Indoles, particularly those with electron-donating groups like the amino group, can be susceptible to dimerization or polymerization under acidic conditions or upon exposure to air and light. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, degassed solvents. - Minimize the reaction time and temperature. - Consider protecting the indole nitrogen if it is particularly reactive. |
| Positional Isomers | In some indole syntheses, such as the Fischer indole synthesis, the formation of regioisomers is possible, especially with unsymmetrical ketones. | - Carefully select the starting materials to favor the formation of the desired isomer. - Optimize the reaction conditions (e.g., choice of acid catalyst) to improve regioselectivity.[2] |
| Residual Starting Materials/Intermediates | Incomplete conversion can lead to the presence of starting materials or intermediates in the final product. | - Optimize the reaction conditions to drive the reaction to completion. - Implement a purification strategy that effectively removes the unreacted starting materials. |
Guide 3: Purification and Isolation Challenges
Problem: You are having difficulty obtaining the desired purity of your 5-aminoindole derivative through crystallization or other purification methods at scale.
| Challenge | Explanation | Troubleshooting and Optimization Strategies |
| Oiling Out | The product separates from the solution as a liquid phase instead of forming crystals. | - Use a different solvent or a co-solvent system. - Cool the solution more slowly to allow for nucleation and crystal growth. - Add a seed crystal to induce crystallization. |
| Poor Crystal Form | The crystals are very fine, making them difficult to filter and wash, or they are amorphous. | - Optimize the cooling rate and agitation during crystallization. - Screen different solvents and anti-solvents. - Consider using a controlled crystallization process with seeding. |
| Impurities Co-crystallizing | Impurities with similar structures and properties to the desired product may co-crystallize, leading to low purity. | - Perform a re-slurry of the crude product in a solvent that dissolves the impurities but not the product. - Use a multi-step purification process, such as a combination of extraction and crystallization. - If feasible, consider a derivatization-de-derivatization strategy to alter the properties of the product and facilitate separation. |
| Product Instability during Work-up | 5-Aminoindoles can be sensitive to air and light, leading to degradation during work-up and isolation. | - Perform the work-up and isolation under an inert atmosphere. - Protect the product from light. - Minimize the time the product is in solution or exposed to elevated temperatures. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows relevant to the synthesis and purification of 5-aminoindole derivatives.
Protocol 1: Leimgruber-Batcho Synthesis of a 5-Aminoindole Derivative (Example)
This protocol outlines the general steps for a Leimgruber-Batcho synthesis, which is a robust method for preparing indoles from o-nitrotoluenes.
Step 1: Enamine Formation
-
To a stirred solution of the substituted 4-methyl-3-nitroaniline (1.0 eq) in a suitable solvent (e.g., DMF or toluene) under a nitrogen atmosphere, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalyst, such as 5-10 wt% palladium on carbon (Pd/C) or Raney nickel.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) or use a hydrogen transfer agent like ammonium formate.[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC or HPLC).
-
Upon completion, carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoindole derivative.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid 5-aminoindole derivative by recrystallization.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization of Workflows
Diagram 1: Decision Tree for Troubleshooting Impurity Formation
Caption: A decision tree for identifying and mitigating impurities.
Diagram 2: Process Flow for Scaled-Up Synthesis and Purification
Caption: A typical process flow for the synthesis and purification of 5-aminoindoles.
Conclusion
Scaling up the synthesis of 5-aminoindole derivatives is a multifaceted challenge that requires a deep understanding of the underlying chemistry, process engineering principles, and analytical techniques. By carefully considering the factors outlined in this guide and systematically troubleshooting any issues that arise, you can successfully transition your synthesis from the lab to a larger scale while maintaining the high purity required for your application. Remember that each derivative will have its own unique set of challenges, and a thorough, data-driven approach to process development is the key to success.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis of 5-Aminoindoles: A Comparative Guide to Classical and Contemporary Routes
The 5-aminoindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from potent antivirals to innovative cancer therapies. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Consequently, the efficient and versatile synthesis of 5-aminoindole and its derivatives is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of alternative synthetic routes, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your selection of the most suitable methodology.
The Enduring Classics: Foundational Routes to the Indole Core
Traditional methods for indole synthesis have been refined over a century and remain relevant for their robustness and scalability. However, they often require harsh reaction conditions, which can limit their applicability to highly functionalized or sensitive substrates.
The Fischer Indole Synthesis: A Workhorse with Limitations
The Fischer indole synthesis, discovered in 1883, is arguably the most well-known method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[2][3]
The accepted mechanism proceeds through a[4][4]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate, followed by cyclization and elimination of ammonia to afford the aromatic indole.[1][2]
Experimental Protocol: A Classic Fischer Indole Synthesis for a 5-Nitroindole Precursor
A common strategy to access 5-aminoindoles via the Fischer synthesis is through the cyclization of a p-nitrophenylhydrazone, followed by reduction of the nitro group.[5]
-
Hydrazone Formation: p-Nitrophenylhydrazine is condensed with an appropriate aldehyde or ketone (e.g., propionaldehyde) in a suitable solvent like ethanol with an acid catalyst (e.g., acetic acid). The mixture is typically heated to drive the condensation.
-
Cyclization: The formed hydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride at elevated temperatures.[3]
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted and purified by crystallization or chromatography.
-
Reduction: The resulting 5-nitroindole derivative is then reduced to 5-aminoindole using reagents like sodium hydrosulfite, tin(II) chloride, or catalytic hydrogenation.[5][6]
The Reissert Indole Synthesis: A Pathway from o-Nitrotoluenes
The Reissert synthesis offers an alternative entry point to the indole core, starting from ortho-nitrotoluenes.[4] The key steps involve the condensation with diethyl oxalate, followed by a reductive cyclization.[7][8]
The mechanism begins with the base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid or iron powder in acidic media, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[4][8]
Experimental Protocol: Reissert Synthesis for Indole-2-carboxylic Acid
-
Condensation: An appropriately substituted o-nitrotoluene is treated with diethyl oxalate in the presence of a strong base like potassium ethoxide to yield the corresponding ethyl o-nitrophenylpyruvate.[4]
-
Reductive Cyclization: The pyruvate derivative is then subjected to reduction and cyclization. A common method involves using zinc dust in glacial acetic acid.[4][7] Other reducing agents such as iron in acetic acid or sodium dithionite can also be employed.[8]
-
Hydrolysis and Decarboxylation (Optional): The resulting indole-2-carboxylate can be hydrolyzed to the carboxylic acid and then decarboxylated by heating to afford the parent indole.[8] To obtain a 5-aminoindole derivative, a 4-amino-2-nitrotoluene starting material would be required.
The Madelung Synthesis: Intramolecular Cyclization under Harsh Conditions
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[9] This method is particularly useful for the preparation of 2-alkynylindoles, which are not readily accessible through other routes.[10]
The mechanism proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, upon workup, dehydrates to form the indole ring.[11]
The classical Madelung synthesis is often hampered by the requirement for very high temperatures (200-400 °C) and strong bases like sodium or potassium alkoxides, which limits its functional group tolerance.[9] However, modern modifications have been developed to address these limitations. For instance, the use of a LiN(SiMe₃)₂/CsF system has been shown to mediate a tandem Madelung synthesis at a lower temperature of 110 °C, with a broader substrate scope.[12]
Modern Approaches: Expanding the Synthetic Toolbox
Contemporary synthetic methods offer milder reaction conditions, greater functional group tolerance, and novel pathways to access diverse 5-aminoindole derivatives.
Direct Reduction of 5-Nitroindole: A Straightforward and High-Yielding Route
One of the most direct and efficient methods for the preparation of 5-aminoindole is the reduction of commercially available 5-nitroindole. This approach avoids the construction of the indole ring itself, focusing instead on a functional group interconversion. A variety of reducing agents can be employed for this transformation.
Comparative Data on the Reduction of 5-Nitroindole
| Reducing Agent/System | Conditions | Yield (%) | Reference |
| Hydrosulfite | Aqueous solution | Readily prepared | [5] |
| Pd/C, H₂ | 4.0 MPa H₂, 80 °C, 24 h | 98 | [13] |
| Copper Complex, NaBH₄ | Water, room temperature | 99 | [13] |
| SnCl₂·2H₂O, HCl | Ethanol | Not specified | [14] |
| Fe/HCl | Not specified | 40 | [5] |
Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole
-
Reaction Setup: 5-Nitroindole is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a pressure vessel. A catalytic amount of palladium on carbon (Pd/C) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (e.g., 4.0 MPa). The reaction mixture is stirred at a specific temperature (e.g., 80 °C) until the reaction is complete, as monitored by TLC or LC-MS.[13]
-
Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the 5-aminoindole.
Transition-Metal-Catalyzed Syntheses: Precision and Versatility
Transition-metal catalysis has revolutionized the synthesis of indoles, offering mild and highly selective methods.[15][16] These approaches often involve C-H activation, cross-coupling reactions, or cyclization of appropriately functionalized precursors.[17][18]
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[19][20] It can be a valuable tool for the synthesis of 5-aminoindoles from 5-haloindoles. The reaction's utility stems from its broad substrate scope and functional group tolerance, overcoming many limitations of traditional methods.[19] The development of various generations of phosphine ligands has been crucial to the success and versatility of this reaction.[21]
Ugi Multicomponent Reaction: The Ugi four-component reaction (U4CR) is a powerful tool for generating molecular diversity from simple starting materials: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[22][23] Recent advances have demonstrated the use of the Ugi reaction and subsequent post-transformation strategies to construct diverse indole frameworks.[24][25][26] This approach is particularly attractive for creating libraries of substituted 5-aminoindole derivatives for drug discovery screening.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route to 5-aminoindole and its derivatives depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.
-
For the straightforward synthesis of the parent 5-aminoindole, the reduction of 5-nitroindole is often the most efficient and high-yielding method.
-
The Fischer indole synthesis remains a viable option, especially for large-scale production, but may require optimization to accommodate sensitive functional groups.
-
The Reissert and Madelung syntheses offer access to specific substitution patterns but are often limited by harsh reaction conditions, although modern modifications are improving their applicability.
-
Transition-metal-catalyzed methods , such as the Buchwald-Hartwig amination, and multicomponent reactions like the Ugi reaction, provide the greatest flexibility and functional group tolerance, making them ideal for the synthesis of complex and diverse libraries of 5-aminoindole derivatives for drug discovery.
By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to efficiently access the 5-aminoindole scaffolds necessary to advance their research and development programs.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. Madelung Synthesis [drugfuture.com]
- 11. Madelung synthesis of indole [quimicaorganica.org]
- 12. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 13. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Indole Scaffolds: Spotlight on Tert-butyl 1H-indol-5-ylcarbamate Derivatives
The indole nucleus is a quintessential bicyclic aromatic heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous natural products, endogenous molecules like tryptophan, and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets.[2] This versatility has driven extensive research into synthesizing and evaluating indole derivatives for diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4]
This guide provides a comparative analysis of the biological activities of various indole-based compounds, with a special focus on derivatives of tert-butyl 1H-indol-5-ylcarbamate. We will explore how this specific scaffold serves as a versatile building block and how its derivatives compare to other prominent classes of indole compounds, supported by experimental data and detailed protocols.
The Role of this compound: A Synthetic Gateway
The this compound structure is of particular interest not always as a final, highly active compound, but as a crucial synthetic intermediate. The tert-butoxycarbonyl (Boc) group on the amino function at the 5-position serves two primary roles:
-
Protection and Directing Group: It protects the nitrogen during synthetic transformations at other positions of the indole ring.
-
Modulation of Physicochemical Properties: The bulky tert-butyl group increases lipophilicity, which can influence membrane permeability and interaction with biological targets in derived compounds.[5]
The true biological potential is unlocked by the subsequent modifications made to this scaffold. The carbamate can be deprotected to yield a free amine for further functionalization, or other positions on the indole ring (like N1, C2, C3, or C7) can be modified. For instance, the related compound tert-butyl 7-bromo-1H-indole-1-carboxylate is a key intermediate for synthesizing 7-substituted indole derivatives, which have shown significant potential as protein kinase inhibitors.[6]
Comparative Biological Activity: A Multi-faceted Arena
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. Below, we compare several classes of indole compounds across key therapeutic areas.
Anticancer Activity
Indole derivatives are a cornerstone of modern oncology research, acting through various mechanisms like kinase inhibition, tubulin polymerization inhibition, and apoptosis induction.[7][8][9]
-
Tert-butyl carbamate-derived scaffolds have been incorporated into molecules with anticancer properties. For example, novel sulfonohydrazides incorporating an indole moiety, synthesized from indole-3-carboxaldehyde, have demonstrated potent activity against breast cancer cell lines (MCF-7 and MDA-MB-468).[10][11] One derivative, 5f , which features a p-chlorophenyl substituent, showed IC50 values of 13.2 µM and 8.2 µM against MCF-7 and MDA-MB-468 cells, respectively.[10][11]
-
Indole-Pyrazoline Hybrids: These compounds have shown promising anti-proliferative activity. Hybrid molecules bearing a pyrazoline nucleus attached to the indole scaffold have been evaluated for their ability to interact with the aryl hydrocarbon receptor (AhR), a target in cancer therapy.[12] Certain hydroxy-phenyl substituted compounds demonstrated notable efficacy in lung and prostate cancer cell lines with IC50 values as low as 2.32 ± 0.11 µM.[12]
-
Indole-Curcumin Derivatives: A methoxy-substituted indole-curcumin derivative exhibited potent anticancer activity with IC50 values of 12 µM against Hep-2, 15 µM against A549, and 4 µM against HeLa cells.[3]
-
Tubulin Polymerization Inhibitors: An indole-substituted furanone emerged as a potent anti-tubulin agent, displaying significant cytotoxicity against U-937 cancer cells with an EC50 value of 0.6 µM.[3]
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC50/EC50) | Mechanism of Action | Reference |
| Indole-Sulfonohydrazide | Compound 5f | MDA-MB-468 | 8.2 µM | Not specified | [10][11] |
| Indole-Sulfonohydrazide | Compound 5f | MCF-7 | 13.2 µM | Not specified | [10][11] |
| Indole-Pyrazoline Hybrid | Hydroxy-phenyl derivative | Lung Cancer Line | 2.32 µM | AhR Interaction | [12] |
| Indole-Curcumin | Methoxy-substituted derivative | HeLa | 4 µM | Dual anticancer/antioxidant | [3] |
| Indole-Furanone | Compound 11 | U-937 | 0.6 µM | Tubulin Polymerization Inhibition | [3] |
Diagram 1: Representative Kinase Signaling Pathway Targeted by Indole Inhibitors
Caption: A simplified MAPK signaling cascade often targeted by indole-based kinase inhibitors.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the development of new antimicrobial agents, with indole derivatives showing significant promise.[2][4] They can disrupt bacterial membranes, inhibit biofilm formation, and act against multidrug-resistant strains.[3]
-
Indole-Triazole/Thiadiazole Hybrids: New indole derivatives substituted with 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant antibacterial and antifungal activity.[13] One indole-triazole derivative, compound 3d , was identified as a particularly promising lead, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against certain fungal strains like C. krusei.[13]
-
Hydroxyindole Derivatives: In a screen against extensively drug-resistant Acinetobacter baumannii (XDRAB), 7-hydroxyindole was found to have potent antimicrobial and antibiofilm activity.[14] At sub-inhibitory concentrations, it could both inhibit biofilm formation and eradicate mature biofilms.[14]
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound Class | Specific Compound Example | Target Organism | Activity (MIC) | Reference |
| Indole-Triazole Hybrid | Compound 3d | Candida krusei | 3.125 µg/mL | [13] |
| Indole-Triazole Hybrid | Compound 3c | Candida krusei | 3.125 µg/mL | [13] |
| Indole-Thiadiazole Hybrid | Compound 2d | Candida krusei | 3.125 µg/mL | [13] |
| Hydroxyindole | 7-hydroxyindole | A. baumannii (XDRAB) | Potent antimicrobial/antibiofilm | [14] |
Antiviral Activity
Indole scaffolds are integral to several antiviral drugs and are actively researched for activity against viruses like HIV, Dengue (DENV), and Zika (ZIKV).[15][16]
-
HIV Fusion Inhibitors: Bisindole compounds have been developed as potent HIV-1 fusion inhibitors that target the gp41 glycoprotein.[17][18][19] Compound 6j emerged as a highly active inhibitor, showing an EC50 of 0.2 µM against live virus replication and was also effective against strains resistant to the drug T20.[17][18][19]
-
DENV/ZIKV Replication Inhibitors: A novel class of indole alkaloid derivatives was found to inhibit DENV and ZIKV infection by interfering with the viral replication complex.[20] Mechanism of action studies pointed to the viral protein NS4B as a potential target.[20]
-
Hepatitis C Virus (HCV) Inhibitors: Phenyl- and benzyl-substituted tetrahydroindoles have shown excellent anti-HCV properties.[15] Compound 3 exhibited EC50 values of 7.9 µM (genotype 1b) and 2.6 µM (genotype 2a).[15]
Table 3: Comparative Antiviral Activity of Indole Derivatives
| Compound Class | Specific Compound Example | Target Virus | Activity (EC50) | Mechanism of Action | Reference |
| Bisindole | Compound 6j | HIV-1 | 0.2 µM | gp41 Fusion Inhibition | [17][18][19] |
| Tetrahydroindole | Compound 3 | HCV (gt 2a) | 2.6 µM | Not specified | [15] |
| Indole-piperazine | Compound 43 | HIV-1 | 4.0 nM | Attachment Inhibition | [15] |
Anti-inflammatory Activity
The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the scaffold's potential in this area.[3] Research continues to produce new indole derivatives with potent anti-inflammatory effects, often with reduced side effects compared to classic NSAIDs.[21]
-
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives: A series of these hybrid molecules were synthesized and found to effectively inhibit the production of pro-inflammatory cytokines (NO, IL-6, TNF-α) in LPS-stimulated RAW264.7 cells.[22] Compound 13b was the most potent and non-toxic candidate identified.[22]
-
Indole-imidazolidine derivatives: These compounds demonstrated promising anti-inflammatory and antinociceptive activities, likely through modulation of the immune system.[21] They were shown to reduce leukocyte migration and the release of TNF-α and IL-1β in animal models.[21]
-
Indole-Pyrazoline Hybrids: In addition to anticancer activity, some indole-pyrazoline derivatives have shown significant anti-inflammatory properties in the carrageenan-induced paw edema model in rats.[23]
Experimental Protocols: A Foundation for Comparison
The data presented above is generated using standardized, reproducible assays. Understanding these protocols is key to interpreting and comparing results across different studies.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for anticancer activity.
Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test indole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: Experimental Workflow of the MTT Assay
Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: The principle is to challenge a standardized inoculum of bacteria or fungi with serial dilutions of the test compound. The absence of visible growth (turbidity) in the wells indicates that the compound has inhibited microbial proliferation at that concentration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by adding a viability indicator like resazurin or by measuring absorbance.
Conclusion
The indole scaffold remains a highly productive platform for the development of new therapeutic agents. While this compound and its analogues are often pivotal as synthetic intermediates, the biological activities of the final products derived from them are vast and potent.[5][6] A comparative analysis shows that specific substitutions on the indole ring are critical for directing activity. Indole-pyrazoline and indole-furanone derivatives show exceptional anticancer potential by targeting tubulin, while indole-triazole hybrids are potent antimicrobial agents.[3][13] In the antiviral domain, complex bisindoles have emerged as powerful HIV fusion inhibitors.[18] This guide underscores the necessity of targeted chemical modification and robust biological evaluation to unlock the full therapeutic potential of the versatile indole nucleus. Future research will undoubtedly continue to build upon this privileged scaffold to address pressing challenges in oncology, infectious diseases, and inflammatory disorders.
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A Comparative Guide to the Definitive Structural Validation of Tert-butyl 1H-indol-5-ylcarbamate by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful research and development programs are built. The spatial arrangement of atoms dictates a compound's biological activity, its interactions with target proteins, and its physicochemical properties. Tert-butyl 1H-indol-5-ylcarbamate, a key intermediate in the synthesis of various pharmacologically active agents, is no exception. While a suite of analytical techniques can provide clues to its structure, only one provides irrefutable proof: Single-Crystal X-ray Crystallography (SCXRD).
This guide provides an in-depth, experience-driven comparison of SCXRD against other common analytical methods for the structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate why SCXRD remains the gold standard for absolute structure elucidation.
The Imperative for Unambiguous Structure: Why Spectrometry Isn't Enough
In the journey of drug discovery, an incorrect structural assignment can lead to the loss of millions of dollars and years of research. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for deducing molecular connectivity and formula.[1][2][3] However, they provide an indirect picture of the molecule. NMR interprets the chemical environment of nuclei, while MS provides a mass-to-charge ratio and fragmentation data.[3][4] Neither can definitively resolve questions of polymorphism (different crystal packing) or provide the precise bond lengths and angles that define a molecule's conformation in the solid state. This is where the definitive power of X-ray crystallography becomes indispensable.[5][6]
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is a non-destructive analytical technique that provides a precise, three-dimensional map of the atoms within a crystal.[6] The technique is founded on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[6] By analyzing the pattern of diffracted X-rays, we can work backward to determine the arrangement of electrons—and thus atoms—that produced it.[7]
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to a refined crystal structure is a multi-step process where careful execution is paramount. The quality of the final data is a direct consequence of the quality of the initial crystal.
This is often the most challenging step. The goal is to grow a single, high-quality crystal, typically 0.1-0.3 mm in each dimension, free of cracks and other imperfections.[8][9] For a small organic molecule like this compound, several methods can be employed.
Experimental Protocol: Slow Evaporation Crystallization
-
Purity is Paramount: Begin with the highest purity sample of this compound available. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[10] High solubility often leads to the formation of many small crystals, while very low solubility can make it difficult to dissolve enough material. For this molecule, a solvent system like ethyl acetate/hexane is a logical starting point.
-
Preparation of a Near-Saturated Solution: In a clean, small glass vial, dissolve the compound in a minimal amount of the chosen solvent (e.g., ethyl acetate) with gentle warming if necessary. The solution should be clear.
-
Inducing Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This is a critical choice: the rate of evaporation directly controls the rate of crystal growth. Slow growth is essential for forming large, well-ordered crystals.[8]
-
Patience and Isolation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[10] Mechanical disturbances can create multiple nucleation sites, resulting in a shower of tiny, unusable crystals.
-
Harvesting: After several days to weeks, inspect the vial for suitable single crystals. Carefully extract a well-formed crystal using a cryo-loop or a fine needle.
Once a suitable crystal is obtained, it is mounted on a goniometer head on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This is done to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.
The instrument then rotates the crystal in a highly controlled manner while exposing it to a monochromatic X-ray beam.[7] A detector, such as a CCD or CMOS sensor, records the position and intensity of the thousands of diffracted X-rays, creating a series of diffraction images.[11]
The collected data are processed to determine the unit cell dimensions and the symmetry of the crystal (the space group). The core challenge is the "phase problem": the detector measures the intensities of the diffraction spots, but not their phases. Using computational algorithms, an initial electron density map is generated. From this map, a chemist can begin to build a molecular model, assigning atomic positions.
This initial model is then refined against the experimental data. The refinement process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern from the model and the observed experimental pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), with lower values indicating a better fit.
Visualizing the Validation Workflow
The following diagram illustrates the comprehensive workflow for structural validation, highlighting the central, definitive role of SCXRD.
Caption: Workflow for the definitive structural validation of a small molecule.
A Comparative Analysis: SCXRD vs. Spectroscopic Techniques
To fully appreciate the authoritative power of SCXRD, it is essential to compare the information it provides with that from other common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[3] For this compound, ¹H NMR would show characteristic signals for the indole ring protons, the NH protons, and the nine equivalent protons of the tert-butyl group.[12][13] ¹³C NMR would similarly identify all unique carbon atoms in the molecule.[14][15]
-
Strength: Excellent for determining the carbon-hydrogen framework and atom connectivity.
-
Causality of Weakness: NMR provides data averaged over time for molecules tumbling in solution. It gives no direct information about the solid-state conformation, crystal packing, or the precise bond lengths and angles, which are critical for understanding solid-state properties and receptor binding.
Mass Spectrometry (MS)
MS is used to measure the mass-to-charge ratio of ions, providing the molecular weight of the compound with high accuracy.[4] The fragmentation pattern can also offer clues about the molecule's structure.[16][17] For our target molecule, high-resolution MS would confirm the elemental composition (C13H17N2O2).
-
Strength: Unparalleled for determining molecular formula and confirming molecular weight.
-
Causality of Weakness: MS provides no information about how the atoms are connected, let alone their 3D arrangement. Isomers, for instance, can have identical molecular weights but vastly different structures and properties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1] For this compound, IR would show characteristic stretches for the N-H bonds of the indole and carbamate, and the C=O bond of the carbamate group.[18][19]
-
Strength: Quick and effective for functional group identification.
-
Causality of Weakness: Provides very limited information about the overall molecular skeleton. Many different molecules can share the same functional groups and thus have similar IR spectra.
Data Summary and Comparison
The following table summarizes the capabilities of each technique in the context of structural validation.
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment of nuclei, proton/carbon count | Molecular weight, elemental formula, fragmentation patterns | Presence of specific functional groups |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) or Liquid | Solid, Liquid, or Gas |
| Nature of Data | Direct, unambiguous structural map | Indirect, based on magnetic properties | Indirect, based on mass-to-charge ratio | Indirect, based on vibrational modes |
| Definitive Power | Gold Standard. Unambiguous proof of structure. | High (for connectivity), but cannot resolve solid-state conformation or polymorphism. | High (for formula), but provides no connectivity or 3D data. | Low. Confirmatory for functional groups only. |
Logical Relationship of Validation Techniques
Spectroscopic methods provide essential, complementary pieces of the puzzle, but X-ray crystallography is the tool that assembles them into a final, undeniable picture.
Caption: Logical hierarchy of common analytical techniques for structure determination.
Conclusion
For a molecule like this compound, which serves as a critical building block in pharmaceutical development, structural ambiguity is not an option. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization and reaction monitoring, they provide an incomplete picture. They suggest a structure; X-ray crystallography proves it.
By providing a direct visualization of the atomic arrangement in three-dimensional space, Single-Crystal X-ray Crystallography offers an unparalleled level of certainty. It is the self-validating, authoritative technique that transforms a molecular hypothesis into a verifiable fact, providing the solid foundation necessary for advancing research from the laboratory to clinical applications. For any high-stakes project, the investment in growing a crystal and performing a diffraction experiment is the ultimate insurance against the profound costs of structural misinterpretation.
References
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In vitro vs. in vivo stability of Tert-butyl 1h-indol-5-ylcarbamate-containing compounds
An In-Depth Technical Guide to the In Vitro and In Vivo Stability of Tert-butyl 1H-indol-5-ylcarbamate-Containing Compounds
For researchers in drug discovery, understanding a compound's stability is a cornerstone of preclinical development. It dictates the compound's journey through a biological system, influencing its efficacy, safety, and overall viability as a therapeutic candidate.[1] This guide provides a comprehensive comparison of the in vitro and in vivo stability profiles of molecules containing the this compound scaffold. We will dissect the key metabolic liabilities of this structure, detail the experimental methodologies used to assess its stability, and explore the critical process of translating laboratory data into predictions of real-world biological performance.
The this compound moiety presents two primary sites of metabolic vulnerability that are critical to understand: the carbamate linkage and the indole ring system. The stability of the parent compound is a balance between its susceptibility to hydrolysis and oxidation, processes mediated by distinct enzyme families.
Principal Metabolic Liabilities and Pathways
The chemical structure of this compound inherently possesses two "soft spots" for metabolic transformation:
-
The Carbamate Group: This functional group is susceptible to hydrolysis, a reaction catalyzed by carboxylesterases (CES), a family of enzymes prevalent in the liver, plasma, and intestine.[2][3] This enzymatic cleavage would break the carbamate bond, releasing the corresponding 5-aminoindole, carbon dioxide, and tert-butanol. The stability of carbamates can vary significantly, with their hydrolysis rates being a key determinant of pharmacological activity and duration.[4]
-
The Indole Ring: The electron-rich indole heterocycle is a prime substrate for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5] Oxidation can occur at various positions on the ring, with hydroxylation at the 2- or 3-position being a common pathway, leading to metabolites like indoxyl or oxindole derivatives.[6][7][8] These oxidized products are often more polar and can be further conjugated for excretion.[8]
-
The Tert-butyl Group: While often incorporated to provide steric bulk and enhance metabolic stability, the tert-butyl group itself can be a site of oxidation.[9] Hydroxylation of one of the methyl groups by CYP enzymes can occur, leading to the formation of a primary alcohol metabolite, which can be further oxidized to a carboxylic acid.[9][10]
dot
Caption: Predicted metabolic pathways for this compound.
In Vitro Stability Assessment: The First Line of Inquiry
In vitro metabolic stability assays are indispensable tools in early drug discovery, providing an initial assessment of a compound's susceptibility to biotransformation.[11][12] These assays involve incubating the test compound with specific biological preparations, such as liver microsomes or plasma, and monitoring its disappearance over time.[13]
Key In Vitro Assays
-
Liver Microsomal Stability Assay: This is the workhorse assay for evaluating Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[13] This assay is particularly effective for identifying compounds that are liabilities for CYP-mediated oxidation.
-
Plasma Stability Assay: This assay determines a compound's stability in the presence of plasma enzymes, notably hydrolases and esterases that are not present in liver microsomes.[14] It is crucial for compounds with ester or carbamate linkages. Unstable compounds in plasma often exhibit rapid clearance and a short half-life in vivo.[14][15]
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes), this assay provides a more comprehensive picture by incorporating both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.[16]
dot
Caption: Standard experimental workflow for in vitro stability assays.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining a compound's metabolic stability.
A. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
B. Materials & Reagents:
-
Test Compound Stock: 1 mM in DMSO
-
Liver Microsomes (e.g., Human, Rat): Pooled, 20 mg/mL stock
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Phosphate Buffer: 0.1 M, pH 7.4
-
Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (e.g., Tolbutamide)
-
96-well incubation and collection plates
C. Step-by-Step Procedure:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare a microsomal working solution (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare a 2X NADPH regenerating system solution in phosphate buffer.
-
Prepare a working solution of the test compound and controls by diluting the 1 mM stock to 2 µM in phosphate buffer. The final DMSO concentration in the incubation must be ≤ 0.1% to avoid enzyme inhibition.
-
-
Incubation (in duplicate):
-
Pre-incubation: Add 50 µL of the microsomal working solution to the wells of a 96-well plate. Add 25 µL of the 2 µM test compound working solution. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding 25 µL of the 2X NADPH solution to each well. The final incubation volume is 100 µL, with a final test compound concentration of 0.5-1.0 µM and a final microsomal protein concentration of 0.5 mg/mL.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of the cold ACN quenching solution. The "0-minute" sample is critical as it represents 100% of the initial compound concentration.
-
-
Sample Processing & Analysis:
-
Seal and vortex the collection plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[17] The method must be selective for the parent drug and the internal standard.[18]
-
D. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
In Vivo Stability: The Whole-System Perspective
While in vitro assays are predictive, in vivo studies are definitive.[19] They measure how a compound behaves within a complete, living biological system, integrating absorption, distribution, metabolism, and excretion (ADME). The environment within a living organism is substantially different from a lab formulation, potentially impacting a drug's stability and degradation profile.[20]
An in vivo pharmacokinetic (PK) study typically involves administering the compound to an animal model (e.g., rat, mouse) and collecting blood samples at various time points.[19] The concentration of the parent drug (and often key metabolites) in the plasma is then measured to determine critical PK parameters.
Key In Vivo Parameters:
-
Half-Life (t½): The time it takes for the drug concentration in the plasma to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. This reflects the efficiency of drug elimination processes.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Comparative Analysis: Bridging In Vitro and In Vivo
The ultimate goal of in vitro stability testing is to forecast in vivo outcomes.[21] A direct comparison highlights both the predictive power and the limitations of these models.
| Parameter | In Vitro Assay | In Vivo Study | Key Considerations for Correlation |
| Environment | Simplified system (e.g., microsomes, plasma) in buffer.[12] | Complex physiological system with multiple compartments.[20] | In vivo factors like protein binding, tissue distribution, and extrahepatic metabolism are absent in vitro. |
| Primary Endpoint | In vitro Half-Life (t½), Intrinsic Clearance (CLint).[13] | In vivo Half-Life (t½), Systemic Clearance (CL), Bioavailability (F%). | CLint is a key input for in vitro-in vivo extrapolation (IVIVE) models to predict hepatic clearance (CLh). |
| Metabolites | Identifies potential primary metabolites from a specific enzyme system. | Identifies all circulating metabolites, including those from extrahepatic tissues and sequential metabolism. | Discrepancies can reveal important metabolic pathways missed by simpler in vitro systems. |
| Enzymes | Limited to the enzymes present in the specific preparation (e.g., CYPs in microsomes, esterases in plasma).[13][14] | All metabolic enzymes in all tissues contribute to the overall disposition.[16] | A compound stable in microsomes might still be rapidly cleared in vivo by cytosolic enzymes (e.g., aldehyde oxidase). |
dot
Caption: Logic of In Vitro-In Vivo Extrapolation (IVIVE) for predicting clearance.
Implications for Drug Development Professionals
For a compound containing the this compound scaffold, a strategic stability assessment would proceed as follows:
-
Initial Screening (In Vitro): Run parallel stability assays in human and rat liver microsomes and plasma.
-
Scenario A: High Instability in Microsomes: This suggests CYP-mediated oxidation of the indole ring is the primary liability. Medicinal chemistry efforts should focus on modifying the indole core (e.g., adding electron-withdrawing groups) to reduce its susceptibility to oxidation.[22]
-
Scenario B: High Instability in Plasma, Stable in Microsomes: This points directly to hydrolysis of the carbamate bond by plasma esterases. Strategies could include introducing steric hindrance near the carbamate or replacing the tert-butyl group to modulate enzyme recognition.
-
Scenario C: Stable in both systems: The compound is a promising candidate for progression to in vivo PK studies.
-
-
Cross-Species Comparison: Significant differences in stability between rat and human preparations can indicate species-specific enzyme involvement (e.g., different CYP or CES isoform activity).[23] This is critical for selecting the appropriate preclinical species for safety and efficacy studies.
-
In Vivo Confirmation: A pilot PK study in rats is the next logical step. Comparing the observed in vivo clearance to the clearance predicted from in vitro data is crucial. If the observed clearance is much higher than predicted, it may suggest the involvement of extrahepatic metabolic pathways or active transport mechanisms not captured by the initial assays.
By systematically evaluating stability from the bottom up—from isolated enzymes to whole biological systems—researchers can make informed decisions, optimize molecular design, and ultimately increase the probability of selecting a drug candidate with a favorable pharmacokinetic profile destined for clinical success.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of indole by cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. onlinepharmacytech.info [onlinepharmacytech.info]
- 18. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | 60524-00-7 | Benchchem [benchchem.com]
- 23. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deprotection Protocols for N-Boc Indoles: An Application Scientist's Guide
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for the protection of nitrogen-containing heterocycles like indoles. Its widespread use stems from its robustness under various synthetic conditions and the diverse array of methods available for its removal.[1][2] However, the very diversity of these deprotection protocols can be a double-edged sword for the researcher. The optimal choice is rarely a one-size-fits-all solution; it is a nuanced decision dictated by the substrate's sensitivity, the presence of other functional groups, and the desired reaction scale.
This guide provides a head-to-head comparison of the most effective deprotection strategies for N-Boc indoles, moving beyond a simple list of reagents to explain the underlying mechanisms and rationale. As scientists, our goal is not just to follow a recipe but to understand why a particular method works, enabling us to troubleshoot and adapt protocols to our unique challenges.
Pillar 1: Acid-Catalyzed Deprotection
Acidic cleavage is the most traditional and often the most rapid method for N-Boc removal. The mechanism relies on the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free indole.
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Protocol 1A: Trifluoroacetic Acid (TFA)
TFA is the quintessential reagent for Boc deprotection due to its high efficiency and volatility, which simplifies workup.[1][3]
-
Mechanism Rationale: TFA is a strong acid that readily protonates the Boc group, initiating cleavage. Its conjugate base is a poor nucleophile, minimizing side reactions. The reaction is typically performed in a non-nucleophilic solvent like dichloromethane (DCM) to prevent unwanted reactions with the liberated tert-butyl cation.
-
Strengths: Fast, highly effective, and easy to remove in vacuo.[1]
-
Weaknesses: Harshly acidic conditions can cleave other acid-labile protecting groups such as tert-butyl esters, acetals, or trityl groups.[1][4] Some complex or sensitive indole substrates may not tolerate these conditions.[2][5]
Protocol 1B: Hydrochloric Acid (HCl) in Dioxane/Methanol
Using a solution of HCl in an organic solvent is a cost-effective and highly practical alternative to TFA.
-
Mechanism Rationale: Similar to TFA, HCl is a strong Brønsted acid that effects cleavage. A key practical difference is that the deprotected indole often precipitates from the reaction mixture as its hydrochloride salt, which can be a convenient method of purification.[1][6]
-
Strengths: Inexpensive, highly effective, and the product often precipitates, simplifying isolation.[6][7]
-
Weaknesses: Shares the same limitations as TFA regarding acid-sensitive functional groups. Dioxane is a peroxide-forming solvent and requires careful handling.[1]
Pillar 2: Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative pathway that can sometimes provide enhanced selectivity compared to Brønsted acids. They function by coordinating to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating the departure of the tert-butyl group.
Protocol 2A: Zinc Chloride (ZnCl₂) or Zinc Bromide (ZnBr₂)
Zinc halides are mild Lewis acids that can effectively promote N-Boc deprotection, often under thermal conditions.
-
Mechanism Rationale: The zinc center coordinates to the carbamate, activating it towards cleavage. This method is particularly noteworthy as ZnCl₂ can play a dual role, also activating other functional groups like alkynes for subsequent cyclization reactions in a single pot.[8][9][10] Excess ZnBr₂ has been reported for the deprotection of N-Boc secondary amines.[10]
-
Strengths: Milder than strong protic acids. Can be used in multifunctional systems where the Lewis acid promotes tandem deprotection/cyclization reactions.[9]
-
Weaknesses: May require heating, and reaction times can be longer than with strong acids. Substrate scope may be more limited.
Protocol 2B: Cerium(III) Chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI)
This system is well-known for its chemoselectivity, although its primary application is often the cleavage of tert-butyl esters in the presence of N-Boc groups.[11][12]
-
Mechanism Rationale: The cerium salt acts as a mild Lewis acid.[13] While highly effective for some transformations, its use for direct N-Boc deprotection on indoles is less common than for other functionalities, highlighting the importance of reagent choice for achieving desired chemoselectivity.[11][14]
-
Strengths: Can offer high selectivity, particularly when differentiating between ester and carbamate protecting groups.[12]
-
Weaknesses: Not the primary choice for general N-Boc indole deprotection; other methods are typically more efficient for this specific transformation.
Pillar 3: Thermal and Microwave-Assisted Protocols
For substrates that are intolerant of any acidic conditions, thermolysis provides a powerful, neutral alternative. These reactions can be sluggish but are dramatically accelerated by specific solvents or microwave irradiation.
-
Mechanism Rationale: At elevated temperatures, the Boc group undergoes elimination to form isobutylene, carbon dioxide, and the free amine. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are known to facilitate this process, likely by stabilizing the transition state.[4][15]
Protocol 3A: Thermolysis in Fluorinated Alcohols (TFE/HFIP)
-
Experimental Insight: Heating an N-Boc indole in TFE or HFIP provides clean and often quantitative deprotection.[15] Microwave-assisted conditions can significantly shorten reaction times from hours to minutes.[15] In a direct comparison, HFIP is generally a more reactive solvent than TFE, leading to faster reactions under similar conditions.[15]
-
Strengths: Avoids harsh acidic or basic reagents, making it ideal for acid-sensitive substrates. Microwave heating offers rapid and efficient conversion.[15][16] Provides an opportunity for selective deprotection through careful temperature control.[4]
-
Weaknesses: Requires high temperatures, which may not be suitable for thermally labile compounds.
Pillar 4: Mild Basic and Nucleophilic Methods
While the Boc group is famously stable to most basic conditions, the electron-rich nature of the indole ring activates the N-Boc group towards nucleophilic attack, opening the door for remarkably mild and selective deprotection strategies.
Protocol 4A: Sodium Methoxide (NaOMe) in Methanol
-
Experimental Insight: A catalytic amount of NaOMe in dry methanol at room temperature can selectively cleave the N-Boc group on indoles, pyrroles, and other activated heterocycles.[17] Critically, this method leaves N-Boc groups on unactivated aliphatic amines untouched, offering superb chemoselectivity.[17]
-
Strengths: Exceptionally mild and highly selective for activated N-Boc groups. Ideal for complex molecules with multiple Boc-protected amines.
-
Weaknesses: Limited to activated systems like indoles; will not work for standard aliphatic or aryl amines.
Quantitative Comparison of Protocols
| Protocol | Reagent(s) | Typical Solvent | Temp. (°C) | Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic (TFA) | 20-50% TFA | DCM | Room Temp | 0.5 - 4 h[1] | >95%[1] | Highly effective, volatile, easy workup. | Harshly acidic, cleaves other acid-labile groups.[4] |
| Acidic (HCl) | 4M HCl | Dioxane, MeOH | Room Temp | 0.5 - 4 h[6] | >95%[1] | Cost-effective, product precipitates as HCl salt. | Harshly acidic, potential peroxide formation from dioxane. |
| Lewis Acid | ZnCl₂ / ZnBr₂ | CH₂Cl₂ | 40 - Reflux | 3 - 12 h | Good to Exc. | Milder than protic acids, allows for tandem reactions.[9] | Requires heating, potentially longer reaction times. |
| Thermal (MW) | None | TFE or HFIP | 120 - 150°C | 10 - 60 min[4][15] | >95%[15] | Excellent for acid-sensitive substrates, very fast with MW. | High temperatures required, potential substrate instability. |
| Mild Base | cat. NaOMe | Methanol | Room Temp | 1 - 3 h[17] | >90%[17] | Extremely mild, highly selective for indole N-Boc. | Only effective for activated (e.g., indole) N-Boc groups. |
Experimental Workflows & Protocols
Caption: General experimental workflow for N-Boc deprotection.
Detailed Protocol: TFA in DCM (Standard Acidic)
-
Dissolve the N-Boc protected indole (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, to a final concentration of 20-50% v/v) dropwise.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Carefully concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
Detailed Protocol: NaOMe in Methanol (Mild Basic)
-
Dissolve the N-Boc protected indole (1.0 equiv.) in anhydrous methanol (0.1 M).
-
Add a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M solution, 0.1-0.2 equiv.) to the reaction mixture at room temperature.[17]
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).[17]
-
Upon completion, add a few drops of acetic acid to neutralize the base.
-
Concentrate the mixture in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the product.
Conclusion and Final Recommendations
The deprotection of an N-Boc indole is a critical step that demands careful consideration.
-
For robust substrates where speed is paramount, TFA in DCM remains the gold standard.
-
When acid-sensitive groups are present, thermal deprotection in TFE or HFIP , especially with microwave assistance, offers a clean and neutral alternative.[15]
-
For achieving exquisite chemoselectivity in molecules bearing multiple Boc groups, the use of catalytic NaOMe for the specific cleavage of the indole N-Boc is an exceptionally powerful and mild strategy.[17]
Ultimately, the most trustworthy protocol is one that is validated against the specific substrate in your hands. Small-scale screening of a few key methods—acidic, thermal, and basic—is a prudent investment of time that will pay dividends in the successful execution of your synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. tandfonline.com [tandfonline.com]
Distinguishing Isomeric Purity: A Spectroscopic Guide to Tert-butyl 1H-indol-5-ylcarbamate and Its Regioisomers
In the landscape of modern drug discovery and development, the precise control of molecular structure is paramount. For medicinal chemists and process scientists, the ability to unambiguously differentiate between regioisomers—structural isomers that differ only in the position of a functional group on a core scaffold—is a critical determinant of a successful synthetic campaign and, ultimately, the safety and efficacy of a therapeutic agent. The indole nucleus, a privileged scaffold in a multitude of pharmacologically active compounds, often presents such challenges. This guide provides an in-depth spectroscopic comparison of tert-butyl 1H-indol-5-ylcarbamate with its key regioisomers: the 4-yl, 6-yl, and 7-ylcarbamate derivatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features that enable confident structural assignment.
The Importance of Regioisomeric Differentiation in Drug Development
The seemingly subtle shift of a carbamate group around the indole ring can profoundly impact a molecule's biological activity, pharmacokinetic profile, and toxicity. These differences arise from altered electronics, steric hindrance, and the ability to form key hydrogen bonds with biological targets. Consequently, regulatory bodies demand rigorous characterization and control of isomeric purity. Failure to distinguish between regioisomers can lead to inconsistent biological data, failed clinical trials, and potential patient safety risks. This guide serves as a practical resource for researchers to navigate these challenges effectively.
Experimental Workflow for Spectroscopic Analysis
The reliable acquisition of high-quality spectroscopic data is the foundation of accurate structural elucidation. The following workflow outlines the standard procedures for analyzing tert-butyl 1H-indol-ylcarbamate regioisomers.
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of Novel Indole Carbamate Derivatives
Introduction: The Rationale for a Multiparametric Approach
In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous approved therapeutic agents.[1] The addition of a carbamate moiety offers a versatile handle to modulate physicochemical properties, target engagement, and metabolic stability.[2] However, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition.[3][4] Therefore, a robust, early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not merely a screening step but a critical, data-driven strategy to guide medicinal chemistry efforts and de-risk drug development programs.[3][5][6]
This guide provides a comprehensive framework for evaluating the drug-like properties of a novel series of indole carbamate (IC) derivatives. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and the logical flow of data interpretation. The objective is to build a holistic profile of each candidate, comparing them not only against each other but also against a relevant clinical benchmark. For the purpose of this guide, we will use a well-established, hypothetical indole-based kinase inhibitor, "Indole-Standard," as our comparator.
Chapter 1: The Foundational Tier - In Silico and Physicochemical Profiling
Before committing significant resources to wet-lab experiments, we leverage computational tools and fundamental physicochemical assays to provide an initial filter and guide subsequent, more complex biological assays. This "fail early, fail cheap" paradigm is essential for efficient drug discovery.[3]
Computational ADMET Prediction (In Silico Screening)
The journey begins in silico. A plethora of open-access tools can predict a compound's drug-likeness based on its structure alone.[7][8] These models are trained on large datasets of known drugs and can provide rapid, cost-effective initial assessments.[9][10]
Expert Insight: The choice of in silico tools is critical. It is advisable to use multiple platforms and compare the results, as the accuracy of predictions depends on the underlying algorithms and training datasets.[7][8] This approach provides a consensus view and highlights potential liabilities that require stringent experimental validation.
Workflow:
-
Input: SMILES (Simplified Molecular-Input Line-Entry System) strings of the novel indole carbamate derivatives (IC-1, IC-2, IC-3) and Indole-Standard.
-
Tools: Utilize a combination of freely available web servers such as SwissADME, pkCSM, and ADMETlab 2.0.[11]
-
Output Analysis: Focus on key parameters:
-
Lipinski's Rule of Five: A cornerstone of drug-likeness, predicting oral bioavailability. It stipulates a molecular weight ≤ 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a LogP (lipophilicity) ≤ 5.
-
Gastrointestinal (GI) Absorption: Predicted percentage of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: A binary prediction (Yes/No) of the ability to cross into the central nervous system.
-
CYP450 Inhibition: Prediction of potential interactions with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.
-
Toxicity Alerts: Flags for potential mutagenicity (AMES toxicity), cardiotoxicity (hERG inhibition), or hepatotoxicity.
-
Caption: In Silico ADMET Prediction Workflow.
Table 1: Comparative In Silico ADMET Profile of Indole Carbamate Derivatives (Note: Data is illustrative to demonstrate the comparison)
| Parameter | IC-1 | IC-2 | IC-3 | Indole-Standard |
| Molecular Weight ( g/mol ) | 450.5 | 485.6 | 510.7 | 475.5 |
| LogP | 3.8 | 4.2 | 4.9 | 4.1 |
| H-Bond Donors | 2 | 2 | 3 | 2 |
| H-Bond Acceptors | 5 | 6 | 7 | 6 |
| Lipinski Violations | 0 | 0 | 1 (MW) | 0 |
| GI Absorption (Predicted) | High | High | High | High |
| BBB Permeant (Predicted) | Yes | Yes | No | Yes |
| CYP2D6 Inhibitor | No | No | Yes | No |
| hERG Inhibitor (Predicted) | Low Risk | Low Risk | Medium Risk | Low Risk |
Experimental Solubility Assessment
A compound must be in solution to be absorbed.[12] Poor aqueous solubility is a frequent and significant hurdle in drug development.[13] We employ a high-throughput kinetic solubility assay as our primary experimental screen.
Causality: We choose a kinetic solubility assay at this stage for two main reasons: speed and relevance. This method, which involves adding a DMSO stock solution to an aqueous buffer, mimics the conditions of many in vitro biological assays and provides a rapid assessment of a compound's propensity to precipitate.[14][15] It's a pragmatic first step before the more resource-intensive thermodynamic solubility measurement.[14]
-
Preparation:
-
Prepare a 10 mM stock solution of each test compound (IC-1, IC-2, IC-3, Indole-Standard) in 100% DMSO.[16]
-
Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
-
Assay Plate Setup:
-
In a 96-well microplate, dispense 196 µL of PBS pH 7.4 into each well.
-
Add 4 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 2%.[13]
-
-
Incubation & Measurement:
-
Seal the plate and shake at room temperature for 2 hours.[15]
-
Measure the light scattering (turbidity) of each well using a nephelometer.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed, compared to a buffer/DMSO control, is reported as the kinetic solubility.
-
Table 2: Kinetic Solubility in PBS (pH 7.4) (Note: Data is illustrative)
| Compound | Kinetic Solubility (µM) | Classification |
| IC-1 | > 200 | High |
| IC-2 | 150 | Moderate |
| IC-3 | 45 | Low |
| Indole-Standard | 120 | Moderate |
Chapter 2: The Absorption Barrier - Permeability Assessment
For orally administered drugs, crossing the intestinal epithelium is a prerequisite for systemic action. We use a tiered approach to assess membrane permeability, starting with a simple, artificial membrane model and progressing to a more complex, cell-based model.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive diffusion, the primary absorption mechanism for most drugs.[17] It measures a compound's ability to permeate from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.
Causality: We start with PAMPA due to its high throughput, low cost, and excellent reproducibility.[18] It provides a clean measure of passive permeability without the complexities of active transporters or metabolic enzymes found in cell-based assays.[19] This allows us to quickly rank compounds based on their intrinsic lipophilicity and ability to cross a lipid bilayer.
-
Membrane Preparation:
-
Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[20]
-
-
Plate Setup:
-
Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Prepare 200 µM solutions of the test compounds in PBS (pH 6.5, to mimic the gut environment) in a separate plate.
-
-
Assay Execution:
-
Add 200 µL of the compound solutions to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate at room temperature for 4-5 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
-
Table 3: PAMPA Permeability Results (Note: Data is illustrative)
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| IC-1 | 12.5 | High |
| IC-2 | 8.9 | High |
| IC-3 | 2.1 | Moderate |
| Indole-Standard | 9.5 | High |
Caco-2 Permeability Assay
To investigate the role of active transport and gain a more physiologically relevant understanding of intestinal absorption, we use the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[17][18]
Causality: We progress to the Caco-2 assay for compounds that show at least moderate PAMPA permeability. This assay is the industry standard for predicting human oral absorption.[18] By measuring permeability in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions, we can calculate an efflux ratio (ER). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can significantly limit its oral bioavailability.[19]
Caption: Tiered Workflow for Permeability Assessment.
Chapter 3: The Metabolic Fate - Stability and Cytotoxicity
A successful drug must not only reach its target but also remain in the body long enough to exert its therapeutic effect without causing undue toxicity. This chapter focuses on assessing metabolic stability and potential cytotoxicity.
Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism. Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[21] This assay measures the rate at which a compound is metabolized by these enzymes.
Causality: We use HLM as a cost-effective and high-throughput method to predict hepatic clearance.[22] Compounds that are rapidly metabolized in this assay are likely to have a short half-life in vivo, potentially requiring frequent dosing. The data allows us to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), key parameters for predicting in vivo pharmacokinetics.[22]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).
-
-
Initiation and Incubation:
-
Pre-warm the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[22]
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Table 4: Human Liver Microsomal Stability Data (Note: Data is illustrative)
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Stability Classification |
| IC-1 | 15 | 92.4 | Low |
| IC-2 | 45 | 30.8 | Moderate |
| IC-3 | > 120 | < 11.5 | High |
| Indole-Standard | 65 | 21.3 | Moderate-High |
Cytotoxicity Screening (MTT Assay)
Early assessment of cytotoxicity is crucial to avoid progressing compounds that may have a narrow therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Causality: The MTT assay is chosen for its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a quantitative measure of a compound's effect on cell viability (IC₅₀ value), allowing for direct comparison of cytotoxic potential across a series of derivatives. We screen against a relevant cancer cell line (e.g., A549, non-small cell lung cancer) and a non-cancerous cell line (e.g., MRC-5, human lung fibroblast) to assess for potential cancer-cell selectivity.
-
Cell Seeding:
-
Seed A549 and MRC-5 cells into separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.
-
Troubleshooting: Common issues include high background or low signal. This can be due to phenol red interference (use phenol red-free media), incomplete formazan solubilization (ensure adequate mixing and appropriate solvent), or compound interference (run controls with compound but no cells).[23][24][25]
Table 5: Comparative Cytotoxicity Profile (Note: Data is illustrative, inspired by findings for similar compounds)[26][27][28]
| Compound | A549 (Cancer) IC₅₀ (µM) | MRC-5 (Non-cancer) IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MRC-5 / IC₅₀ A549) |
| IC-1 | 2.5 | 50 | 20.0 |
| IC-2 | 8.0 | > 100 | > 12.5 |
| IC-3 | 1.8 | 5.4 | 3.0 |
| Indole-Standard | 5.0 | 75 | 15.0 |
Chapter 4: Synthesis and Conclusion - Building a Drug-Like Profile
The ultimate goal of this multi-parametric assessment is to synthesize diverse data points into a coherent drug-like profile for each candidate, enabling an informed decision on which compounds to advance.
Data Synthesis:
-
IC-1: Exhibits high permeability and potent, selective cytotoxicity. However, its low metabolic stability is a significant liability, suggesting it would be cleared from the body too quickly. This compound is a candidate for medicinal chemistry efforts to block the site of metabolism.
-
IC-2: Shows a balanced profile. It has good solubility, high permeability, moderate metabolic stability, and low cytotoxicity against non-cancerous cells. This compound represents the most promising lead to advance to further studies.
-
IC-3: While metabolically stable, it suffers from several red flags: poor solubility, a Lipinski violation, potential for CYP interactions, and a low selectivity index, indicating a higher risk of general toxicity. This compound would be deprioritized.
-
Indole-Standard: Provides a crucial benchmark. IC-2 shows comparable or superior properties in several key assays, justifying its progression as a potentially improved next-generation candidate.
This systematic and integrated approach to assessing drug-like properties provides a robust framework for comparing novel indole carbamate derivatives. By understanding the "why" behind each experimental choice and logically sequencing the assays from high-throughput screening to more complex, physiologically relevant models, we can efficiently identify candidates with the highest probability of success. The data presented for IC-2 demonstrates a promising balance of physicochemical properties, permeability, metabolic stability, and selective cytotoxicity, marking it as the lead candidate for further optimization and preclinical development.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChemPartner [chempartner.com]
- 4. ijarbs.com [ijarbs.com]
- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 6. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. enamine.net [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioivt.com [bioivt.com]
- 21. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel carbamate analogues of amsacrine with activity against non-cycling murine and human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Evolving Landscape of Substituted Indole Synthesis: A Comparative Benchmark
Foreword: The Enduring Relevance of the Indole Scaffold
To researchers, scientists, and professionals in drug development, the indole nucleus is a familiar and cherished scaffold. Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance. From the anti-inflammatory properties of indomethacin to the complex architecture of strychnine, the indole moiety is a cornerstone of bioactive chemistry. Consequently, the development of efficient, scalable, and versatile synthetic methodologies for accessing substituted indoles remains a critical endeavor in modern organic chemistry.
This guide provides an in-depth, objective comparison of established, time-honored methods for indole synthesis against novel, cutting-edge techniques. We will move beyond a mere recitation of procedures to dissect the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Benchmarking Philosophy: A Framework for Method Selection
The "best" synthetic method is not a monolithic concept; it is highly dependent on the specific target molecule, required scale, and available resources. Our comparative analysis will therefore be framed by a consistent set of performance criteria, allowing for a nuanced evaluation of each methodology.
Caption: Logical framework for benchmarking new indole synthesis methods against classic routes.
Part I: The Titans of Tradition - Established Indole Syntheses
For over a century, a handful of name reactions have been the bedrock of indole synthesis. While often requiring harsh conditions, their reliability and the low cost of starting materials have ensured their continued use.
The Fischer Indole Synthesis: The Enduring Workhorse
Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound. It remains one of the most widely used methods for indole synthesis.
Mechanism and Causality:
The reaction proceeds via a-sigmatropic rearrangement of the enamine tautomer of the hydrazone. The choice of a strong acid catalyst (Brønsted or Lewis) is critical to facilitate both the initial hydrazone formation and the subsequent cyclization and ammonia elimination steps.
Caption: Simplified workflow of the Fischer indole synthesis mechanism.
Limitations: The Fischer synthesis can be limited by the harsh acidic conditions and high temperatures required, which are incompatible with sensitive functional groups. Furthermore, the synthesis of certain substitution patterns, such as 3-aminoindoles, is notoriously difficult with this method. The reaction can also fail with acetaldehyde, precluding the direct synthesis of the parent indole.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromoacetophenone with an excess of aniline to form a 2-arylindole. Historically, it has been hampered by harsh conditions and low yields.
Modern Advancements: Recent modifications, such as the use of microwave irradiation, have significantly improved the efficiency of the Bischler-Möhlau synthesis, making it a more viable option.
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluene and diethyl oxalate. The process involves a condensation followed by a reductive cyclization.
Key Features: This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated. The use of potent reducing agents like zinc in acetic acid is a defining feature of the cyclization step.
Part II: The New Wave - Modern Synthetic Methodologies
The last few decades have witnessed a revolution in synthetic organic chemistry, with the advent of transition-metal catalysis, C-H activation, and photocatalysis. These methods offer milder reaction conditions, broader functional group tolerance, and novel pathways to substituted indoles.
Palladium-Catalyzed Indole Synthesis
Palladium catalysis has transformed indole synthesis, enabling the construction of the indole core through various cross-coupling and cyclization strategies.
a) The Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of o-iodoanilines with internal alkynes, providing access to a wide range of 2,3-disubstituted indoles.
b) Buchwald Modification of the Fischer Synthesis: A significant advancement involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary precursors for the Fischer cyclization. This approach expands the scope of the classic method by avoiding the often unstable arylhydrazines.
c) C-H Activation/Functionalization: Direct C-H activation has emerged as a highly atom-economical approach to indole synthesis and functionalization. This strategy allows for the formation of C-C and C-N bonds directly from C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium and ruthenium are common catalysts for these transformations. These methods have enabled the regioselective functionalization at various positions of the indole ring, including the less reactive C4-C7 positions.
Photocatalysis in Indole Synthesis
Visible-light photocatalysis has recently been applied to indole synthesis, offering an environmentally friendly and mild alternative. These reactions are often triggered by the generation of radical intermediates through single-electron transfer processes.
Mechanism and Advantages: Photocatalytic methods can enable unique transformations that are not accessible through traditional thermal reactions. For instance, the photocatalytic cyclization of 2-vinylarylamines can proceed under exceptionally mild conditions to produce substituted indoles.
Part III: Quantitative Benchmarking - A Head-to-Head Comparison
To provide a clear, data-driven comparison, we will examine the synthesis of a common and medicinally relevant target, 2-phenylindole , using various methodologies.
Table 1: Synthesis of 2-Phenylindole - A Comparative Analysis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 - 0.25 | 72-86 | |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 0.02 | 71 | |
| Palladium-Catalyzed Annulation | 2-Haloaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | DMF | Room Temp | 24 | ~Major Product | |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | 6-24 | Good to Excellent | |
| Photocatalysis | Styryl aryl azide | [Ru(bpy)₃][PF₆]₂ | DMF | Room Temp | 3 | 94 |
Analysis and Field Insights:
-
Classical Methods: The Fischer indole synthesis remains a high-yielding and rapid method for 2-phenylindole, but at the cost of very high temperatures and a strong Lewis acid catalyst. The microwave-assisted Bischler-Möhlau method offers a significant improvement in reaction time and conditions over its traditional counterpart.
-
Modern Methods: Palladium-catalyzed methods offer milder conditions and are often more tolerant of diverse functional groups. The Larock synthesis is particularly versatile for accessing polysubstituted indoles. The photocatalytic approach stands out for its exceptionally mild conditions (room temperature, visible light) and high yield, representing a significant step towards more sustainable chemical synthesis. However, the synthesis of the starting styryl aryl azide may add steps to the overall sequence.
Part IV: Experimental Protocols - From Theory to Practice
To ensure the reproducibility and trustworthiness of this guide, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
Dry the solid under reduced pressure. The typical yield of acetophenone phenylhydrazone is 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will become liquid within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water, 50 mL of glacial acetic acid, and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.
-
The typical yield of 2-phenylindole is 72-80%.
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis of a 2,3-Disubstituted Indole
Caption: General workflow for a modern transition-metal-catalyzed indole synthesis, like the Larock reaction.
Procedure:
-
In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF.
-
Heat the mixture at 100°C for 6-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2,3-disubstituted indole.
Protocol 3: Photocatalytic Synthesis of 2-Phenylindole
Procedure:
-
In a reaction vessel, dissolve the styryl aryl azide (1.0 equiv) and [Ru(bpy)₃][PF₆]₂ (2 mol%) in degassed DMF.
-
Irradiate the solution with a blue LED lamp for 3 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield 2-phenylindole.
Conclusion and Future Outlook
The synthesis of substituted indoles is a field that beautifully illustrates the evolution of organic chemistry. While classical methods like the Fischer synthesis remain valuable for their simplicity and scalability with certain substrates, modern methodologies have opened new avenues for the construction of complex and highly functionalized indole derivatives under milder and more sustainable conditions.
For researchers and drug development professionals, the choice of synthetic route will always be a multifactorial decision. Palladium-catalyzed reactions, particularly those involving C-H activation, offer unparalleled efficiency and scope for library synthesis and late-stage functionalization. Photocatalysis, with its promise of green and mild reaction conditions, is poised to become an increasingly important tool in the synthetic chemist's arsenal.
This guide has aimed to provide not just a comparison, but a framework for critical thinking about synthetic strategy. By understanding the underlying mechanisms, the practical limitations, and the quantitative performance of each method, you are better equipped to navigate the rich and expanding landscape of indole synthesis.
Safety Operating Guide
Navigating the Disposal of Tert-butyl 1H-indol-5-ylcarbamate: A Guide for Laboratory Professionals
For researchers engaged in the nuanced work of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, tert-butyl 1H-indol-5-ylcarbamate, a key building block in various synthetic pathways, requires meticulous attention not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Foundational Knowledge: Understanding the Compound
Before delving into disposal procedures, a foundational understanding of this compound is crucial. This knowledge informs the risk assessment and dictates the necessary safety precautions.
| Property | Value | Source(s) |
| CAS Number | 184031-16-1 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |
| Appearance | Off-white to white solid | [3] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [2] |
Given its hazard profile, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its removal by a licensed waste management service.
Caption: Waste segregation and disposal workflow for this compound.
Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management.[4] It prevents unintended chemical reactions and ensures that waste is handled appropriately by disposal professionals.
-
Solid Waste:
-
Collect all unused or waste this compound in a dedicated, clearly labeled, and sealed container.
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and disposable labware, should also be placed in this container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Consult your institution's EHS guidelines for specific instructions on the disposal of halogenated and non-halogenated organic waste streams.[4] Segregating these is a common and important practice.
-
Labeling and Container Management
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").
-
Container Integrity: Use containers that are compatible with the chemical. For solid waste, a securely sealed plastic or glass jar is appropriate. For liquid waste, use a container with a screw cap that will not degrade when in contact with the solvents used.
-
Keep Containers Closed: Waste containers should remain sealed at all times, except when adding waste.
Interim Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas are locations within the laboratory where hazardous waste can be safely stored prior to its collection.
-
Store the sealed and labeled waste containers in your laboratory's designated SAA.
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition or incompatible chemicals.
-
Do not accumulate more than the allowable quantity of hazardous waste in your SAA, as stipulated by institutional and regulatory limits.
Final Disposal by a Licensed Professional
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4]
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4]
-
Contact your institution's EHS department to arrange for the pickup of your hazardous waste.
-
Ensure all necessary paperwork is completed accurately to maintain a clear chain of custody for the waste.
Decontamination and Spill Management
In the event of a spill or to decontaminate glassware, follow these procedures:
-
For Small Spills:
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during cleanup.[4]
-
-
Decontamination of Glassware:
-
Rinse glassware with a suitable solvent to remove residual this compound.
-
Collect the solvent rinse as liquid hazardous waste.
-
After the initial rinse, glassware can typically be washed with soap and water.
-
Regulatory Context: EPA and RCRA
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Carbamate-containing wastes are specifically addressed under this act. While this compound is not individually listed with a specific waste code, it would likely fall under the regulations for carbamate wastes. The EPA has established Land Disposal Restrictions (LDRs) for these wastes, which dictate that they must be treated using the Best Demonstrated Available Technologies (BDAT) before land disposal.[5][6] By using a licensed hazardous waste disposal service, you are ensuring that your waste is managed in accordance with these complex regulations.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the systematic procedures outlined in this guide—from meticulous segregation at the source to final disposal by a licensed professional—researchers can ensure they are operating in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.
References
- 1. epa.gov [epa.gov]
- 2. tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 6. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
A Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 1H-indol-5-ylcarbamate
Hazard Assessment: A Logic-Driven Approach
Since the toxicological properties of Tert-butyl 1H-indol-5-ylcarbamate have not been fully investigated, we must operate under the precautionary principle.[3] We derive our handling strategy from the known hazards of its parent structures:
-
Indole Moiety: The indole ring system is present in many bioactive compounds. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye damage and potential respiratory irritation.[4]
-
Carbamate Functionality: While simple tert-Butyl carbamate is not classified as hazardous under OSHA standards, it is noted to potentially cause eye and skin irritation, and may be harmful if swallowed.[5][6] Other carbamates can carry more significant health risks.[7][8]
-
Physical Form: As a solid, likely a fine powder, the primary physical hazard during handling is the generation of airborne dust, which poses an inhalation risk.[9]
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic response to the specific task at hand.[11] All PPE should meet standards set by bodies such as the American National Standards Institute (ANSI) or the National Institute for Occupational Safety and Health (NIOSH).[11]
Eye and Face Protection
-
Mandatory Minimum: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where chemical hazards are present.[12]
-
Elevated Risk Scenarios: When handling the solid powder (weighing, transferring) or working with solutions where there is a splash hazard, chemical splash goggles are required. Goggles provide a more complete seal around the eyes, protecting against dust and splashes from all angles.[13][14]
-
High-Risk Procedures: For large-volume transfers or procedures with a significant risk of splashing (e.g., preparing a concentrated stock solution), a face shield should be worn in addition to safety goggles. A face shield alone does not provide adequate eye protection.[12][15]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[14] For prolonged handling or when submerging hands, heavier-duty gloves may be necessary.
-
The Double-Gloving Technique: When handling the solid powder, wearing two pairs of nitrile gloves is a recommended best practice. The outer glove is removed immediately after the handling procedure, minimizing the spread of contamination.[12][15]
-
Inspection is Key: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination or after a maximum of 30-60 minutes of use to prevent potential permeation.[15][16]
-
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect skin and personal clothing from minor spills and dust.[14]
-
Full Body Coverage: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect against spills and dropped items.[12][17]
Respiratory Protection
Engineering controls, primarily a certified chemical fume hood, are the most effective way to control exposure to chemical dust and vapors.[1]
-
When Handling Solids: All manipulations of this compound powder, especially weighing and transfers that can generate dust, must be performed inside a chemical fume hood or a similar ventilated enclosure.[18]
-
When Respirators are Necessary: If engineering controls are insufficient or not available (a situation that should be avoided), respiratory protection is required. For a fine chemical powder, a NIOSH-approved N95 respirator is the minimum requirement.[14] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[2][13]
Operational Plans: From Benchtop to Disposal
A clear, step-by-step process minimizes risk and ensures reproducibility and safety.
Task-Based PPE Selection
The following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Retrieving from Storage | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | None Required |
| Weighing Solid Compound | Chemical Goggles | Double Pair Nitrile Gloves | Lab Coat | Work in Fume Hood; N95 if hood unavailable |
| Preparing Solutions | Chemical Goggles | Double Pair Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Running Reactions | Safety Glasses (or Goggles if splash risk) | Single Pair Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Spill Cleanup (Small) | Chemical Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Lab Coat / Apron | N95 Respirator |
Protocol: Safe Weighing and Solubilization
This protocol details the procedural steps and integrated safety measures for a common workflow.
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]
-
Don PPE: Put on your lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Work Area Setup: Place all necessary equipment (weigh boat, spatula, vial, solvent) inside the fume hood before introducing the chemical container.
-
Handling the Chemical:
-
Carefully open the container of this compound inside the hood.
-
Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust.
-
Securely close the primary chemical container.
-
Carefully add the powder to the designated vial for solubilization.
-
-
Decontamination & Doffing (Outer Gloves):
-
Wipe the spatula and weigh boat with a solvent-dampened cloth. Dispose of the cloth and weigh boat in a designated solid waste container within the hood.
-
Carefully remove the outer pair of gloves using a technique that avoids touching the contaminated outer surface with your bare skin. Dispose of them in the same waste container.
-
-
Final Steps: With the inner gloves still on, proceed with the experiment (e.g., adding solvent, capping the vial).
-
Cleanup: Once the task is complete, wipe down the work area in the fume hood.
-
Final Doffing: Remove the remaining PPE (inner gloves, goggles, lab coat) before leaving the laboratory. Wash hands thoroughly with soap and water.[15]
PPE Selection & Disposal Workflow
The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling this compound.
Emergency and Disposal Procedures
Spill Response
In the event of a small spill, alert others in the area. Wearing appropriate PPE (goggles, face shield, double gloves, lab coat), cover the spill with an inert absorbent material.[8] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent or detergent solution. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal
All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[18] Collect all solid and liquid waste in clearly labeled, sealed containers according to your institution's EHS guidelines. Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.[5]
By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a culture of trust and scientific integrity that protects both you and your invaluable research.
References
- 1. labequipmentdirect.com [labequipmentdirect.com]
- 2. osha.gov [osha.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. fishersci.com [fishersci.com]
- 11. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. clinician.com [clinician.com]
- 16. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 17. hazmatschool.com [hazmatschool.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
